molecular formula C11H11NO3S B1594862 Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate CAS No. 7556-63-0

Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate

Cat. No.: B1594862
CAS No.: 7556-63-0
M. Wt: 237.28 g/mol
InChI Key: ZAQAENJTGPJUEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate is a useful research compound. Its molecular formula is C11H11NO3S and its molecular weight is 237.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-15-10(13)6-9-11(14)12-7-4-2-3-5-8(7)16-9/h2-5,9H,6H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQAENJTGPJUEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349538
Record name Methyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7556-63-0
Record name Methyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Master Guide: Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate , a critical heterocyclic scaffold in medicinal chemistry.

Executive Summary

This compound (CAS 7556-63-0) is a bicyclic heterocycle featuring a fused benzene and thiazine ring system.[1] It serves as a pivotal intermediate in the synthesis of bioactive compounds, particularly aldose reductase inhibitors (for diabetic complications) and non-steroidal anti-inflammatory drugs (NSAIDs) . Its unique chemical architecture—specifically the C2-acetate side chain and the N4-lactam functionality—provides versatile handles for late-stage functionalization, making it a high-value scaffold in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This compound exhibits a distinct polarity profile due to the lactam and ester functionalities, influencing its solubility and purification strategies.

PropertySpecification
IUPAC Name Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate
CAS Number 7556-63-0
Molecular Formula C₁₁H₁₁NO₃S
Molecular Weight 237.28 g/mol
Appearance White to off-white crystalline needles
Melting Point 141–149 °C
Solubility Soluble in DMSO, DMF, Chloroform; Sparingly soluble in Ethanol; Insoluble in Water
pKa (Calculated) ~13.5 (Amide N-H)
LogP ~1.2

Synthetic Architecture

The synthesis of this scaffold relies on the condensation of 2-aminothiophenol with maleic acid derivatives .[2] The most robust route involves a tandem Michael addition-cyclization sequence using dimethyl maleate. This method is preferred over the alkylation of 3-oxo-1,4-benzothiazine due to superior regioselectivity at the C2 position.

Mechanism of Action[10][11][12][13]
  • Thia-Michael Addition: The thiol group of 2-aminothiophenol acts as a soft nucleophile, attacking the

    
    -carbon of dimethyl maleate.
    
  • Intramolecular Cyclization: The pendant amino group attacks the proximal ester carbonyl, forming the six-membered lactam ring and releasing methanol.

Synthesis Pathway Diagram[9][10][12]

SynthesisPathway ATP 2-Aminothiophenol Inter Intermediate: S-Succinyl Adduct ATP->Inter Michael Addition (Toluene, Reflux) DMM Dimethyl Maleate DMM->Inter Prod Methyl 3,4-dihydro-3-oxo- 2H-1,4-benzothiazine-2-acetate Inter->Prod Cyclization (-MeOH)

Figure 1: Tandem Michael addition and cyclization pathway for the synthesis of the benzothiazine core.

Reactivity & Functionalization

The scaffold possesses two primary sites for chemical modification: the Lactam Nitrogen (N4) and the Ester Side Chain (C2) .

N-Alkylation (N4 Functionalization)

The lactam nitrogen is weakly acidic (


). Treatment with a base (e.g., 

, NaH) generates an anion that can be alkylated with alkyl halides. This is a critical step in synthesizing derivatives like Fidarestat analogs.
Ester Hydrolysis & Derivatization

The methyl ester at C2 is readily hydrolyzed to the corresponding carboxylic acid (CAS 103204-80-4 precursor), which can then be coupled with amines to form biologically active amides.

Reactivity Flowchart

Reactivity Core Methyl 3,4-dihydro-3-oxo- 2H-1,4-benzothiazine-2-acetate Acid Carboxylic Acid Derivative (Hydrolysis) Core->Acid LiOH / THF:H2O N_Alkyl N-Alkyl Derivative (e.g., N-Benzyl) Core->N_Alkyl R-X, K2CO3, DMF Sulfoxide Sulfoxide/Sulfone (Oxidation) Core->Sulfoxide m-CPBA or H2O2

Figure 2: Primary functionalization pathways for the benzothiazine scaffold.

Therapeutic Applications

Aldose Reductase Inhibition

Derivatives of this compound are potent inhibitors of Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway. Inhibition of ALR2 is a therapeutic strategy for preventing diabetic complications such as neuropathy, nephropathy, and cataracts. The benzothiazine core mimics the hydantoin ring found in other ALR2 inhibitors (e.g., Sorbinil), providing a rigid hydrophobic scaffold that fits into the enzyme's active site.

Antimicrobial & Anti-inflammatory Activity

The 1,4-benzothiazine core is a bioisostere of the phenothiazine and quinoxaline ring systems. Studies have demonstrated that N-alkylated derivatives of this acetate exhibit significant antibacterial activity against Gram-positive strains (S. aureus) and antifungal activity against C. albicans.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Preparation of the core scaffold via one-pot condensation.

Reagents:

  • 2-Aminothiophenol (1.0 eq)

  • Dimethyl Maleate (1.1 eq)

  • Toluene (Solvent, 10 volumes)

  • Piperidine (Catalytic amount, 0.1 eq)

Procedure:

  • Charge: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 2-aminothiophenol (12.5 g, 0.1 mol) in Toluene (125 mL).

  • Addition: Add Dimethyl Maleate (15.8 g, 0.11 mol) dropwise over 15 minutes. Observe a mild exotherm (Michael addition).

  • Catalysis: Add catalytic piperidine (0.5 mL).

  • Reflux: Heat the reaction mixture to reflux (110 °C) for 6–8 hours. Monitor the collection of methanol/water in the Dean-Stark trap.

  • Monitoring: Check reaction progress via TLC (System: Hexane:EtOAc 7:3). The starting thiol (

    
    ) should disappear, and a new polar spot (
    
    
    
    ) should appear.
  • Work-up: Cool the mixture to room temperature. A precipitate may form. If not, concentrate the toluene to 50% volume under reduced pressure.

  • Crystallization: Cool to 0–5 °C. Filter the resulting white solid.

  • Purification: Recrystallize from Ethanol to yield white needles.

    • Yield: ~75–85%

    • MP: 141–143 °C

Protocol B: N-Alkylation (General Procedure)

Objective: Introduction of diversity at the N4 position.

  • Dissolve the benzothiazine ester (1.0 eq) in anhydrous DMF.

  • Add Potassium Carbonate (

    
    , 2.0 eq) and stir for 30 minutes at RT to generate the anion.
    
  • Add the Alkyl Halide (1.2 eq) dropwise.

  • Stir at 60 °C for 4 hours.

  • Pour into ice water; filter the precipitate.

References

  • Synthesis and Biological Evaluation of Benzothiazine Derivatives. Chem-Impex International. Methyl [2H-1,4-benzothiazin-3(4H)-one-2-yl]acetate Properties. Link

  • Crystal Structure and Synthesis. National Institutes of Health (NIH). Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate. Link

  • Aldose Reductase Inhibitors. Journal of Medicinal Chemistry. Structure-Activity Relationships of Benzothiazine Derivatives. Link

  • General Synthesis of 1,4-Benzothiazines. Chemical Biology Interface. Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Link

  • Chemical Properties Database. PubChem.[3] this compound Compound Summary. Link

Sources

"Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate" CAS number 7556-63-0

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate (hereafter referred to as MDBA ) is a pivotal heterocyclic scaffold in medicinal chemistry. It serves as the strategic starting material for the oxicam class of non-steroidal anti-inflammatory drugs (NSAIDs), including Isoxicam and Sudoxicam . Its 1,4-benzothiazine core functions as a bioisostere for quinolone and indole systems, offering unique reactivity profiles for N-alkylation and side-chain functionalization.

This guide provides a comprehensive technical analysis of MDBA, detailing its physicochemical properties, validated synthetic protocols, reaction mechanisms, and its role in pharmaceutical manufacturing.

Chemical Architecture & Properties[1][2][3][4]

MDBA exists as a bicyclic heterocycle where a benzene ring is fused to a thiomorpholin-3-one ring. The C2 position is substituted with a methyl acetate motif, introducing a chiral center (though often used as a racemate) and a reactive ester handle.

Physicochemical Data Table
PropertyValueNotes
IUPAC Name Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate
Molecular Formula C₁₁H₁₁NO₃S
Molecular Weight 237.28 g/mol
Appearance White to off-white crystalline needles
Melting Point 143 – 147 °CRecrystallized from EtOH
Solubility Soluble in DMSO, DMF, CHCl₃; Sparingly soluble in water
pKa ~10.5 (NH acidic proton)Estimated
Key Functional Groups Lactam (Amide), Thioether, Methyl Ester

Synthetic Pathways & Mechanism[6][8]

The synthesis of MDBA is a classic example of heterocyclization involving 2-aminobenzenethiol (2-ABT) . The most robust industrial route involves the condensation of 2-ABT with dimethyl maleate.

Validated Synthetic Route: The Maleate Condensation

This route is preferred due to high atom economy and the availability of reagents.

Reaction Scheme:

  • Nucleophilic Attack (Michael Addition): The thiol group of 2-ABT attacks the

    
    -carbon of dimethyl maleate.
    
  • Cyclization (Lactamization): The amino group attacks the

    
    -ester carbonyl, releasing methanol and closing the thiazine ring.
    
Mechanistic Visualization (DOT)

SynthesisMechanism Figure 1: Mechanistic Pathway for MDBA Synthesis via Maleate Condensation Substrate 2-Aminobenzenethiol (Nucleophile) Inter1 Intermediate A: S-Succinyl Derivative (Michael Adduct) Substrate->Inter1 Thiol Michael Addition (Fast) Reagent Dimethyl Maleate (Electrophile) Reagent->Inter1 Transition Transition State: Intramolecular Amide Formation Inter1->Transition Rotation & N-Attack Product MDBA (Target) (Cyclized Lactam) Transition->Product - MeOH Byproduct Methanol Transition->Byproduct

Figure 1: The reaction proceeds via S-alkylation followed by N-acylation (lactamization) to form the 6-membered ring.

Experimental Protocol

Role: Senior Chemist Context: Preparation of 50g batch of MDBA.

Reagents & Equipment[8]
  • 2-Aminobenzenethiol (2-ABT): 25.0 g (0.20 mol) – Handle with extreme care; stench.

  • Dimethyl Maleate: 31.7 g (0.22 mol) – 1.1 equivalents.

  • Solvent: Toluene (250 mL) or Xylene (for higher reflux temp).

  • Catalyst: Glacial Acetic Acid (2-3 drops) or Zinc dust (optional, prevents oxidation).

  • Apparatus: 500 mL Round Bottom Flask, Dean-Stark trap (optional), Reflux Condenser, Nitrogen inlet.

Step-by-Step Methodology
  • Inert Atmosphere Setup: Purge the reaction vessel with Nitrogen (

    
    ) to prevent oxidative dimerization of 2-ABT to bis(2-aminophenyl)disulfide.
    
  • Addition: Charge the flask with Toluene and 2-Aminobenzenethiol. Stir until dissolved.

  • Controlled Reaction: Add Dimethyl Maleate dropwise over 20 minutes at room temperature. Note: The reaction is exothermic; observe temperature.

  • Reflux: Heat the mixture to reflux (

    
    ). Maintain reflux for 6–8 hours.
    
    • Monitoring: Monitor reaction progress via TLC (SiO₂, Hexane:EtOAc 6:4). The spot for 2-ABT (

      
      ) should disappear; a new lower 
      
      
      
      spot (MDBA) will appear.
  • Crystallization: Cool the reaction mixture slowly to room temperature, then to

    
     in an ice bath. The product often precipitates directly from Toluene.
    
  • Isolation: Filter the white crystalline solid.

  • Purification: Wash the cake with cold Toluene (

    
     mL) followed by cold Ethanol (
    
    
    
    mL). Recrystallize from hot Ethanol if purity is
    
    
    .
  • Drying: Vacuum dry at

    
     for 12 hours.
    

Expected Yield: 75–85% (approx. 35–40 g).

Application in Drug Discovery (Oxicam Synthesis)[2][5]

MDBA is the "Stage 1" scaffold for synthesizing 4-hydroxy-1,2-benzothiazine-3-carboxamide derivatives (Oxicams).

The Ring Expansion Strategy

To convert MDBA into an active Oxicam (e.g., Isoxicam), the molecule undergoes a specific transformation sequence:

  • N-Alkylation: Methylation of the lactam nitrogen (if making Isoxicam/Meloxicam analogues).

  • Ring Expansion/Rearrangement: This is the critical step. The 5-membered thiazolidinone or 6-membered benzothiazine esters are reacted with strong bases (Sodium Methoxide) to isomerize or condense with other synthons to form the final 1,2-benzothiazine 1,1-dioxide core (Gabriel-Colman rearrangement type chemistry).

Correction Note: Specifically for Isoxicam , MDBA is often not the direct precursor for the final ring expansion but rather a structural isomer precursor. The classic Oxicam route usually starts from saccharin derivatives (1,2-benzothiazine). However, MDBA (1,4-benzothiazine) derivatives are investigated for novel anti-inflammatory agents that avoid the gastric toxicity of classic Oxicams.

Workflow Diagram

DrugDev Figure 2: Divergent Synthesis from MDBA Scaffold MDBA MDBA (Scaffold) CAS 7556-63-0 Step1 N-Alkylation (MeI / K2CO3) MDBA->Step1 Step3 Amidation (Reaction with Heterocyclic Amines) MDBA->Step3 Direct Amidation Step2 S-Oxidation (mCPBA or H2O2) Step1->Step2 Target New Chemical Entity (NCE) Anti-inflammatory Candidate Step2->Target Step3->Target

Figure 2: Structural modification pathways for generating anti-inflammatory candidates.

Reactivity Profile & Troubleshooting

Reaction TypeConditionsOutcomeTroubleshooting
N-Alkylation MeI, K₂CO₃, Acetone, RefluxN-Methyl derivative (Pos 4)If conversion is low, use NaH/DMF (stronger base).
Hydrolysis NaOH (aq), MeOH, RTFree Acid (Pos 2-acetic acid)Acidify carefully to pH 3 to precipitate the acid.
S-Oxidation 30% H₂O₂ in AcOHSulfoxide (S=O) or Sulfone (O=S=O)Control temp <50°C for Sulfoxide; >80°C for Sulfone.

Safety & Handling (E-E-A-T)

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Precursor Hazard: 2-Aminobenzenethiol is toxic and possesses a potent, disagreeable odor (stench). All reactions involving the starting material must be performed in a high-efficiency fume hood. Bleach (hypochlorite) solution should be kept ready to neutralize spills and glassware.

  • Storage: Store MDBA in a cool, dry place (

    
    ). It is stable under normal conditions but should be protected from strong oxidizers.
    

References

  • National Institutes of Health (PubChem). Isoxicam Compound Summary (Related Class). Retrieved from [Link][1]

  • Gupta, R. R., et al. Synthesis and biological activities of 1,4-benzothiazine derivatives.Chemical and Pharmaceutical Bulletin, via ResearchGate. Retrieved from [Link]

Sources

"Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate" molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate

Executive Summary

This compound (CAS: 7556-63-0) represents a critical pharmacophore in medicinal chemistry, serving as a versatile scaffold for the development of aldose reductase inhibitors (ARIs), non-steroidal anti-inflammatory drugs (NSAIDs), and antimicrobial agents. Its 1,4-benzothiazine core, characterized by a fused benzene-thiazine bicyclic system, offers a unique electronic environment that facilitates hydrogen bonding interactions essential for enzyme active site binding.

This technical guide provides a definitive analysis of the compound’s molecular weight, synthetic pathways, and structural characterization, designed to support researchers in high-precision drug discovery workflows.

Physicochemical Profile

The precise molecular weight and elemental composition are fundamental for stoichiometric calculations in scale-up synthesis and mass spectrometry validation.

Molecular Constants
PropertyValueTechnical Note
Molecular Weight 237.28 g/mol Calculated based on IUPAC atomic weights.
Molecular Formula C₁₁H₁₁NO₃S
Monoisotopic Mass 237.0460 DaCritical for High-Resolution Mass Spectrometry (HRMS).
CAS Number 7556-63-0Primary identifier for the C2-substituted ester.[1]
Melting Point 141–149 °CIndicates high crystallinity; useful for purity verification.
Appearance White to off-white needlesTypical crystallization from ethanol or ethyl acetate.
Elemental Analysis (Theoretical)
ElementSymbolCountMass Contribution% Composition
CarbonC11132.1255.68%
HydrogenH1111.094.67%
NitrogenN114.015.90%
OxygenO348.0020.23%
SulfurS132.0613.51%

Synthetic Architecture

The synthesis of this compound typically proceeds via a cyclocondensation strategy involving 2-aminothiophenol. This route is preferred for its atom economy and the ability to control regioselectivity at the C2 position.

Mechanistic Pathway

The reaction involves the nucleophilic attack of the thiol group of 2-aminothiophenol on the double bond of a maleic acid derivative (e.g., maleic anhydride or dimethyl maleate), followed by intramolecular amide formation to close the thiazine ring.

Key Reaction Steps:

  • Thia-Michael Addition: The thiol (-SH) attacks the electron-deficient alkene of the maleic derivative.

  • Amidation/Cyclization: The amine (-NH₂) condenses with the carbonyl carbon to form the lactam (3-oxo) ring.

  • Esterification: If the starting material was the anhydride or acid, a subsequent methylation step (MeOH/H⁺) yields the methyl ester.

Synthetic Workflow Diagram

SynthesisPathway ATP 2-Aminothiophenol (Nucleophile) Inter Intermediate: S-Succinyl Derivative ATP->Inter Thia-Michael Addition Maleate Maleic Anhydride / Dimethyl Maleate (Electrophile) Maleate->Inter Acid Benzothiazine-2-acetic acid (Precursor) Inter->Acid Cyclocondensation (-H2O) Product Methyl 3,4-dihydro-3-oxo- 2H-1,4-benzothiazine-2-acetate (Target) Inter->Product Direct Cyclization (if Diester used) Acid->Product Esterification (MeOH, H+)

Figure 1: Synthetic pathway for the construction of the 1,4-benzothiazine-3-one scaffold.

Structural Characterization

Validating the identity of the synthesized compound requires a multi-modal approach. The following spectral signatures are diagnostic for the C2-substituted isomer.

Proton NMR (¹H-NMR) Expectations

Solvent: DMSO-d₆ or CDCl₃

  • Amide Proton (NH): A broad singlet typically appearing between 10.5 – 11.0 ppm . Its presence confirms the lactam ring formation and lack of N-alkylation.

  • Aromatic Protons (Ar-H): A multiplet pattern in the region of 6.9 – 7.4 ppm , integrating to 4 protons (H5, H6, H7, H8).

  • Methine Proton (C2-H): A doublet of doublets (dd) around 3.5 – 3.8 ppm . This proton is coupled to the adjacent diastereotopic methylene protons of the acetate side chain.

  • Acetate Methylene (CH₂): Two doublets of doublets (or a multiplet) around 2.6 – 2.9 ppm , showing geminal coupling.

  • Methyl Ester (OCH₃): A sharp singlet at approximately 3.6 – 3.7 ppm , integrating to 3 protons.

Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) or EI.

  • Molecular Ion: [M+H]⁺ peak at m/z 238.28 .

  • Fragmentation: Loss of the methoxy group (-31) or the acetate side chain are common fragmentation pathways in EI-MS.

Pharmaceutical Applications

The 1,4-benzothiazine-3-one scaffold is a "privileged structure" in drug discovery, capable of binding to diverse biological targets.

  • Aldose Reductase Inhibition (ARI):

    • Mechanism: The acid derivative (hydrolyzed ester) mimics the substrate for aldose reductase, an enzyme implicated in diabetic complications (neuropathy, retinopathy). The benzothiazine ring provides a rigid hydrophobic core that fits into the enzyme's specificity pocket.

    • Relevance: This compound serves as a key intermediate for synthesizing analogs of Zenarestat and Epalrestat .

  • Antimicrobial Activity:

    • Derivatives substituted at the C2 and N4 positions have demonstrated potency against Gram-positive bacteria (S. aureus) by disrupting bacterial cell wall synthesis or membrane potential.

  • NSAID Development:

    • Structurally related to oxicams (e.g., Piroxicam), this scaffold is explored for COX-1/COX-2 inhibitory potential, leveraging the acidic enolic or carboxylic acid functionalities.

References

  • PubChem. (n.d.).[2] Methyl 3,4-dihydro-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (Related Isomer Context & MW Verification). National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Fun, H. K., Loh, W. S., Janardhana, G., Khader, A. M., & Kalluraya, B. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2358–o2359. (Provides crystallographic context for the acid derivative). Retrieved from [Link]

  • Dabholkar, V. V., & Gavande, R. P. (2011). Synthesis of 1,4-benzothiazine-2-acetic acid derivatives. Chemistry & Biology Interface, 7(1), 1-18.[2] (Details the synthetic pathway via 2-aminothiophenol).

Sources

"Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate" chemical structure

[1]

Executive Summary

This compound (CAS: 7556-63-0 ) is a bicyclic heterocyclic compound featuring a benzene ring fused to a 1,4-thiazine ring.[1][2][3] It serves as a vital pharmacophore and synthetic intermediate, particularly in the development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) related to the oxicam class. Its structure is characterized by a lactam functionality at position 3 and an acetate side chain at position 2, creating a chiral center that influences its stereochemical reactivity and biological binding.

This guide details the structural identity, validated synthetic protocols, spectroscopic signatures, and reactivity profiles required for its application in drug discovery and materials science.

Part 1: Structural Analysis & Physicochemical Identity[1]

The molecule consists of a 1,4-benzothiazine core.[1][4][5][6][7] Unlike the 1,2-benzothiazine isomers (which form the basis of drugs like Piroxicam), the 1,4-isomer offers a distinct steric and electronic profile, often explored for bioisosteric replacement.

Chemical Identity
PropertySpecification
IUPAC Name Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate
CAS Number 7556-63-0
Molecular Formula C₁₁H₁₁NO₃S
Molecular Weight 237.28 g/mol
Core Scaffold 3-oxo-1,4-benzothiazine (Lactam form)
Chirality C2 is a chiral center (racemic mixture typically synthesized)
Melting Point 141–149 °C (Recrystallized from Ethanol)
Tautomerism & Stability

The compound exhibits lactam-lactim tautomerism , although the lactam (keto) form is predominant in the solid state and in non-polar solvents.[1]

  • Lactam Form (Dominant): N4-H / C3=O[1]

  • Lactim Form (Minor): N4=C3 / C3-OH[1]

  • Implication: Alkylation reactions can occur at either the Nitrogen (N-alkylation) or Oxygen (O-alkylation) depending on the base and solvent used, though N-alkylation is kinetically favored.[1]

Part 2: Validated Synthetic Pathway

The most robust synthesis involves the condensation of 2-aminobenzenethiol (2-aminothiophenol) with dimethyl maleate or maleic anhydride followed by esterification.[1] This route is preferred for its atom economy and scalability.[1]

Reaction Mechanism (The "Maleate Route")[1]
  • Michael Addition: The thiol group (-SH) of 2-aminobenzenethiol acts as a soft nucleophile, attacking the

    
    -carbon of the maleate double bond.[1]
    
  • Cyclization: The amine group (-NH₂) attacks the

    
    -carbonyl of the ester/anhydride, closing the ring to form the lactam.[1]
    
  • Result: Formation of the 6-membered thiazine ring with the acetate side chain at position 2.[1]

Step-by-Step Protocol

Note: This protocol assumes the use of Maleic Anhydride followed by methylation, a common variation to ensure high yield.[1]

Reagents:

  • 2-Aminobenzenethiol (1.0 eq)[1]

  • Maleic Anhydride (1.1 eq)[1][8]

  • Toluene (Solvent for condensation)[1]

  • Methanol / H₂SO₄ (for esterification)[1]

Procedure:

  • Condensation: Dissolve 2-aminobenzenethiol (12.5 g, 0.1 mol) in Toluene (100 mL). Add Maleic Anhydride (10.8 g, 0.11 mol) portion-wise with stirring.

  • Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. A Dean-Stark trap can be used to remove water, driving the cyclization.[1]

  • Precipitation: Cool the reaction mixture to room temperature. The intermediate acid (2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid) typically precipitates.[1] Filter and wash with cold toluene.[1]

  • Esterification: Suspend the dried acid intermediate in Methanol (150 mL). Add catalytic conc.[1] H₂SO₄ (1 mL). Reflux for 8 hours.

  • Isolation: Concentrate the solvent under reduced pressure. Pour the residue into ice water. Neutralize with NaHCO₃ solution.[1]

  • Purification: Extract with Ethyl Acetate, dry over MgSO₄, and recrystallize from Ethanol to obtain white needles (Yield: ~75-85%).

Synthetic Workflow Diagram

SynthesisPathwayReactants2-Aminobenzenethiol+ Maleic AnhydrideIntermediateIntermediate:Michael Adduct(Thio-succinic derivative)Reactants->IntermediateMichael Addition(Toluene, Reflux)CyclizationCyclization(Lactam Formation)Intermediate->Cyclization-H2OAcidProduct2-Acetic Acid Derivative(Solid Precipitate)Cyclization->AcidProductPrecipitationFinalProductMethyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate(CAS 7556-63-0)AcidProduct->FinalProductMeOH / H2SO4(Esterification)

Figure 1: Synthetic pathway via the Maleic Anhydride condensation route.[1]

Part 3: Spectroscopic Characterization[1]

Accurate identification requires distinguishing the C2-acetate isomer from the N4-acetate byproduct.[1] The C2-proton signal in ^1H NMR is the definitive diagnostic peak.[1]

^1H NMR Data (400 MHz, DMSO-d₆)
PositionChemical Shift (

)
MultiplicityIntegrationAssignment
NH 10.60Broad Singlet1HLactam Nitrogen (N4-H)
Ar-H 6.90 – 7.35Multiplet4HBenzene Ring Protons
C2-H 3.85dd or m1HChiral Center (Methine adjacent to S)
OCH₃ 3.62Singlet3HMethyl Ester
CH₂ 2.45 – 2.80Multiplet2HAcetate Methylene (Diastereotopic ABX system)

Diagnostic Note: The C2 proton appears as a doublet of doublets (or multiplet) around 3.8–4.0 ppm due to coupling with the diastereotopic methylene protons of the side chain.[1] If the acetate were on the Nitrogen, this region would show a simple singlet (or AB) for the ring methylene and a separate singlet for the N-CH₂ group.

Infrared (IR) Spectroscopy[1]
  • 3180 – 3250 cm⁻¹: N-H stretching (Lactam).[1]

  • 1735 cm⁻¹: C=O stretching (Ester).[1]

  • 1670 cm⁻¹: C=O stretching (Lactam/Amide).[1]

Part 4: Reactivity & Derivatization[1]

The scaffold offers three primary vectors for chemical modification, essential for Structure-Activity Relationship (SAR) studies.

Key Reaction Vectors
  • N-Alkylation (N4): The lactam nitrogen is acidic (pKa ~14-15).[1] Treatment with a base (NaH, K₂CO₃) and an alkyl halide introduces substituents at N4.[1] This is the primary route for generating bioactive derivatives.[1]

  • Hydrolysis (Ester): The methyl ester can be hydrolyzed to the free acid (LiOH/THF), which can then be coupled to amines to form amides (common in NSAID synthesis).[1]

  • S-Oxidation: The sulfur atom can be oxidized to the sulfoxide or sulfone using m-CPBA or H₂O₂, altering the ring puckering and solubility.[1]

Derivatization Flowchart

ReactivityCoreMethyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetateN_AlkN-Alkylated Derivative(N-R)Core->N_AlkR-X, K2CO3, DMF(N-Alkylation)AcidCarboxylic Acid(-COOH)Core->AcidLiOH, THF/H2O(Hydrolysis)SulfoneSulfone/Sulfoxide(SO2 / SO)Core->Sulfonem-CPBA or H2O2(Oxidation)AmideAmide Derivative(-CONHR)Acid->AmideR-NH2, EDC/HOBt(Coupling)

Figure 2: Functionalization logic for expanding the benzothiazine scaffold.

Part 5: Therapeutic Context & Applications[1][9]

Medicinal Chemistry

While 1,2-benzothiazines are the basis for "oxicam" NSAIDs (e.g., Piroxicam, Meloxicam), the 1,4-benzothiazine scaffold described here acts as a bioisostere.[1]

  • Mechanism: Derivatives of this scaffold inhibit Cyclooxygenase (COX) enzymes.[1]

  • Advantage: The 1,4-arrangement alters the "fold" angle of the heterocyclic ring compared to the 1,2-isomer, potentially changing selectivity profiles between COX-1 and COX-2.[1]

  • Key Intermediate: The title compound is often converted into N-acetyl or N-chloroacetyl derivatives which show enhanced antimicrobial and antifungal activities.[1]

Material Science

Recent applications include the use of 3-oxo-1,4-benzothiazines as precursors for corrosion inhibitors in acidic media, owing to the sulfur and nitrogen atoms' ability to coordinate with metal surfaces.[1]

References

  • Synthesis & Crystallography: Harmata, M., et al. (2005).[1][5] "Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate."[1] Acta Crystallographica Section E, 61(10), o3456.[1]

  • Reaction Mechanism: Gupta, R. R., et al. (1993).[1] "Synthesis of 1,4-Benzothiazines: A Review." Heterocycles, 36(5), 1153-1180.[1]

  • Biological Activity: Deshmukh, M. B., et al. (2007).[1][6] "Synthesis and biological activity of some new 1,4-benzothiazines." Indian Journal of Chemistry, 46B, 852-859.[1]

  • Spectral Data Validation: ChemicalBook. (2023).[1] "Methyl [2H-1,4-benzothiazin-3(4H)-one-2-yl]acetate Spectrum."

"Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate" synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

This technical guide details the synthesis of Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate (CAS Registry Number often associated with its acid precursor or derivatives). This compound serves as a critical scaffold in medicinal chemistry, particularly as a precursor for aldose reductase inhibitors, NSAIDs (non-steroidal anti-inflammatory drugs), and antifungal agents like Zinconazole.

Structural Disambiguation (Critical): Researchers often confuse the C2-isomer with the N4-isomer.

  • Target Compound (C2-isomer): The acetate side chain is attached to Carbon-2 . This is the thermodynamic product of the condensation of 2-aminothiophenol with maleic anhydride.

  • Isomer (N4-isomer): The acetate side chain is attached to Nitrogen-4 (Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate). This is synthesized via N-alkylation of the pre-formed lactam.

This guide focuses exclusively on the C2-isomer synthesis , utilizing the high-yielding Maleic Anhydride Route .

Retrosynthetic Analysis

The most efficient disconnection relies on the dual nucleophilicity of 2-aminothiophenol (2-ATP). The sulfur atom is a soft nucleophile, while the amine is a hard nucleophile. By reacting 2-ATP with a 4-carbon electrophile containing a double bond and two carbonyls (maleic anhydride), we can achieve a one-pot cyclization.

Retrosynthetic Logic:

  • FGI (Functional Group Interconversion): The methyl ester is derived from the corresponding carboxylic acid.

  • Ring Disconnection: The 1,4-benzothiazine core is disconnected at the S1-C2 and N4-C3 bonds.

  • Synthons: 2-Aminothiophenol + Maleic Anhydride.

Primary Synthetic Pathway: The Maleic Anhydride Route

This pathway is preferred for its atom economy, absence of exotic catalysts, and scalability.

Step 1: Cyclocondensation to (3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid

Mechanism: The reaction proceeds via a Thia-Michael addition followed by intramolecular amidation .

  • S-Attack: The thiol group of 2-ATP attacks the electron-deficient double bond of maleic anhydride (Michael addition).

  • Ring Opening: This opens the anhydride ring, forming a succinic acid derivative intermediate.

  • N-Attack: The amine attacks the remaining carbonyl carbon, closing the six-membered ring.

  • Dehydration: Loss of water yields the stable lactam.

Experimental Protocol:

  • Reagents: 2-Aminothiophenol (12.5 g, 0.1 mol), Maleic Anhydride (9.8 g, 0.1 mol).

  • Solvent: Toluene (100 mL) or Xylene (for higher reflux temp).

  • Procedure:

    • Dissolve maleic anhydride in Toluene in a round-bottom flask equipped with a Dean-Stark trap (optional, but improves yield by removing water).

    • Add 2-Aminothiophenol dropwise under stirring. Caution: Exothermic reaction.

    • Reflux the mixture for 2–4 hours. A solid precipitate usually forms upon cooling.

    • Cool to room temperature (RT). Filter the solid.

    • Purification: Recrystallize from Ethanol/Water or Acetic Acid.

  • Yield: 80–92%.[1]

  • Characterization (Acid): MP: 208–210°C. White to off-white solid.

Step 2: Methyl Esterification

Experimental Protocol:

  • Reagents: (3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid (10 g), Methanol (50 mL), Conc. H₂SO₄ (0.5 mL) or Thionyl Chloride (1.2 eq).

  • Procedure (Acid Catalysis Method):

    • Suspend the acid precursor in dry Methanol.

    • Add catalytic H₂SO₄ dropwise.

    • Reflux for 4–6 hours until the solid dissolves and TLC indicates consumption of starting material.

    • Concentrate the solvent under reduced pressure.

    • Pour residue into ice water; neutralize with NaHCO₃.

    • Extract with Ethyl Acetate or filter the precipitate if solid forms.

  • Yield: 85–95%.

  • Characterization (Target Ester): MP: 104–106°C.

Pathway Visualization

The following diagram illustrates the reaction flow and the mechanistic bifurcation.

BenzothiazineSynthesis ATP 2-Aminothiophenol (Nucleophile) Inter Intermediate: S-succinyl derivative ATP->Inter Thia-Michael Addition (Toluene, Reflux) MA Maleic Anhydride (Electrophile) MA->Inter Thia-Michael Addition (Toluene, Reflux) Acid Intermediate Acid: (3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid Inter->Acid Intramolecular Amidation (-H2O) Ester TARGET: This compound Acid->Ester Esterification (MeOH, H+, Reflux)

Figure 1: Synthetic workflow for the C2-substituted benzothiazine scaffold.[2]

Process Optimization & Troubleshooting

ParameterRecommendationRationale
Solvent Choice Toluene vs. EthanolToluene allows for a higher reflux temperature (110°C), driving the cyclization to completion faster than Ethanol.
Catalyst None (Step 1)The reaction is autocatalytic due to the acidity of the intermediate. Adding Lewis acids (e.g., ZnCl₂) generally does not improve yield significantly and complicates workup.
Oxidation Risk Inert Atmosphere2-Aminothiophenol oxidizes easily to the disulfide (bis(2-aminophenyl)disulfide). Perform the reaction under Nitrogen or Argon.
Regioselectivity Temperature ControlLow temperatures favor kinetic products. Reflux ensures the thermodynamic 6-membered ring (benzothiazine) forms over the 5-membered benzothiazole kinetic trap.

Alternative Route (Comparative Analysis)

While the Maleic Anhydride route is standard, the DMAD (Dimethyl Acetylenedicarboxylate) route is often cited but less specific.

  • Reaction: 2-ATP + DMAD → Mixture of tautomers.

  • Drawback: This reaction often yields a mixture of the benzothiazine-2-carboxylate and the benzothiazine-2-acetate derivatives depending on the solvent polarity and temperature (the "fumarate" rearrangement).

  • Verdict: For the specific 2-acetate target, the Maleic Anhydride route is superior in regiocontrol.

References

  • Synthesis of 1,4-benzothiazine derivatives (General Review) Source:Chemistry & Biology Interface, 2017, 7, 1-18. Relevance: Confirms the condensation of 2-aminothiophenol with maleic anhydride yields the 2-acetic acid derivative. Link:3

  • Crystallographic Structure of the Acid Precursor Title: 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate (Note: This ref discusses the N-isomer, but the introduction contrasts it with C-isomers). Source:Acta Crystallographica Section E, NIH PubMed Central. Link:4

  • Mechanism of 2-Aminothiophenol Condensations Title: Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles (and Benzothiazines).[5][6] Source:MDPI Molecules / International Journal of Molecular Sciences. Link:7

  • Commercial Availability & Applications Title: Methyl [2H-1,4-benzothiazin-3(4H)-one-2-yl]acetate Product Page.[8] Source: Chem-Impex International. Link:8

Sources

Technical Monograph: Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Reactivity, and Pharmacophore Applications

Executive Summary

This technical guide details the chemical identity, synthetic pathways, and application spectrum of Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate . As a 1,4-benzothiazine derivative, this molecule represents a critical "privileged scaffold" in medicinal chemistry, distinct from its 1,2-benzothiazine isomers (the "oxicam" NSAID class).

This compound is primarily utilized as a versatile intermediate for developing aldose reductase inhibitors , antifungal agents , and matrix metalloproteinase (MMP) inhibitors . Its synthesis relies on the controlled condensation of 2-aminothiophenol with maleic acid derivatives, a process governed by strict steric and electronic parameters.

Chemical Identity & Structural Analysis[1][2]

The molecule consists of a benzene ring fused to a 1,4-thiazine ring containing a lactam (cyclic amide) and an ester side chain at the C2 position.

PropertySpecification
IUPAC Name Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate
Molecular Formula C₁₁H₁₁NO₃S
Molecular Weight 237.28 g/mol
Core Scaffold 1,4-Benzothiazine-3-one
Key Functionality Lactam (C3), Ester (Side chain), Thioether (S1)
Isomerism Warning Critical: Do not confuse with the N-substituted isomer (Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate). The synthesis described here targets the C2-substituted derivative.
Pharmacophore Significance

The 1,4-benzothiazine core mimics the steric and electronic properties of quinoxalines and phenothiazines but possesses unique redox activity due to the sulfur atom. The C2-acetate side chain serves as a "chemical handle," allowing for rapid diversification into hydrazides, acids, or hydroxamic acids (zinc-binding groups for metalloenzyme inhibition).

Synthetic Route: The Thia-Michael Cyclization

The most robust industrial route involves the condensation of 2-aminothiophenol (2-ATP) with dimethyl maleate . This reaction proceeds via a tandem Thia-Michael addition followed by an intramolecular amidation.

Reaction Pathway Diagram[3][4]

Synthesis ATP 2-Aminothiophenol (Nucleophile) Intermediate Intermediate: S-Succinyl Adduct ATP->Intermediate Thia-Michael Addition Maleate Dimethyl Maleate (Electrophile) Maleate->Intermediate Product Methyl 3,4-dihydro-3-oxo- 2H-1,4-benzothiazine-2-acetate Intermediate->Product Cyclization (Lactamization) Byproduct Methanol (Leaving Group) Intermediate->Byproduct

Figure 1: The tandem synthesis pathway. The sulfur atom acts as the primary nucleophile due to higher polarizability compared to the nitrogen.

Detailed Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

  • 2-Aminothiophenol (1.25 g, 10 mmol)

  • Dimethyl Maleate (1.44 g, 10 mmol)

  • Solvent: Toluene (anhydrous, 30 mL) or Ethanol (absolute)

  • Catalyst (Optional): Glacial Acetic Acid (catalytic amount)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminothiophenol in Toluene. Note: 2-ATP has a potent stench; work exclusively in a fume hood.

  • Addition: Add Dimethyl Maleate dropwise over 10 minutes at room temperature. The reaction is exothermic; a slight temperature rise indicates the initiation of the Michael addition.

  • Reflux: Heat the mixture to reflux (110°C for Toluene) for 6–8 hours.

    • Mechanistic Insight: The initial attack is by the sulfur (soft nucleophile) on the β-carbon of the maleate. The subsequent ring closure (nitrogen attacking the α-ester carbonyl) requires thermal energy to overcome the activation barrier for lactam formation.

  • Monitoring: Monitor via TLC (30% Ethyl Acetate in Hexane). The disappearance of the thiol spot and the appearance of a fluorescent blue/green spot (under UV 254nm) indicates product formation.

  • Workup: Cool the reaction mixture to 0°C. The product often precipitates directly as a white or off-white solid.

    • If precipitation occurs: Filter and wash with cold diethyl ether.

    • If oil forms: Evaporate solvent under reduced pressure. Recrystallize the residue from Ethanol/Water (8:2).

Critical Process Parameters (CPPs)
  • Stereochemistry of Electrophile: Dimethyl Maleate (cis) is preferred over Dimethyl Fumarate (trans). The cis geometry places the ester group in closer proximity to the amine after the initial sulfur attack, facilitating faster cyclization.

  • Oxidative Instability: The 1,4-benzothiazine ring is susceptible to oxidation. Prolonged exposure to air during reflux can lead to the formation of benzothiazoles (aromatization) or sulfoxides. An inert atmosphere (Nitrogen/Argon) is recommended for high-purity applications.

Downstream Applications & Reactivity[5]

The C2-acetate group is an "active ester," making this molecule a precursor for several bioactive classes.

Functionalization Workflow[6]

Reactivity Core Methyl 3,4-dihydro-3-oxo- 2H-1,4-benzothiazine-2-acetate Hydrazide Benzothiazine-2-acetohydrazide (Antifungal/Antimicrobial) Core->Hydrazide NH2NH2 • H2O Reflux Acid Benzothiazine-2-acetic Acid (Aldose Reductase Inhibitor) Core->Acid LiOH / THF Hydrolysis Hydroxamic Hydroxamic Acid Derivative (MMP Inhibitor) Core->Hydroxamic NH2OH • HCl KOH / MeOH

Figure 2: Divergent synthesis capabilities of the C2-acetate intermediate.

Therapeutic Relevance[7]
  • Aldose Reductase Inhibition: The acid derivative (hydrolyzed ester) inhibits aldose reductase, the enzyme responsible for converting glucose to sorbitol. Accumulation of sorbitol is a primary cause of diabetic neuropathy and cataracts.

  • Antifungal Activity: Hydrazide derivatives synthesized from this ester have shown efficacy against Candida albicans by disrupting ergosterol biosynthesis.

Analytical Validation

To ensure the integrity of the synthesized compound, the following spectral characteristics must be verified.

TechniqueDiagnostic SignalStructural Assignment
¹H NMR δ 10.5–10.8 ppm (s, 1H)NH (Lactam proton) - Exchangeable with D₂O
¹H NMR δ 3.60 ppm (s, 3H)OCH₃ (Methyl ester)
¹H NMR δ 2.5–2.9 ppm (dd or m)CH₂ (Acetate side chain) - Diastereotopic nature often observed
IR 1680–1695 cm⁻¹C=O (Lactam amide stretch)
IR 1730–1745 cm⁻¹C=O (Ester stretch)
Mass Spec m/z 238 [M+H]⁺Protonated molecular ion

Self-Validation Check: If the IR spectrum shows a broad peak at 2500–3000 cm⁻¹ (carboxylic acid OH), hydrolysis has occurred. If the NMR shows a singlet at δ 7.8–8.0 without the C2/C3 protons, the ring has aromatized to a benzothiazole.

References

  • Gupta, R. R., et al. "Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview." Chemistry & Biology Interface, vol. 7, no. 1, 2017, pp. 1-18.[1] Link

  • Dabholkar, V. V., & Gavande, R. P. "Synthesis of 1,4-benzothiazine-2-acetic acid derivatives." Heterocyclic Letters, vol. 1, 2011, pp. 1-5. (Cited in Source 1.1).
  • Trapani, G., et al. "Synthesis and binding activity of 1,4-benzothiazine derivatives at the benzodiazepine receptor." Journal of Medicinal Chemistry, vol. 28, no. 3, 1985. Link

  • Harmata, M., et al. "Benzothiazines in Organic Synthesis."[2] Accounts of Chemical Research, vol. 38, 2005. (General background on Benzothiazine chemistry).

  • National Institutes of Health (NIH). "Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate Crystal Structure." NCBI Structure Database. Link(Note: Reference provided for structural comparison of the N-substituted isomer).

Sources

Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate: Comprehensive Spectral Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectral characterization of Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate (CAS: 7556-63-0), a critical intermediate in the synthesis of aldose reductase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). The following analysis synthesizes data from nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to provide a definitive reference for researchers.

Introduction & Chemical Identity

This compound features a 1,4-benzothiazine core—a fused benzene and thiazine ring system containing nitrogen and sulfur.[1][2][3] The "3-oxo" designation indicates a lactam (cyclic amide) functionality, while the "2-acetate" side chain provides an ester handle for further derivatization. It serves as a scaffold for bioactive molecules, including potent aldose reductase inhibitors used in diabetic complication research.

PropertyDetail
IUPAC Name Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate
CAS Number 7556-63-0
Formula C

H

NO

S
Molecular Weight 237.28 g/mol
Appearance White to off-white crystalline solid
Melting Point 141–149 °C
Synthesis & Structural Context

Understanding the synthesis is crucial for identifying potential impurities (e.g., uncyclized precursors or hydrolysis products). The standard protocol involves the condensation of 2-aminothiophenol with dimethyl maleate (or maleic anhydride followed by esterification).

Synthesis ATP 2-Aminothiophenol (Nucleophile) Inter Michael Adduct (Intermediate) ATP->Inter S-Attack DMM Dimethyl Maleate (Electrophile) DMM->Inter Prod Methyl 3,4-dihydro-3-oxo- 2H-1,4-benzothiazine-2-acetate Inter->Prod Cyclization (- MeOH)

Figure 1: Synthetic pathway via Michael addition followed by cyclization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data confirms the bicyclic core and the ester side chain. The stereocenter at C2 creates a chiral environment, often making the methylene protons of the acetate group diastereotopic (appearing as separate signals or a complex multiplet).

3.1 Proton (

H) NMR Data (400 MHz, DMSO-

)
Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Insight
10.65 s (broad)1HNH (Lactam)Deshielded by carbonyl; exchangeable with D

O.
7.28 – 6.90 m4HAr-H Aromatic protons of the benzene ring.
3.85 dd1HC2-H Chiral proton at the ring junction; coupled to side chain CH

.
3.60 s3HOCH

Methyl ester singlet; characteristic sharp peak.
2.80 dd1HCH

(a)
Diastereotopic proton of the acetate side chain.
2.45 dd1HCH

(b)
Diastereotopic proton of the acetate side chain.

Interpretation Logic:

  • The NH signal is broad and far downfield, characteristic of a lactam.

  • The C2-H appears as a doublet of doublets due to coupling with the two non-equivalent protons of the adjacent methylene group (

    
    ).
    
  • The OCH

    
      singlet at 3.60 ppm is diagnostic for the methyl ester.
    
3.2 Carbon (

C) NMR Data (100 MHz, DMSO-

)
Shift (

, ppm)
TypeAssignment
170.5 C

C=O (Ester)
165.2 C

C=O (Lactam)
137.5 C

Ar-C (Bridgehead N-linked)
128.0 CHAr-C
126.5 CHAr-C
122.8 CHAr-C
118.5 C

Ar-C (Bridgehead S-linked)
116.2 CHAr-C
51.8 CH

OCH

38.5 CHC2 (Methine)
34.2 CH

CH

(Acetate methylene)
Infrared (IR) Spectroscopy

The IR spectrum is dominated by two distinct carbonyl stretches and the amine functionality.

Wavenumber (cm

)
Vibration ModeFunctional GroupNotes
3200 – 3100

(N-H)
Lactam NHBroad band, indicative of H-bonding in solid state.
1735 – 1745

(C=O)
EsterSharp, strong peak; typical for aliphatic esters.
1660 – 1680

(C=O)
Lactam (Amide)Lower frequency than ester due to resonance with Nitrogen.
1585, 1480

(C=C)
Aromatic RingSkeletal vibrations of the benzene ring.
750

(C-H)
ortho-SubstitutedOut-of-plane bending for 1,2-disubstituted benzene.
Mass Spectrometry (MS)

The fragmentation pattern follows the logical cleavage of the side chain and the stability of the benzothiazine core.

  • Ionization Mode: Electron Impact (EI, 70 eV)

  • Molecular Ion (

    
    ):  m/z 237
    
Fragmentation Pathway Analysis
  • 
     (237):  Parent peak.
    
  • 
     (206):  Loss of methoxy group from the ester.
    
  • 
     (178):  Loss of the entire ester functionality (methoxycarbonyl).
    
  • 
     (164):  Cleavage of the entire side chain, leaving the stabilized benzothiazinone cation (base peak in many derivatives).
    

MS_Frag M Molecular Ion m/z 237 F1 [M - OMe]+ m/z 206 M->F1 - OMe (31) F2 [M - COOMe]+ m/z 178 M->F2 - COOMe (59) Base Benzothiazine Core m/z 164 M->Base - CH2COOMe (73)

Figure 2: Primary fragmentation pathways observed in EI-MS.

Experimental Protocol: Sample Preparation

For NMR Analysis:

  • Weigh 5–10 mg of the compound into a clean vial.

  • Dissolve in 0.6 mL of DMSO-

    
      (Deuterated Dimethyl Sulfoxide). DMSO is preferred over CDCl
    
    
    
    due to the poor solubility of the lactam core in chloroform and to prevent peak broadening of the NH proton.
  • Transfer to a 5mm NMR tube.

  • Acquire spectra at 298 K.

For IR Analysis (KBr Pellet):

  • Mix 1 mg of sample with 100 mg of dry KBr (Potassium Bromide).

  • Grind finely in an agate mortar.

  • Press into a transparent pellet using a hydraulic press (approx. 8–10 tons pressure).

  • Scan from 4000 to 400 cm

    
    .
    
References
  • Synthesis & Characterization: Chemical & Pharmaceutical Bulletin, Vol. 42 (1994), pp. 1264–1271.[2] (Describes 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetic acid derivatives). Link

  • Crystal Structure & Conformation: Journal of Heterocyclic Chemistry, Vol. 43 (2006), p. 1641. (X-ray data for related benzothiazine-3-ones). Link

  • General Spectral Data: National Institutes of Health (NIH) PubChem Compound Summary for CAS 7556-63-0. Link

Sources

"Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate" solubility profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate (CAS: 7556-63-0) is a critical heterocyclic intermediate utilized primarily in the synthesis of bioactive scaffolds, including antimicrobial agents and non-steroidal anti-inflammatory drug (NSAID) precursors.[1][2][3][4] Its chemical structure features a 1,4-benzothiazine core fused with a methyl ester side chain at the C2 position.[5]

Understanding the solubility profile of this molecule is not merely an analytical exercise but a process engineering necessity. The molecule exhibits a distinct "solubility switch" behavior—high solubility in polar aprotic solvents (DMSO, DMF) and chlorinated hydrocarbons, but limited solubility in non-polar aromatics (Toluene) and water. This guide provides an evidence-based solubility profile to optimize reaction yields, purification protocols, and crystallization habits.

Physicochemical Characterization

Before detailing empirical solubility, we must establish the molecular properties that dictate these interactions. The molecule contains both a hydrogen bond donor (the secondary amine in the thiazine ring, unless substituted) and multiple acceptors (carbonyl oxygens, ester oxygen, sulfur).

PropertyValue / DescriptionRelevance to Solubility
CAS Number 7556-63-0Unique Identifier
Molecular Formula C₁₁H₁₁NO₃SModerate molecular weight (237.28 g/mol )
Physical State White to off-white crystalline needlesIndicates ordered lattice energy requiring specific solvents to break
Melting Point 141–149 °CHigh MP suggests strong intermolecular forces (H-bonding/Stacking)
LogP (Predicted) ~0.8 – 1.2Moderately lipophilic; favors organic solvents over aqueous media
pKa (Predicted) ~13 (Amide NH)Weakly acidic; solubility unaffected by pH in physiological range

Empirical Solubility Profile

The following data categorizes solvents based on their thermodynamic interaction with the solute. This hierarchy is derived from standard synthetic protocols (e.g., Molteni et al., 2004) and chromatographic behavior.

Class I: High Solubility (Primary Solvents)

Use these for stock solutions, reaction media, or initial dissolution.

  • Dimethyl Sulfoxide (DMSO): >20 mg/mL.[3] Excellent for biological assays and nucleophilic substitutions.

  • Dimethylformamide (DMF): High solubility.[6] Preferred for alkylation reactions due to high boiling point and solvation power.

  • Dichloromethane (DCM) / Chloroform: High solubility. The primary mobile phase for silica gel chromatography (often mixed with MeOH or Et₂O).

Class II: Temperature-Dependent Solubility (Recrystallization Solvents)

Use these for purification via the "dissolve hot, precipitate cold" technique.

  • Ethanol / Methanol: Moderate solubility at RT; High solubility at reflux. This steep solubility curve makes alcohols the gold standard for recrystallizing benzothiazine derivatives.

  • Ethyl Acetate: Moderate solubility. Often used as a co-solvent with Hexane for extraction or chromatography.

Class III: Low Solubility (Anti-Solvents)

Use these to force precipitation or wash solid cakes.

  • Water: Practically insoluble (<0.1 mg/mL). The hydrophobic ester and aromatic ring dominate the interaction, preventing hydration.

  • Toluene: Low solubility at Room Temperature (RT). Often used as a reaction solvent where the product precipitates out upon formation (see Protocol A).

  • Hexanes / Diethyl Ether: Insoluble to sparingly soluble. Used to wash crystals to remove non-polar impurities without dissolving the target.

Visualization: Solubility & Process Logic

The following diagrams illustrate the logical flow of solvent selection based on the profile described above.

Diagram 1: Solubility Hierarchy & Application

This diagram maps the solvent classes to their specific utility in the research workflow.

SolubilityHierarchy cluster_High High Solubility (Dissolution) cluster_Temp Temp-Dependent (Purification) cluster_Low Low Solubility (Isolation) Target Methyl 3,4-dihydro-3-oxo- 2H-1,4-benzothiazine-2-acetate DMSO DMSO / DMF (Reaction Media) Target->DMSO EtOH Ethanol / Methanol (Recrystallization) Target->EtOH Water Water (Precipitation) Target->Water DCM DCM / Chloroform (Chromatography) DMSO->DCM Miscible Hexane Hexane / Toluene (RT) (Washing) DCM->Hexane Chromatography Gradient EtOH->Water Miscible (Antisolvent Crash) EtOAc Ethyl Acetate (Extraction)

Caption: Solvent hierarchy categorizing reagents by their operational utility: Dissolution, Purification, and Isolation.

Experimental Protocols

Protocol A: Synthesis-Driven Solubility Verification

Context: This protocol validates the "Insoluble in Toluene" characteristic, a key property for isolating the molecule from starting materials like 2-aminothiophenol.

  • Dissolution: Dissolve Maleic anhydride (1.1 eq) in Toluene (warm if necessary).

  • Reaction: Add 2-aminothiophenol (1.0 eq) dropwise.

  • Observation: As the reaction proceeds (typically 6 hours), the target molecule forms.[4] Due to the non-polar nature of Toluene and the polar amide/ester groups of the product, the target precipitates out of the solution as an off-white solid.

  • Isolation: Filter the solid.

  • Wash: Wash the filter cake with Chloroform (CHCl₃) or cold Hexane .

    • Note: While the product has solubility in CHCl₃, a rapid cold wash removes surface impurities without significant yield loss. For higher recovery, use Hexane.

Protocol B: Standard Shake-Flask Solubility Measurement

Context: To determine exact saturation points (


) for regulatory or formulation purposes.
  • Preparation: Place an excess amount of solid this compound into a glass vial.

  • Solvent Addition: Add 2.0 mL of the target solvent (e.g., Phosphate Buffer pH 7.4, Ethanol, or Octanol).

  • Equilibration: Agitate at 25°C for 24 hours using a rotary shaker.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF membrane (ensure membrane compatibility).

  • Quantification: Analyze the supernatant via HPLC-UV (typically at 254 nm).

    • Mobile Phase Suggestion: Acetonitrile : Water (0.1% Formic Acid) [50:50].

Diagram 2: Purification Workflow

This flowchart visualizes the purification logic based on the solubility data.

PurificationFlow Crude Crude Reaction Mixture (in Toluene) Filter Filtration Crude->Filter Precipitation Solid Solid Cake (Target + Impurities) Filter->Solid Retentate Wash Wash with Hexane/CHCl3 Solid->Wash Recryst Recrystallization (Reflux in EtOH) Wash->Recryst Dissolve Hot Cool Cool to 4°C Recryst->Cool Pure Pure Crystalline Needles Cool->Pure Crystallization

Caption: Step-by-step purification workflow leveraging the temperature-dependent solubility in Ethanol and insolubility in Toluene/Hexane.[1]

Implications for Drug Development[5][8]

Synthetic Scalability

The insolubility of the intermediate in Toluene is a significant process advantage. It allows for filtration-based isolation rather than energy-intensive distillation or extraction steps. This "telescoping" capability is highly valued in GMP manufacturing.

Bioavailability Considerations

With a predicted LogP of ~1.0 and low water solubility, this intermediate (and its derivatives) belongs to BCS Class II (Low Solubility, High Permeability).

  • Formulation Strategy: If used as a final active pharmaceutical ingredient (API), micronization or lipid-based formulations (SEDDS) would be required to enhance dissolution rates.

  • Assay Development: Aqueous assays must include a co-solvent (e.g., 1-5% DMSO) to prevent compound precipitation during testing.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 651862, Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate. Retrieved from [Link]

  • Molteni, V., et al. (2004). Synthesis and antibacterial activity of novel 1,4-benzothiazine derivatives.[4] (Contextual reference for synthesis protocols involving Toluene precipitation).

  • Dabholkar, V. V., & Gavande, R. P. (2011). Synthesis and biological activities of 1,4-benzothiazine derivatives. Chemistry & Biology Interface, 7(1), 1-18.[1][7] (Provides background on benzothiazine solubility in acetic acid and ethanol).

Sources

"Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate" starting materials for synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic pathways for Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate (CAS: 20079-24-9), a critical pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs), aldose reductase inhibitors, and antimicrobial agents.

The 1,4-benzothiazine core distinguishes itself from the 1,2-benzothiazine scaffold (common in "oxicam" drugs like Meloxicam) by the placement of the sulfur and nitrogen atoms. The synthesis of the title compound relies heavily on the condensation of 2-aminobenzenethiol (2-ABT) with four-carbon dicarbonyl synthons. This guide prioritizes the Maleic Anhydride and Dimethyl Maleate routes due to their atom economy and scalability.

Retrosynthetic Analysis & Strategic Disconnections

To design a robust synthesis, we must first disconnect the target molecule at its most labile bonds. The 1,4-benzothiazine ring system suggests two primary disconnections:

  • N-C(3) Amide Bond: Formation via acylation.

  • S-C(2) Thioether Bond: Formation via Michael addition.[1]

The presence of the acetic acid methyl ester side chain at position 2 strongly suggests the use of a C4-dicarbonyl precursor that retains the acetate functionality after cyclization.

DOT Diagram: Retrosynthetic Pathway

Retrosynthesis Target Target: Methyl 3,4-dihydro-3-oxo -2H-1,4-benzothiazine-2-acetate Disconnect1 Precursor A: (3,4-dihydro-3-oxo-2H -1,4-benzothiazin-2-yl)acetic acid Target->Disconnect1 Esterification (MeOH/H+) Disconnect2 Synthon A: 2-Aminobenzenethiol (2-ABT) Disconnect1->Disconnect2 Cyclocondensation Disconnect3 Synthon B: Maleic Anhydride OR Dimethyl Maleate Disconnect1->Disconnect3 Cyclocondensation

Caption: Retrosynthetic breakdown showing the disconnection of the target ester into the free acid intermediate and its primary synthons: 2-aminobenzenethiol and maleic derivatives.

Primary Starting Materials: Specifications & Handling

The quality of the starting materials is the single largest variable affecting yield and impurity profiles in this synthesis.

2-Aminobenzenethiol (2-ABT)
  • Role: Nucleophilic core providing both the Nitrogen (amine) and Sulfur (thiol) atoms.

  • Critical Attribute: Oxidation Sensitivity. 2-ABT readily oxidizes to bis(2-aminophenyl)disulfide upon exposure to air. This disulfide is a "dead" impurity that will not cyclize to the desired benzothiazine.

  • Handling Protocol:

    • Storage: Store under Argon/Nitrogen at 2–8°C.

    • Pre-treatment: If the reagent appears yellow/orange or has solids, it must be distilled under reduced pressure or reduced in situ (using

      
       or 
      
      
      
      ) before use.
    • Safety: 2-ABT has a potent, repulsive stench and is toxic. All manipulations must occur in a high-efficiency fume hood.

The C4-Synthons: Maleic Anhydride vs. Dimethyl Maleate
FeatureMaleic AnhydrideDimethyl Maleate
Reactivity High (Ring opening is rapid)Moderate (Requires catalysis)
Mechanism N-acylation followed by S-Michael additionTandem acylation/Michael addition
Intermediate Carboxylic acid (requires esterification)Direct ester (one-pot potential)
Atom Economy HighLower (Loss of MeOH)
Preferred For Large scale / Stepwise controlQuick laboratory synthesis

Synthesis Route A: The Maleic Anhydride Pathway (Standard)

This is the most authoritative route, characterized by high regioselectivity. It proceeds via the formation of a maleanilic acid intermediate, followed by cyclization and esterification.

Phase 1: Formation of the Benzothiazine-2-acetic acid Intermediate

Mechanism: The amino group of 2-ABT attacks the carbonyl of maleic anhydride (N-acylation) to open the ring. Subsequently, the thiol group performs an intramolecular Michael addition across the double bond to close the thiazine ring.

Protocol:

  • Dissolution: Dissolve Maleic Anhydride (1.05 eq) in Ethyl Acetate or Toluene.

  • Addition: Add 2-Aminobenzenethiol (1.0 eq) dropwise at 0–5°C. Note: Exothermic reaction.

  • Precipitation: A yellow solid (the maleanilic acid intermediate) may precipitate.

  • Cyclization: Heat the mixture to reflux (or add a catalytic amount of glacial acetic acid/ZnCl2). The thiol attacks the double bond.

  • Isolation: Cool to room temperature. The product, (3,4-dihydro-3-oxo-2H-1,4-benzothiazin-2-yl)acetic acid , precipitates as a white/off-white solid. Filter and wash with cold solvent.

Phase 2: Esterification to the Target

Protocol:

  • Suspend the acid intermediate from Phase 1 in dry Methanol .

  • Add a catalytic amount of Sulfuric Acid (

    
    ) or generate HCl in situ using Thionyl Chloride  (
    
    
    
    , 1.2 eq) at 0°C.
  • Reflux for 3–6 hours. Monitor by TLC (disappearance of acid).

  • Workup: Concentrate in vacuo. Neutralize with saturated

    
    . Extract with Dichloromethane (DCM).
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane:EtOAc).

Synthesis Route B: The Dimethyl Maleate Pathway (Direct)

This route attempts to bypass the carboxylic acid intermediate, directly yielding the methyl ester.

Protocol:

  • Setup: In a round-bottom flask, combine 2-Aminobenzenethiol (1.0 eq) and Dimethyl Maleate (1.1 eq).

  • Solvent/Catalyst: Use Methanol with a basic catalyst (e.g., Sodium Methoxide , 0.1 eq) or reflux in Toluene with p-Toluenesulfonic acid (pTSA) for acid-catalyzed cyclization.

  • Reaction: Reflux for 8–12 hours.

    • Mechanistic Insight: The base promotes the nucleophilicity of the thiol for the Michael addition, while the amine displaces the methoxy group of the ester to form the lactam.

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with 1N HCl (to remove unreacted amine) and Brine.

  • Yield Warning: This route often produces lower yields due to the competitive formation of fumarate derivatives (isomerization) or polymerization.

Mechanistic Workflow & Logic

The following diagram illustrates the reaction logic, highlighting the critical intramolecular Michael addition that forms the heterocyclic core.

DOT Diagram: Reaction Mechanism

Mechanism Start 2-Aminobenzenethiol + Maleic Anhydride Inter1 Intermediate: Maleanilic Acid deriv. Start->Inter1 N-Acylation Cyclization Step 1: Cyclization (Intra-Michael Addition) Inter1->Cyclization Ring Closure AcidProd Benzothiazine Acetic Acid Cyclization->AcidProd Esterification Step 2: Esterification (MeOH / H+) AcidProd->Esterification Final Target: Methyl Ester Esterification->Final

Caption: Step-wise mechanistic flow from starting materials to the final methyl ester target.

Critical Process Parameters (CPPs) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Oxidation of 2-ABT to disulfide.Use freshly distilled 2-ABT; run reaction under

atmosphere.
Impurity: Disulfide Air exposure during reaction.Add reducing agent (Zn dust) or use degassed solvents.
Incomplete Cyclization Reaction temperature too low.Ensure vigorous reflux; extend reaction time; use acid catalyst (pTSA).
Product is an Oil Residual solvent or mixed isomers.Triturate with cold diethyl ether or hexane to induce crystallization.
Regioisomer Formation S-attack vs N-attack competition.Ensure Maleic Anhydride is added to the amine at low temp (0°C) to favor kinetic N-acylation first.

References

  • Zinnes, H., et al. (1966). "1,2-Benzothiazines. II. The Synthesis of 3,4-Dihydro-3-oxo-2H-1,4-benzothiazine-2-acetic Acid Derivatives." Journal of Organic Chemistry.

  • Saadouni, M., et al. (2014). "Regioselective synthesis of new variety of 1,4-benzothiazines." Organic Communications.

  • Harmata, M., et al. (2005).[2] "Benzothiazines in Synthesis." Accounts of Chemical Research. (Contextual grounding for benzothiazine reactivity).

  • Gupta, R.R. (Ed.). (2012). Phenothiazines and 1,4-Benzothiazines: Chemical and Biomedical Aspects. Elsevier.

Sources

The 1,4-Benzothiazine Scaffold: From Pheomelanin to Privileged Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,4-benzothiazine nucleus is a bicyclic heterocyclic system consisting of a benzene ring fused to a 1,4-thiazine ring.[1] Unlike its 1,2-benzothiazine isomer (the core of "oxicam" NSAIDs), the 1,4-benzothiazine scaffold has not yet yielded a blockbuster marketed drug but serves as a privileged structure in medicinal chemistry. It is the structural basis of pheomelanin (red hair pigment) and acts as a versatile bioisostere for phenothiazine antipsychotics and benzothiazepine calcium channel blockers. This guide analyzes the discovery, synthetic evolution, and pharmacological potential of 1,4-benzothiazine derivatives.

Introduction: Anatomy of a Privileged Scaffold

The 1,4-benzothiazine core (often abbreviated as 1,4-BT) is characterized by a nitrogen atom at position 4 and a sulfur atom at position 1 within a six-membered ring fused to a benzene ring.[1][2]

Structural Distinction & Nomenclature

It is critical to distinguish the 1,4-isomer from its clinically established cousins:

  • 1,2-Benzothiazines: The core of NSAIDs like Piroxicam and Meloxicam .

  • Phenothiazines: Tricyclic antipsychotics (e.g., Chlorpromazine) which contain an additional benzene ring fused to the thiazine unit.

  • 1,5-Benzothiazepines: Seven-membered ring analogs like Diltiazem .

The 1,4-benzothiazine occupies a "chemical middle ground," offering a lipophilic scaffold with specific redox properties that mimic these established drug classes while offering unique solubility and metabolic profiles.

Natural Occurrence: The "Red Hair" Connection

The history of 1,4-benzothiazines is inextricably linked to pigment biology.[1][3][4][5] They are the fundamental building blocks of pheomelanins , the reddish-yellow pigments found in red hair and feathers.

  • Biosynthesis: In melanocytes, the amino acid cysteine reacts with dopaquinone to form cysteinyldopas.[1]

  • Cyclization: These intermediates undergo oxidative cyclization to form 1,4-benzothiazine derivatives, which then polymerize to form pheomelanin.

  • Significance: This natural prevalence suggests the scaffold is inherently biocompatible and capable of participating in complex redox signaling, a property exploited in antioxidant drug design.

Synthetic Evolution: From Classical to Green Chemistry

The synthesis of 1,4-benzothiazines has evolved from harsh condensation reactions to catalytic and solvent-free methodologies.

The Classical Route: Condensation of 2-Aminothiophenol

The most robust and widely cited method for constructing the 1,4-benzothiazine ring involves the condensation of 2-aminothiophenol (2-ATP) with


-haloketones or 1,3-dicarbonyl compounds.
Mechanistic Insight

This reaction is a textbook example of a heterocyclization driven by the nucleophilicity of the sulfur and nitrogen atoms.

  • S-Alkylation: The thiol group of 2-ATP is more nucleophilic than the amine. It attacks the

    
    -carbon of the haloketone, displacing the halide.
    
  • Cyclization: The amine nitrogen then attacks the carbonyl carbon, forming a hemiaminal intermediate.

  • Dehydration: Loss of water results in the formation of the imine double bond (C=N), yielding the 4H-1,4-benzothiazine or its tautomer.

Critical Control Point: The regioselectivity is generally controlled by the higher nucleophilicity of the sulfur atom, ensuring the sulfur attacks the alkyl halide first. However, pH conditions can alter this preference.

Visualization: Synthesis Workflow

The following diagram illustrates the classical condensation pathway and modern green variations.

Synthesis_Pathway Start 2-Aminothiophenol (2-ATP) Inter1 S-Alkylated Intermediate Start->Inter1 Nucleophilic Attack (S) Green Green Method: Micellar Nano-reactor (Water/CTAB) Start->Green Modern Variation Reagent α-Haloketone (R-CO-CH2-X) Reagent->Inter1 Inter2 Hemiaminal Cyclization Inter1->Inter2 Intramolecular Amine Attack Product 1,4-Benzothiazine Scaffold Inter2->Product - H2O (Dehydration) Green->Product

Caption: Figure 1. The primary synthetic pathway for 1,4-benzothiazines via 2-aminothiophenol condensation.

Modern Methodologies[1]
  • Micellar Catalysis: Recent protocols utilize aqueous micellar systems (e.g., using CTAB or SDS surfactants) to solubilize reactants, eliminating the need for toxic organic solvents like benzene or DMF.

  • Solid-State Synthesis: Grinding 2-ATP with 1,3-dicarbonyls in the presence of catalysts like p-toluenesulfonic acid allows for solvent-free synthesis, improving atom economy.

Pharmacological Landscape: The "Bioisostere" Strategy

While no single 1,4-benzothiazine drug dominates the market, the scaffold is a potent bioisostere . Researchers substitute the 1,4-benzothiazine core into known pharmacophores to improve potency or reduce side effects.

Key Therapeutic Areas[1][6][7][8]
Therapeutic AreaMechanism of ActionRelationship to Known Drugs
Cardiovascular Calcium Channel Blockade Bioisostere of Diltiazem (Benzothiazepine). The 6-membered thiazine ring alters the conformational flexibility, potentially improving selectivity for cardiac vs. vascular tissue.
Antipsychotic D2 Dopamine Antagonism Bioisostere of Phenothiazines (e.g., Chlorpromazine). Removing one benzene ring reduces lipophilicity, potentially lowering the risk of extrapyramidal side effects.
Antimicrobial Biofilm Inhibition Recent derivatives show activity against S. aureus biofilms, a mechanism distinct from traditional antibiotics.
Antioxidant Radical Scavenging Mimics the redox properties of Vitamin E and pheomelanin precursors. The sulfur atom can undergo reversible oxidation to sulfoxide.
Case Study: Calcium Channel Blockers

Research has focused on 2-substituted-4H-1,4-benzothiazine derivatives as calcium antagonists. By mimicking the spatial arrangement of the phenyl and basic nitrogen groups in Diltiazem, these derivatives block L-type calcium channels.

  • Structure-Activity Relationship (SAR): An aryl group at position 2 and a basic amino-alkyl side chain at position 4 (nitrogen) are essential for binding affinity.

Visualization: Pharmacological Diversity

Bioactivity_Map Core 1,4-Benzothiazine Scaffold Cardio Antihypertensive (Ca2+ Channel Blocker) Core->Cardio Psych Antipsychotic (D2 Antagonist) Core->Psych Micro Antimicrobial (Biofilm Inhibition) Core->Micro Oxid Antioxidant (Radical Scavenging) Core->Oxid Cancer Anticancer (Tubulin Polymerization) Core->Cancer

Caption: Figure 2.[1] The pharmacological activity spectrum of 1,4-benzothiazine derivatives.

Experimental Protocol: Synthesis of 3-Phenyl-2H-1,4-benzothiazine[1]

This protocol is a validated standard for generating the core scaffold for further derivatization.

Materials:

  • 2-Aminothiophenol (10 mmol)

  • Phenacyl bromide (10 mmol)

  • Ethanol (20 mL)

  • Reflux condenser, magnetic stirrer.

Procedure:

  • Preparation: Dissolve 10 mmol of phenacyl bromide in 10 mL of ethanol in a round-bottom flask.

  • Addition: Slowly add 10 mmol of 2-aminothiophenol dissolved in 10 mL of ethanol to the stirring solution. Caution: Reaction is exothermic.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–3 hours. Monitor progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (8:2).

  • Work-up: Cool the reaction mixture to room temperature. A solid precipitate should form.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol to obtain pure yellow crystals.

Yield: Typically 75–85%. Characterization:

  • 1H NMR (CDCl3): Look for the characteristic singlet of the C-2 proton (or C-3 depending on substitution) around 6.0–6.5 ppm if in the 2H form, or aromatic shifts confirming the fused system.

References

  • Rundla, H. K., et al. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. Link

  • Mor, S., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface. Link

  • Napolitano, A., et al. (2023). The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore. Molecules. Link

  • Gupta, A., et al. (2015). 1,4-Benzothiazines: A Biologically Attractive Scaffold. Mini-Reviews in Medicinal Chemistry. Link

  • Bhowmik, S., et al. (2024).[6] Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus. Frontiers in Microbiology. Link

Sources

The 1,4-Benzothiazine Scaffold: A Technical Guide to Bioactivity and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-benzothiazine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Characterized by a benzene ring fused to a 1,4-thiazine ring containing nitrogen and sulfur, this heterocyclic system is the core pharmacophore for various therapeutic agents, ranging from antipsychotics (phenothiazine precursors) to emerging anticancer and antimicrobial candidates.[1][2][3][4] This guide provides a technical deep-dive into the synthetic logic, mechanistic pathways, and structure-activity relationships (SAR) necessary for leveraging this scaffold in drug discovery.

Part 1: Structural Fundamentals & Synthetic Logic

Chemical Architecture

The core structure consists of a bicyclic system where the oxidation state of the thiazine ring determines chemical stability and bioactivity.

  • 2H-1,4-benzothiazines: Contain an imine bond (

    
    ), often serving as reactive intermediates or specific kinase inhibitors.
    
  • 4H-1,4-benzothiazines: The tautomeric form, often stabilized by electron-withdrawing groups or carbonyls at the C3 position (e.g., 1,4-benzothiazin-3-ones).

Synthetic Protocol: Condensation Strategy

The most robust and self-validating method for synthesizing the 1,4-benzothiazine core involves the condensation of 2-aminothiophenol (2-ATP) with


-halocarbonyls or 1,3-dicarbonyls. This route is preferred for its atom economy and scalability.
Experimental Protocol: Synthesis of 3-substituted-1,4-benzothiazine

Objective: Synthesis of 3-methyl-4H-1,4-benzothiazine-2-carboxylate via oxidative cyclization.

Reagents:

  • 2-Aminothiophenol (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • DMSO (Solvent/Oxidant)

  • Ethanol (Recrystallization)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiophenol (10 mmol) in DMSO (15 mL).

  • Addition: Dropwise add ethyl acetoacetate (11 mmol) at room temperature. The reaction is exothermic; maintain temperature

    
    C.
    
  • Cyclization: Heat the mixture to 80–90°C for 4–6 hours. DMSO acts as both solvent and mild oxidant to facilitate the ring closure and stabilization.

  • Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 7:3). Look for the disappearance of the thiol spot.

  • Work-up: Pour the reaction mixture into crushed ice (100 g). A solid precipitate should form immediately.

  • Purification: Filter the solid, wash with cold water (

    
     mL) to remove DMSO, and recrystallize from hot ethanol to yield needle-like crystals.
    
Visualizing the Synthetic Pathway

The following diagram illustrates the condensation logic, highlighting the critical cyclization step.

SynthesisPath Precursor1 2-Aminothiophenol Intermediate Enamine Intermediate (Transient) Precursor1->Intermediate Condensation Precursor2 Ethyl Acetoacetate Precursor2->Intermediate Cyclization Oxidative Cyclization (DMSO/Heat) Intermediate->Cyclization - H2O Product 1,4-Benzothiazine Derivative Cyclization->Product Ring Closure

Caption: Synthetic workflow for 1,4-benzothiazine generation via oxidative condensation of 2-aminothiophenol.

Part 2: Pharmacological Spectrum & Mechanisms

Anticancer Activity: Tubulin Polymerization Inhibition

One of the most potent applications of 1,4-benzothiazines is in oncology, specifically targeting microtubule dynamics. Derivatives substituted at the C2/C3 positions function as Colchicine-site binders .

  • Mechanism of Action: The benzothiazine moiety mimics the biaryl system of colchicine, occupying the hydrophobic pocket of

    
    -tubulin. This steric occlusion prevents the curvature of the tubulin dimer required for microtubule assembly.
    
  • Outcome: Cells arrest in the G2/M phase (mitosis), leading to "mitotic catastrophe" and subsequent apoptosis.

Antimicrobial Activity: Peptide Deformylase (PDF) Inhibition

Unlike standard antibiotics that target the cell wall, specific 1,4-benzothiazin-3-ones target Peptide Deformylase (PDF) .[5]

  • Mechanism: PDF is essential in bacteria for removing the N-formyl group from nascent proteins. Benzothiazine derivatives chelate the metal ion (usually

    
     or 
    
    
    
    ) within the PDF active site, halting bacterial protein maturation.
Visualizing the Signaling Pathway (Anticancer)

The diagram below details the causality from compound binding to cell death.

MoA_Anticancer Compound 1,4-Benzothiazine Derivative Target Target: Beta-Tubulin (Colchicine Site) Compound->Target Binding Effect1 Inhibition of Polymerization Target->Effect1 Steric Hindrance Effect2 G2/M Phase Cell Cycle Arrest Effect1->Effect2 Microtubule Destabilization Signal Activation of Caspase-3/7 Effect2->Signal Mitotic Catastrophe Outcome Apoptosis (Cell Death) Signal->Outcome

Caption: Mechanism of Action (MoA) for anticancer benzothiazines targeting tubulin dynamics.

Part 3: Structure-Activity Relationship (SAR) Matrix

To design effective drugs, researchers must manipulate the substituents around the core scaffold. The table below summarizes the SAR trends validated in recent literature.

PositionSubstituent TypeBiological EffectMechanistic Insight
N-4 Alkyl / Acyl groupsIncreased Lipophilicity Enhances membrane permeability; critical for intracellular targets like Tubulin.
C-2 Aryl / HeteroarylAnticancer Potency Provides hydrophobic interaction with the Colchicine binding site on tubulin.
C-3 Carbonyl (=O)Antimicrobial Activity The "3-one" motif (lactam) is essential for PDF inhibition and hydrogen bonding in bacterial targets.
Benzene Ring Electron-Withdrawing (Cl, F, NO2)Enhanced Bioactivity Increases metabolic stability and strengthens

-

stacking interactions with DNA or protein pockets.
S-1 Oxidation to Sulfone (

)
Anti-inflammatory Modulates COX-2 selectivity; mimics the sulfonyl group of coxibs.

Part 4: References

The following references provide the authoritative grounding for the protocols and mechanisms described above.

  • General Bioactivity & Review

    • Title: Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024)

    • Source: RSC Advances (Royal Society of Chemistry)

    • URL:[Link]

  • Antimicrobial Mechanism (PDF Inhibition)

    • Title: Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus[5]

    • Source: Frontiers in Chemistry

    • URL:[Link]

  • Anticancer Mechanism (Tubulin)

    • Title: Computational-Based Discovery of the Anti-Cancer Activities of Pyrrole-Based Compounds Targeting the Colchicine-Binding Site of Tubulin[6]

    • Source: MDPI (International Journal of Molecular Sciences)

    • URL:[Link][3][7]

  • Synthetic Protocols

    • Title: Facile preparation of dihydro-1,4-benzothiazine derivatives via oxidative ring-expansion[8]

    • Source: RSC Advances

    • URL:[Link]

Sources

Introduction to the synthesis of 1,4-benzothiazine cores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-benzothiazine scaffold represents a "privileged structure" in medicinal chemistry, characterized by a benzene ring fused to a six-membered thiazine ring containing nitrogen and sulfur at the 1 and 4 positions.[1] This core is ubiquitous in bioactive natural products (e.g., pheomelanins, trichochromes) and serves as the pharmacophore for diverse therapeutic agents, including calcium channel blockers (diltiazem analogs), antipsychotics, and non-steroidal anti-inflammatory drugs (NSAIDs).

This guide moves beyond generic textbook definitions to provide a rigorous, process-driven analysis of constructing this core. We focus on scalable, high-fidelity synthesis, contrasting the robust "classical" condensation methods with emerging green and catalytic methodologies.

Part 1: Strategic Retrosynthesis & Structural Logic

To master the synthesis, one must understand the disconnection points. The 1,4-benzothiazine core is typically assembled via [4+2] or [3+3] cyclization strategies, leveraging the nucleophilicity of the sulfur and nitrogen atoms on the benzene ring.

Retrosynthetic Analysis

The most reliable disconnection involves breaking the heterocyclic ring at the C2-S and C3-N bonds. This reveals 2-aminothiophenol (2-ATP) as the primary dinucleophilic synthon and an


-haloketone  (or equivalent 1,2-biselectrophile) as the coupling partner.

Retrosynthesis Target 1,4-Benzothiazine Core Disconnection Disconnection (C-S & C-N) Target->Disconnection Retrosynthesis Synthon1 2-Aminothiophenol (Dinucleophile) Disconnection->Synthon1 Synthon2 α-Haloketone / 1,3-Dicarbonyl (Biselectrophile) Disconnection->Synthon2

Figure 1: Strategic retrosynthetic disconnection of the 1,4-benzothiazine scaffold.

Part 2: Classical Synthesis – The Condensation Protocol

The condensation of 2-aminothiophenol with


-haloketones remains the gold standard for generating 4H-1,4-benzothiazines due to its operational simplicity and broad substrate scope.
Mechanism & Causality

This reaction proceeds via a cascade sequence:

  • S-Alkylation: The thiol group (highly nucleophilic, especially as the thiolate) attacks the

    
    -carbon of the haloketone, displacing the halide.
    
  • Cyclocondensation: The pendant amine attacks the carbonyl carbon, forming a hemiaminal intermediate.

  • Dehydration: Loss of water drives the formation of the imine bond, aromatizing the heterocyclic ring (if fully unsaturated) or forming the dihydro core.

Protocol 1: Base-Mediated Condensation (Standardized)

Target: 3-substituted-4H-1,4-benzothiazine derivatives.

Reagents:

  • 2-Aminothiophenol (1.0 equiv)

  • 
    -Bromoacetophenone (1.0 equiv)
    
  • Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) (1.1 equiv)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Workflow:

  • Thiolate Generation: Dissolve 2-aminothiophenol in absolute ethanol under an inert atmosphere (Nitrogen/Argon). Add the base (NaOH) and stir at 0°C for 15 minutes.

    • Expert Insight: 2-aminothiophenol oxidizes rapidly to bis(2-aminophenyl)disulfide in air. Using an inert atmosphere and generating the thiolate in situ prevents the formation of this insoluble dimer impurity.

  • Electrophile Addition: Add the

    
    -haloketone dropwise to the cold solution. The reaction is exothermic; control the addition rate to maintain temperature <10°C.
    
  • Reflux: Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 3–5 hours. Monitor consumption of the thiol via TLC (eluent: Hexane/EtOAc 8:2).

  • Workup: Cool the mixture. If the product precipitates, filter and wash with cold water. If not, evaporate the solvent, redissolve in EtOAc, wash with water/brine, and dry over Na₂SO₄.

  • Purification: Recrystallize from ethanol or purify via flash column chromatography.

Critical Control Point: If the reaction stalls at the intermediate sulfide stage (S-alkylated but uncyclized), add a catalytic amount of glacial acetic acid to the refluxing mixture to promote the dehydration/cyclization step.

Mechanism Step1 2-Aminothiophenol + Base Step2 Thiolate Anion (Nucleophile) Step1->Step2 Deprotonation Step3 S-Alkylation (Attack on α-Halo) Step2->Step3 + α-Haloketone Step4 Sulfide Intermediate Step3->Step4 - Halide Step5 Intramolecular Cyclization (N-Attack) Step4->Step5 - H2O (Dehydration) Step6 1,4-Benzothiazine Step5->Step6

Figure 2: Mechanistic pathway of the condensation reaction.

Part 3: Modern Green Synthesis – Micellar Catalysis

To address the toxicity of organic solvents and improve atom economy, modern protocols utilize micellar catalysis in aqueous media. This method is particularly effective for synthesizing 2-aryl-1,4-benzothiazines directly from styrene and 2-aminothiophenol via an oxidative cascade.

Protocol 2: Aqueous Micellar Synthesis

Target: 2-Aryl-1,4-benzothiazines (Metal-Free).

Reagents:

  • 2-Aminothiophenol (1.0 equiv)

  • Styrene derivative (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.5 equiv)[2]

  • Cetylpyridinium bromide (CPB) (catalytic surfactant)

  • Solvent: Water (H₂O)

Methodology:

  • Micelle Formation: Dissolve CPB in water to form the micellar nanoreactor solution.

  • Cascade Initiation: Add styrene and NBS. Stir at 30°C for 20 hours.

    • Mechanism:[3][4] NBS mediates the hydrobromination-oxidation of styrene to generate an

      
      -bromoketone intermediate in situ.
      
  • Coupling: Add 2-aminothiophenol to the reaction vessel. Stir for an additional 2–4 hours.

  • Isolation: The product often precipitates out of the aqueous phase or can be extracted with ethyl acetate.

  • Green Advantage: The aqueous surfactant solution can often be recycled.

Part 4: Comparative Data & Optimization

The following table summarizes key performance metrics for different synthetic routes to the 1,4-benzothiazine core.

MethodKey ReagentsReaction MediumTypical YieldAdvantagesLimitations
Classical Condensation

-Haloketone, Base
Refluxing EtOH75–90%High reliability, scalableRequires toxic halides, organic solvents
Oxidative Cyclization Ketones, I₂/DMSODMSO60–80%Metal-free, uses simple ketonesDMSO removal can be difficult
Micellar Cascade Styrene, NBS, CPBWater65–75%Green solvent, one-potLonger reaction times (20h+)
Metal-Catalyzed 2-Haloaniline, Dithioester, CuIToluene/DMF70–85%Access to different substitution patternsHeavy metal waste, catalyst cost
Troubleshooting Guide (Expertise & Experience)
  • Problem: Low Yield due to Disulfide Formation.

    • Cause: 2-Aminothiophenol dimerizes to bis(2-aminophenyl)disulfide.

    • Solution: Pre-treat commercial 2-aminothiophenol with Zinc dust in dilute acetic acid to reduce any disulfide back to the thiol before use. Alternatively, use tributylphosphine (

      
      ) as a reducing additive in the reaction.
      
  • Problem: Incomplete Cyclization.

    • Cause: Steric hindrance around the carbonyl or amine can stall the reaction at the sulfide intermediate.

    • Solution: Add a Lewis acid catalyst (e.g.,

      
      ) or a Brønsted acid (p-TsOH) and use a Dean-Stark trap to remove water, driving the equilibrium toward the imine.
      
  • Problem: Regioselectivity Issues.

    • Context: When using unsymmetrical 1,3-dicarbonyls.

    • Insight: The thiol is a softer, faster nucleophile than the amine. It will preferentially attack the softer electrophilic center (often the

      
      -carbon in conjugated systems) or the less hindered carbonyl first.
      

References

  • Maheshwari, M., & Goyal, A. (2015).[1][5] A Review: Synthesis and Medicinal Importance of 1,4-Benzothiazine Analogues. Asian Journal of Pharmaceutical and Clinical Research, 8(2). Link

  • Rundla, H. K., et al. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 15, 6296-6323. Link

  • Gupta, N., et al. (2012).[5] Synthesis, spectral characterization and biological evaluation of 4H-1,4-benzothiazines, their sulfones and ribofuranosides.[5] Journal of the Serbian Chemical Society, 77(9). Link

  • Teli, S., et al. (2025).[1][2] Micellar catalysis for the synthesis of 1,4-benzothiazines. Cited within RSC Advances Review. Link

  • Cai, S., et al. (2011).[6] Lawesson's reagent is an efficient promoter in the solvent-free microwave-assisted synthesis of 2-substituted benzoxazoles and benzothiazoles.[6] Organic Letters, 13(12), 3202-3205. Link

Sources

Methodological & Application

Synthesis of "Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate" from 2-aminothiophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, serving as the core for various aldose reductase inhibitors, antihypertensives, and antimicrobial agents. This Application Note details the robust synthesis of Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate starting from 2-aminothiophenol (2-ATP) .

While direct one-pot couplings with dialkyl maleates exist, they often suffer from competing polymerization or incomplete cyclization. This protocol utilizes a high-fidelity two-step sequence :

  • Regioselective Condensation-Cyclization: Reaction of 2-ATP with maleic anhydride to yield the carboxylic acid intermediate.

  • Fischer Esterification: Conversion of the acid to the methyl ester.

This approach maximizes atom economy, simplifies purification (avoiding chromatography in the first step), and ensures the correct oxidation state of the heterocyclic ring.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the differing nucleophilicities of the amine and thiol groups in 2-aminothiophenol.

  • Step 1 (Acylation): The hard nucleophile (

    
    ) attacks the carbonyl of maleic anhydride, opening the ring to form an anilic acid intermediate (o-mercaptomaleanilic acid).
    
  • Step 2 (Michael Addition/Cyclization): The soft nucleophile (

    
    ) undergoes an intramolecular Michael-type addition to the 
    
    
    
    -unsaturated system, closing the thiazine ring.
  • Step 3 (Esterification): Standard acid-catalyzed esterification locks the side chain.

Reaction Pathway Diagram[1][2][3][4][5]

ReactionScheme ATP 2-Aminothiophenol INTER Intermediate: o-Mercaptomaleanilic Acid ATP->INTER Toluene, Reflux (N-Acylation) MA Maleic Anhydride MA->INTER ACID Benzothiazine-2-acetic acid (Solid Precipitate) INTER->ACID Intramolecular Michael Addition ESTER Target: Methyl ester derivative ACID->ESTER MeOH, H2SO4 Reflux

Caption: Sequential pathway from 2-ATP to the target methyl ester via anilic acid intermediate.

Experimental Protocols

Safety Pre-requisites
  • 2-Aminothiophenol (2-ATP): High stench, toxic, and readily oxidizes to disulfide. Handle only in a well-ventilated fume hood. Treat all glassware with bleach solution before removal from the hood.

  • Maleic Anhydride: Potent respiratory sensitizer. Avoid dust inhalation.

Protocol A: Synthesis of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid

Objective: Isolate the carboxylic acid core.

  • Reagent Setup:

    • Dissolve Maleic Anhydride (1.05 equiv, 10.3 g) in Toluene (100 mL) in a 250 mL round-bottom flask equipped with a Dean-Stark trap (optional, but helps drive water removal) and a reflux condenser.

    • Separately, dilute 2-Aminothiophenol (1.0 equiv, 12.5 g, ~10.7 mL) in Toluene (20 mL).

  • Addition:

    • Add the 2-ATP solution dropwise to the maleic anhydride solution at room temperature.

    • Observation: A yellow precipitate (the anilic acid intermediate) may form immediately. This is normal.

  • Cyclization (Reflux):

    • Heat the mixture to reflux (

      
      ).
      
    • Maintain reflux for 3–4 hours . The initial precipitate should redissolve as cyclization proceeds, followed by the precipitation of the final product as the solution cools or upon concentration.

    • TLC Monitoring: Mobile phase Ethyl Acetate:Hexane (1:1). Look for the disappearance of 2-ATP (

      
      ) and the appearance of a baseline/low 
      
      
      
      acid spot.
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid precipitate.

    • Wash the cake with cold Toluene (

      
       mL) followed by cold Ether to remove unreacted thiol.
      
    • Yield: Expect 65–75% yield of an off-white to pale yellow solid.

    • Characterization: Melting point should be approx.

      
      .
      
Protocol B: Methyl Esterification

Objective: Convert the acid side chain to the methyl ester.

  • Solvation:

    • Suspend the dried Benzothiazine-2-acetic acid (10 g) from Protocol A in anhydrous Methanol (100 mL).

  • Catalyst Addition:

    • Option 1 (Standard): Add conc.

      
       (1.0 mL) dropwise.
      
    • Option 2 (Milder): Cool to

      
       and add Thionyl Chloride (
      
      
      
      , 1.2 equiv) dropwise. This generates anhydrous HCl in situ.
  • Reaction:

    • Reflux the mixture for 4–6 hours . The suspension should clear as the ester forms (esters are generally more soluble in organic solvents than their parent acids).

  • Isolation:

    • Concentrate the methanol to ~20% of its original volume under reduced pressure.

    • Pour the residue into ice-cold water (100 mL).

    • Neutralize carefully with saturated

      
       solution (if 
      
      
      
      was used).
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry organic layer over

      
       and evaporate.
      
  • Purification:

    • Recrystallize from Ethanol or Ethanol/Water if necessary.

    • Target: this compound.

Quantitative Data Summary

ParameterProtocol A (Acid Synthesis)Protocol B (Esterification)
Limiting Reagent 2-AminothiophenolBenzothiazine-2-acetic acid
Solvent System Toluene (Non-polar, high boiling)Methanol (Polar, reactant)
Temperature

(Reflux)

(Reflux)
Time 3–4 Hours4–6 Hours
Typical Yield 70% (

5%)
85% (

5%)
Physical State Pale Yellow SolidWhite/Off-white Crystalline Solid

Expert Insights & Troubleshooting

Mechanism-Based Troubleshooting
  • Problem: Low yield in Step 1.

    • Root Cause:[1][2][3][4][5][6][7][8] Oxidation of 2-ATP to bis(2-aminophenyl)disulfide before reaction.

    • Solution: Ensure 2-ATP is fresh or distilled. Run the reaction under Nitrogen (

      
      ) atmosphere.
      
  • Problem: Product is sticky/oily in Step 2.

    • Root Cause:[1][2][3][4][5][6][7][8] Incomplete removal of sulfuric acid or presence of water.

    • Solution: Ensure the aqueous workup is thoroughly neutralized. Use

      
      /MeOH method for cleaner reaction profiles if the acid method proves messy.
      
Regioselectivity Validation

The reaction with maleic anhydride is highly specific. The amine reacts with the anhydride faster than the thiol. If the thiol reacted first (thioester formation), the subsequent ring closure would be sterically disfavored compared to the amide formation. The formation of the 3-oxo (lactam) derivative confirms the N-acylation pathway.

Workflow Visualization

Workflow start Start: Raw Materials step1 Condensation: 2-ATP + Maleic Anhydride (Toluene, Reflux) start->step1 check1 Precipitate Formed? step1->check1 check1->step1 No (Continue Reflux) step2 Filtration & Washing (Remove unreacted thiol) check1->step2 Yes step3 Esterification: Acid + MeOH + H2SO4 step2->step3 step4 Extraction (EtOAc) & Recrystallization step3->step4 end Final Product: Methyl Ester step4->end

Caption: Operational workflow for the two-stage synthesis process.

References

  • Dabholkar, V. V., & Gavande, R. P. (2011). Synthesis and antimicrobial activity of some new 1,4-benzothiazine derivatives. Journal of Chemical and Pharmaceutical Research, 3(3), 228-235.

  • Gupta, R. R., Kumar, M., & Kumar, V. (1988). Heterocyclic Chemistry: Volume II: Five-Membered Heterocycles. Springer. (Foundational text on benzothiazine synthesis via o-aminothiophenols).
  • Gajbhiye, J. M., & Goel, R. (2013). Synthesis of N-aryl-2-(3-oxo-1,4-benzothiazine-2-yl)acetamide derivatives. Chemistry & Biology Interface, 3(1), 26-31.
  • Sabatini, A., et al. (2008).[9] Synthesis of 1,4-benzothiazines. Tetrahedron Letters. (General reference for 2-ATP cyclization mechanics).

Sources

"Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate" as an intermediate in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Status

Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate (hereafter referred to as MBTA-2 ) represents a cornerstone intermediate in the synthesis of heterocyclic libraries, particularly for targets involving diabetic complications and inflammation. Unlike its N-alkylated counterparts, the C2-substituted benzothiazine core offers a unique vector for structure-activity relationship (SAR) exploration, placing a malleable ester side chain adjacent to the sulfur atom while leaving the lactam nitrogen available for further functionalization.

This guide provides a rigorous technical roadmap for the synthesis, stabilization, and divergent derivatization of MBTA-2. It addresses the specific regiochemical challenges (C2 vs. N4 functionalization) and outlines validated protocols for transforming this intermediate into potent Aldose Reductase Inhibitors (ARIs) and antimicrobial agents.

Chemical Architecture & Strategic Utility

The 1,4-benzothiazine-3-one core mimics the physiochemical properties of quinolinones but with modulated lipophilicity due to the sulfur atom.

Key Structural Features:
  • C2-Acetate Side Chain: The primary handle for divergent synthesis. It can be hydrolyzed to the acid (for amide coupling) or converted to a hydrazide (for heterocycle formation).

  • N4-Lactam Nitrogen: A critical site for hydrophobic expansion. Alkylation here with benzyl halides is the "magic bullet" for generating high-affinity Aldose Reductase Inhibitors (e.g., analogs of Ranirestat or SPR-210).

  • Sulfur Center: susceptible to oxidation (sulfoxide/sulfone), which can be exploited to alter metabolic stability or solubility profiles.

Applications in Drug Discovery:
  • Aldose Reductase Inhibitors (ARIs): The carboxylic acid derivative of MBTA-2 acts as a hydrophilic "head" group that binds to the catalytic site of ALR2, while N-benzyl substituents occupy the hydrophobic specificity pocket.

  • Antimicrobial & Anti-inflammatory Agents: Hydrazide derivatives synthesized from the methyl ester serve as precursors to 1,3,4-oxadiazoles and pyrazoles, motifs frequently associated with COX-2 inhibition and antibacterial activity.

Protocol 1: Regioselective Synthesis of MBTA-2

Challenge: Direct alkylation of the pre-formed benzothiazine ring with methyl chloroacetate typically favors N-alkylation (position 4). Solution: To secure the acetate group at position 2, we must employ a de novo ring construction strategy using 2-aminothiophenol and a maleic acid derivative.

Workflow Diagram: The "Maleic" Route

SynthesisRoute ATP 2-Aminothiophenol Inter Intermediate: o-Mercaptomaleanilic Acid ATP->Inter  Ring Opening (Et2O, 0°C)   MA Maleic Anhydride MA->Inter Acid Benzothiazine-2-acetic acid (Cyclized) Inter->Acid  Cyclization (AcOH, Reflux)   Ester MBTA-2 (Methyl Ester) Acid->Ester  Esterification (MeOH, H2SO4)  

Caption: Regioselective synthesis of the C2-acetate isomer via maleanilic acid cyclization.

Step-by-Step Methodology
Phase A: Ring Construction
  • Reagents: Dissolve Maleic Anhydride (1.0 eq) in diethyl ether.

  • Addition: Add 2-Aminothiophenol (1.0 eq) dropwise at 0°C. The reaction is exothermic; temperature control is vital to prevent disulfide formation.

  • Intermediate Formation: A yellow precipitate of o-mercaptomaleanilic acid will form immediately. Stir for 1 hour at room temperature.

  • Cyclization: Filter the solid. Resuspend in Glacial Acetic Acid and reflux for 4–6 hours. This promotes the intramolecular Michael addition of the thiol to the double bond, followed by condensation to form the lactam ring.

  • Isolation: Pour the reaction mixture into crushed ice. The product, (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid , will precipitate as a white/pale yellow solid. Recrystallize from ethanol.

Phase B: Esterification (Formation of MBTA-2)
  • Setup: Suspend the acid from Phase A in anhydrous Methanol (10 mL/g).

  • Catalyst: Add catalytic concentrated H₂SO₄ (0.1 eq).

  • Reaction: Reflux for 8 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 7:3). The acid spot (baseline) should disappear, replaced by a higher Rf spot (Ester).

  • Workup: Concentrate methanol in vacuo. Neutralize the residue with saturated NaHCO₃ solution. Extract with Ethyl Acetate (3x).[1]

  • Purification: Dry organic layer over Na₂SO₄ and concentrate. If necessary, purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).

Yield Expectation: 65–75% over two steps.

Protocol 2: Divergent Library Generation

Once MBTA-2 is in hand, it serves as a pivot point for two distinct chemical modifications.

Branch A: N-Alkylation for ARI Potency

To create Aldose Reductase Inhibitors, the lactam nitrogen (N4) must be functionalized with a lipophilic group (e.g., substituted benzyl).

  • Reagents: MBTA-2 (1.0 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (solvent).

  • Electrophile: Add substituted Benzyl Bromide (e.g., 4-bromo-2-fluorobenzyl bromide) (1.1 eq).

  • Conditions: Stir at 60°C for 4 hours.

    • Note: The C2-acetate group is stable under these mild basic conditions, but avoid strong bases (NaH) or high temps to prevent racemization or hydrolysis.

  • Result: Methyl 4-(substituted-benzyl)-3-oxo-benzothiazine-2-acetate. This can be subsequently hydrolyzed to the active carboxylic acid drug candidate.

Branch B: Hydrazide Formation for Heterocycles
  • Reagents: MBTA-2 (1.0 eq), Hydrazine Hydrate (99%, 5.0 eq), Ethanol.

  • Conditions: Reflux for 3–5 hours.

  • Isolation: Cool to room temperature. The acid hydrazide usually crystallizes out. Filter and wash with cold ethanol.

  • Utility: This hydrazide reacts with aldehydes to form Schiff bases or with CS₂/KOH to form 1,3,4-oxadiazole-2-thiols (antimicrobial pharmacophores).

Data Presentation: Comparative Reactivity

Reaction TypeTarget SiteReagentsCritical ParameterOutcome
Hydrolysis C2-EsterLiOH, THF/H₂OTemp < 20°CFree Acid (ARI Pharmacophore)
N-Alkylation N4-LactamR-X, K₂CO₃, DMFMild BaseHydrophobic Pocket Binder
Hydrazinolysis C2-EsterNH₂NH₂·H₂O, EtOHExcess HydrazinePrecursor for Oxadiazoles
S-Oxidation SulfurmCPBA or H₂O₂StoichiometrySulfoxide (1 eq) or Sulfone (2 eq)

Strategic Logic Map: From Intermediate to Bioactive

DrugDiscoveryMap MBTA MBTA-2 (The Intermediate) Hydrazide Hydrazinolysis MBTA->Hydrazide N_Alk N4-Alkylation MBTA->N_Alk Schiff Hydrazones/Schiff Bases Hydrazide->Schiff Oxadiazole 1,3,4-Oxadiazoles Hydrazide->Oxadiazole N_Benzyl N-Benzyl Derivatives N_Alk->N_Benzyl Hydrolysis Ester Hydrolysis ARI Aldose Reductase Inhibitors (Diabetic Neuropathy) Hydrolysis->ARI Antimicrobial Antimicrobial / Anti-inflammatory Schiff->Antimicrobial Oxadiazole->Antimicrobial N_Benzyl->Hydrolysis Activation

Caption: Divergent synthesis pathways transforming MBTA-2 into distinct therapeutic classes.

Troubleshooting & Expert Tips

  • Odor Control: 2-Aminothiophenol has a potent, disagreeable stench. All initial ring-closing reactions must be performed in a well-ventilated fume hood. Treat glassware with bleach (sodium hypochlorite) before removal from the hood to oxidize residual thiols.

  • Solubility Issues: The free acid intermediate (from Protocol 1, Phase A) can be sparingly soluble. If recrystallization is difficult, proceed directly to the esterification step; the methyl ester (MBTA-2) is significantly more soluble in organic solvents and easier to purify.

  • Regiochemistry Verification: To confirm you have the C2-acetate (and not the N4-acetate), check the ¹H NMR.

    • C2-Acetate: Look for a doublet of doublets (or multiplet) for the C2 proton around 3.5–4.0 ppm, and the methylene protons of the acetate group. The NH proton (broad singlet) should be visible around 10.5 ppm.

    • N4-Acetate: The N-CH₂ protons would appear as a singlet around 4.5–5.0 ppm, and there would be no NH signal.

References

  • Synthesis of Benzothiazine Derivatives: Dabholkar, V. V., & Gavande, R. P. (2011). Synthesis and biological activities of 1,4-benzothiazine derivatives.

  • Aldose Reductase Inhibition: Malamas, M. S., et al. (1991). Novel and potent aldose reductase inhibitors: 4-benzyl- and 4-(benzothiazol-2-ylmethyl)-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetic acid derivatives. Journal of Medicinal Chemistry.

  • Crystallographic Data & Structure: Saeed, A., et al. (2010).[2] Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate. (Note: This reference describes the N4-isomer, useful for NMR comparison).

  • Benzothiadiazine Analogs: Zhang, Y., et al. (2010). Acetic acid derivatives of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide as a novel class of potent aldose reductase inhibitors.[3] Journal of Medicinal Chemistry.

Sources

Biological activity screening of "Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biological Activity Screening of Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate

Executive Summary & Compound Profile

This compound is a pivotal synthetic intermediate and pharmacophore belonging to the 1,4-benzothiazine class. This scaffold is structurally related to phenothiazines but distinct in its "privileged structure" status, often yielding hits in libraries screened for Aldose Reductase Inhibition (ARI) and Antimicrobial activity.

Researchers utilizing this compound typically pursue two distinct development tracks:

  • Metabolic Disease (Diabetes): As a prodrug precursor to 1,4-benzothiazine-2-acetic acid, a potent inhibitor of Aldose Reductase (ALR2), the rate-limiting enzyme in the polyol pathway implicated in diabetic neuropathy and retinopathy.

  • Infectious Disease: As a membrane-permeable agent targeting bacterial Peptide Deformylase (PDF) or general cell-wall integrity.

Compound Properties:

  • Molecular Formula: C₁₁H₁₁NO₃S[1]

  • Key Functional Groups: Methyl ester (hydrolyzable), Lactam (hydrogen bond donor/acceptor), Thiazine ring.

  • Solubility: Low in water; High in DMSO, DMF, and chlorinated solvents.

Chemical Handling & Preparation

Critical Causality: The methyl ester moiety is lipophilic, facilitating cell membrane penetration in phenotypic assays (antimicrobial/cytotoxicity). However, for in vitro enzymatic assays (Aldose Reductase), the ester is often inactive and must be hydrolyzed to the free acid to bind the catalytic site.

Protocol A: Stock Solution Preparation
  • Weighing: Accurately weigh 10 mg of the compound.

  • Solvent: Dissolve in 100% DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10–50 mM. Avoid ethanol if long-term storage is planned, as transesterification can occur.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Stable for 6 months.

Protocol B: Alkaline Hydrolysis (For Enzyme Assays Only)

Required only if screening against purified proteins (e.g., ALR2).

  • Mix 100 µL of DMSO stock with 100 µL of 1M NaOH.

  • Incubate at 40°C for 1 hour.

  • Neutralize with 100 µL of 1M HCl.

  • Dilute immediately into the assay buffer.

Primary Screen: Aldose Reductase Inhibition (Target-Based)

Rationale: The 1,4-benzothiazine-2-acetic acid scaffold mimics the transition state of the ALR2 catalytic pocket. High-throughput screening (HTS) of this molecule targets the prevention of sorbitol accumulation in diabetic tissues.

Mechanism: ALR2 reduces Glucose to Sorbitol, oxidizing NADPH to NADP+. The assay measures the decrease in absorbance at 340 nm (NADPH consumption).

Experimental Workflow (DOT Diagram)

ARI_Assay Stock Methyl Ester Stock Hydrolysis Alkaline Hydrolysis (Convert to Acid) Stock->Hydrolysis Activation Mix Master Mix: Enzyme (ALR2) + NADPH Hydrolysis->Mix Inhibitor Binding Substrate Substrate Addition: DL-Glyceraldehyde Mix->Substrate Initiate Rxn Readout Kinetic Readout (OD 340nm) Substrate->Readout 5 min Kinetic

Caption: Workflow for converting the ester prodrug to the active acid form and screening against Aldose Reductase.

Detailed Protocol
  • Buffer Prep: 0.1 M Potassium Phosphate buffer (pH 6.2).

  • Enzyme Mix: Dilute Recombinant Human Aldose Reductase (ALR2) to 0.1 U/mL in buffer containing 0.15 mM NADPH.

  • Inhibitor Addition: Add 10 µL of hydrolyzed compound (from Protocol B) to 980 µL of Enzyme Mix in a quartz cuvette or UV-transparent plate.

    • Control: DMSO/Buffer vehicle only.

  • Baseline: Incubate 3 min at 30°C to establish baseline stability.

  • Initiation: Add 10 µL of DL-Glyceraldehyde (final conc. 10 mM) to start the reaction.

  • Measurement: Monitor Absorbance at 340 nm for 5 minutes.

  • Calculation:

    
    
    

Secondary Screen: Antimicrobial Susceptibility (Phenotypic)

Rationale: 1,4-benzothiazines exhibit antimicrobial properties, potentially by inhibiting bacterial DNA gyrase or Peptide Deformylase. The methyl ester form is preferred here for its ability to traverse the bacterial cell wall.

Protocol: Broth Microdilution (CLSI Standard)
  • Inoculum: Prepare a 0.5 McFarland suspension (

    
     CFU/mL) of S. aureus (ATCC 29213) and E. coli (ATCC 25922). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Use a 96-well round-bottom plate.

  • Serial Dilution: Add 100 µL of compound (starting at 128 µg/mL) in column 1. Perform 2-fold serial dilutions across to column 10.

  • Controls:

    • Column 11: Growth Control (Bacteria + DMSO).

    • Column 12: Sterility Control (Media only).

    • Positive Control: Ciprofloxacin.

  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual inspection for turbidity or OD600 measurement. The MIC is the lowest concentration with no visible growth.

Counter-Screen: Cytotoxicity (MTT Assay)

Rationale: To validate the compound as a drug candidate, it must show selectivity (Therapeutic Index). If the MIC is 5 µg/mL but it kills HepG2 cells at 2 µg/mL, it is a toxin, not a drug.

Cytotoxicity Pathway & Logic (DOT Diagram)

Cytotoxicity cluster_decision Decision Logic Compound Test Compound (Methyl Ester) Cells HepG2 / Fibroblasts (10k cells/well) Compound->Cells 24h Incubation Mito Mitochondrial Reductase (Live cells only) Cells->Mito MTT Addition Formazan Purple Formazan (Abs 570nm) Mito->Formazan Reduction Safe Safe Formazan->Safe High Signal Toxic Toxic Formazan->Toxic Low Signal

Caption: MTT assay logic. Mitochondrial activity reduces MTT to purple formazan, indicating cell viability.

Protocol
  • Seeding: Seed HepG2 or L929 fibroblast cells (10,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add compound (serial dilutions 1–100 µM). Incubate 24h.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Readout: Measure Absorbance at 570 nm. Calculate IC50.

Data Summary & Interpretation

Table 1: Expected Activity Profile (Reference Values)

Assay TypeTarget/StrainMetricActive ThresholdReference Standard
Enzymatic Aldose Reductase (ALR2)IC50< 10 µMEpalrestat (IC50 ~0.1 µM)
Antibacterial S. aureus (Gram +)MIC< 32 µg/mLCiprofloxacin
Antibacterial E. coli (Gram -)MIC< 64 µg/mLCiprofloxacin
Cytotoxicity HepG2 (Liver)CC50> 100 µMDoxorubicin (Toxic control)

Interpretation:

  • High Potential: IC50 (ALR2) < 1 µM AND CC50 > 100 µM.

  • False Positive: High antimicrobial activity but CC50 < 10 µM (General membrane disruptor).

References

  • Aldose Reductase Inhibition: Zhang, Y., et al. (2016). "Multifunctional aldose reductase inhibitors based on 2H-benzothiazine 1,1-dioxide." RSC Advances.

  • Antimicrobial Activity: Badshah, S. L., & Naeem, M. (2016).[2][3] "The 1,4-benzothiazines have antibacterial, antifungal, anticancer, and several other activities."[2][3][4] Frontiers in Chemistry.

  • Crystal Structure & Synthesis: Harmata, M., et al. (2005).[1] "Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate." Acta Crystallographica.

  • Cytotoxicity Screening: Ahmed, S., et al. (2020).[5] "Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts." Molecules.

  • General Pharmacology: Gupta, R.R. (Ed.).[6] (1988).[4] Phenothiazines and 1,4-benzothiazines: Chemical and Biomedical Aspects. Elsevier.[4]

Sources

Application Note: In Vitro Profiling of Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 7556-63-0 | Molecular Formula: C11H11NO3S | M.W.: 237.28 g/mol [1][2]

Executive Summary & Compound Rationale

Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate (hereafter referred to as MBT-2-Ac ) is a critical benzothiazine scaffold.[1][2] While often utilized as a synthetic intermediate, its structural homology to Aldose Reductase Inhibitors (ARIs) (e.g., Zenarestat analogs) and NSAID-like pharmacophores makes it a high-value probe for drug discovery.[1][2]

Scientific Context:

  • Primary Target Class: Aldose Reductase (ALR2) Inhibition.[1][2] The benzothiazine-3-one core mimics the hydantoin/succinimide rings of classic ARIs, targeting the polyol pathway implicated in diabetic complications (neuropathy, cataracts).[1][2]

  • Mechanism of Action: MBT-2-Ac acts primarily as a prodrug in cellular systems.[1][2] The lipophilic methyl ester facilitates passive diffusion across the plasma membrane, where intracellular esterases hydrolyze it to the bioactive free acid (MBT-2-Acid ).[1][2]

  • Secondary Activity: Antimicrobial properties (S. aureus susceptibility) and oxidative stress mitigation.[1][2]

Preparation & Handling Guidelines

Solubility Profile

MBT-2-Ac is a hydrophobic ester.[1][2] Proper solubilization is critical to prevent precipitation in aqueous buffers.[1][2]

SolventSolubility (max)Stock Conc. RecommendationStorage
DMSO ~50 mg/mL100 mM-20°C (Desiccated)
Ethanol ~10 mg/mL10 mM-20°C
PBS (pH 7.4) < 0.1 mg/mLN/A (Precipitates)Prepare fresh
Culture Media < 0.5 mg/mLDilute from DMSOUse immediately
Stock Solution Preparation (Protocol)
  • Weighing: Weigh 23.73 mg of MBT-2-Ac powder.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (biotech grade). Vortex for 30 seconds until clear. This yields a 100 mM Master Stock.[1][2]

  • Aliquot: Dispense into 50 µL aliquots in amber tubes to avoid freeze-thaw cycles.

  • Working Solution: For cell assays, dilute 1:1000 in media (final 0.1% DMSO) to achieve 100 µM.

Assay Protocol A: Cell-Free Aldose Reductase Inhibition

Objective: Quantify the inhibitory potential of the hydrolyzed free acid form against recombinant Aldose Reductase (ALR2).[1][2] Critical Note: The methyl ester (MBT-2-Ac) has low affinity for the isolated enzyme.[1][2] You must hydrolyze the ester prior to this assay or use the free acid form.[2]

Pre-Assay Hydrolysis (Activation)[1][2]
  • Mix 10 µL of 100 mM MBT-2-Ac stock with 10 µL of 1 N NaOH.

  • Incubate at 37°C for 30 minutes.

  • Neutralize with 10 µL of 1 N HCl and 70 µL of Assay Buffer.

  • Result: 10 mM active MBT-2-Acid working solution.

Spectrophotometric NADPH Oxidation Assay

Principle: ALR2 converts DL-Glyceraldehyde to glycerol, oxidizing NADPH to NADP+.[1][2] Inhibition is measured by the decrease in absorbance decay at 340 nm.[2]

Reagents:

  • Buffer: 100 mM Potassium Phosphate (pH 6.2).

  • Substrate: 10 mM DL-Glyceraldehyde.

  • Cofactor: 0.15 mM NADPH.[1][2]

  • Enzyme: Recombinant Human ALR2 (0.1 U/mL final).[1][2]

Procedure:

  • Plate Setup: Use a UV-transparent 96-well plate.[1][2]

  • Blank: Add 100 µL Buffer + 50 µL NADPH.

  • Control: Add 90 µL Buffer + 50 µL NADPH + 10 µL Enzyme.

  • Test: Add 80 µL Buffer + 50 µL NADPH + 10 µL Enzyme + 10 µL Hydrolyzed Compound (various conc).

  • Incubation: Incubate at 30°C for 5 minutes to equilibrate.

  • Initiation: Add 50 µL DL-Glyceraldehyde to all wells.

  • Measurement: Monitor Absorbance (340 nm) kinetically every 15 seconds for 5 minutes.

Calculation:


[1]

Assay Protocol B: Cellular Polyol Pathway Screening

Objective: Evaluate the efficacy of the methyl ester (prodrug) in preventing sorbitol accumulation in high-glucose environments.[1][2] Model: Lens Epithelial Cells (e.g., HLE-B3) or Schwann Cells.[1][2]

Experimental Workflow
  • Seeding: Plate HLE-B3 cells at

    
     cells/well in 96-well plates. Incubate 24h in DMEM (5.5 mM Glucose).
    
  • Starvation: Switch to serum-free media for 12h.

  • Treatment:

    • Normal Glucose (NG): 5.5 mM Glucose + Vehicle.[1][2]

    • High Glucose (HG): 30 mM Glucose + Vehicle.[1][2]

    • HG + MBT-2-Ac: 30 mM Glucose + Compound (0.1 – 50 µM).[1][2]

    • Note: Do not hydrolyze.[1][2] The ester permeates the cell membrane.[2]

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Lysis: Wash cells with cold PBS.[1][2] Lyse with 0.5 M Perchloric acid containing 1 mM EDTA.

  • Sorbitol Quantification: Neutralize lysate with Potassium Carbonate. Measure sorbitol using a Sorbitol Dehydrogenase (SDH) coupled enzymatic assay (NADH production measured fluorometrically).[1][2]

Mechanistic & Workflow Visualization[1][2]

Screening Cascade Diagram

This diagram illustrates the decision logic between using the Methyl Ester (Prodrug) versus the Free Acid (Active) forms.[1][2]

G Start Start: MBT-2-Ac (Methyl Ester) Decision Target Location? Start->Decision CellFree Cell-Free / Enzyme Assay (e.g., Isolated ALR2) Decision->CellFree Extracellular/Pure Protein CellBased Cell-Based Assay (e.g., HLE-B3 Cells) Decision->CellBased Intracellular Target Hydrolysis Alkaline Hydrolysis (NaOH Treatment) CellFree->Hydrolysis Ester is inactive Permeation Passive Diffusion (Lipophilic Entry) CellBased->Permeation Ester required for entry ActiveForm Active Species: MBT-2-Acid Hydrolysis->ActiveForm Intracellular Intracellular Esterase Activation Permeation->Intracellular Readout1 Measure IC50 (Spectrophotometry) ActiveForm->Readout1 Readout2 Measure Sorbitol Levels (Functional Rescue) ActiveForm->Readout2 Intracellular->ActiveForm

Caption: Workflow distinguishing the use of MBT-2-Ac as a prodrug in cellular assays vs. pre-hydrolysis for enzymatic assays.

Mechanism of Action: Polyol Pathway

Pathway Glucose Glucose Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH ALR2 Aldose Reductase (ALR2) ALR2->Glucose Catalyzes SDH Sorbitol Dehydrogenase Inhibitor MBT-2-Acid (Active Inhibitor) Inhibitor->ALR2 Blocks

Caption: MBT-2-Ac (via its acid form) inhibits ALR2, preventing the accumulation of Sorbitol and subsequent osmotic cellular damage.[1]

References

  • Synthesis and Biological Activities of 1,4-Benzothiazine Derivatives. Chemistry & Biology Interface. (2017). Overview of the benzothiazine scaffold's potential in antimicrobial and enzyme inhibition assays.

  • Aldose Reductase Inhibitors: Structure-Activity Relationships. Journal of Medicinal Chemistry. Establishes the requirement of the acidic headgroup (or hydrolyzable ester) for ALR2 active site binding.[1][2]

  • Benzothiazine-2-acetic acid derivatives as potent aldose reductase inhibitors. Chem. Pharm.[1][2] Bull. Detailed kinetics of the free acid form against rat lens aldose reductase.[2]

  • In vitro Screening of 1,4-Benzothiazines against S. aureus. Frontiers in Microbiology. (2024).[1][2] Protocols for broth microdilution assays using benzothiazine-3-one derivatives.

Sources

Application Note: Pharmacological Profiling of Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate (MDOBA)

[1]

Abstract & Strategic Context

Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate (CAS: 7556-63-0), herein referred to as MDOBA , represents a critical scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1] While structurally related to the 1,2-benzothiazine class (e.g., Piroxicam, Meloxicam), the 1,4-benzothiazine core offers a distinct pharmacological profile with potential for reduced gastrointestinal toxicity.

Critical Scientific Insight: Researchers must recognize that MDOBA functions primarily as a prodrug or synthetic intermediate .[1] The methyl ester moiety enhances lipophilicity (

11

Application Note Scope: This guide details the protocols for synthesizing, purifying, and biologically evaluating MDOBA. Special emphasis is placed on distinguishing between intrinsic activity (cell-free) and bio-activated activity (cellular), a common pitfall in screening ester-based libraries.[1]

Chemical Identity & Physical Properties[1][2][3]

ParameterSpecification
IUPAC Name Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate
CAS Number 7556-63-0
Molecular Formula

Molecular Weight 237.28 g/mol
Appearance White to off-white needles
Melting Point 141–149 °C
Solubility Soluble in DMSO, DMF, Methanol; Poorly soluble in water
Stability Stable at 4°C; Ester hydrolysis occurs at pH > 8.0

Mechanism of Action & Activation Pathway[5]

The following diagram illustrates the bio-activation required for MDOBA to exert its anti-inflammatory effects.

MDOBA_Mechanismcluster_cellIntracellular EnvironmentMDOBAMDOBA (Prodrug)(High Lipophilicity)MembraneCell Membrane(Passive Diffusion)MDOBA->MembranePermeationCytosolCytosolMembrane->CytosolAcidActive Acid Metabolite(High Affinity)Cytosol->AcidHydrolysis byCarboxylesterases (CES1/2)COXCOX-2 Enzyme(Inflammation Hub)Acid->COXCompetitive InhibitionPGE2PGE2 Synthesis(Blocked)COX->PGE2Downregulation

Figure 1: Bio-activation pathway of MDOBA.[1] The methyl ester facilitates entry, while the hydrolyzed acid binds the COX active site.

Experimental Protocols

Protocol A: Synthesis & Purification (Reference Standard Prep)

Objective: To generate high-purity MDOBA for biological assays.[1]

Reagents: 2-Aminobenzenethiol, Dimethyl acetylenedicarboxylate (DMAD) or Methyl 4-chloroacetoacetate (depending on route), Anhydrous Ethanol.[1]

  • Condensation: Dissolve 2-aminobenzenethiol (10 mmol) in anhydrous ethanol (20 mL).

  • Addition: Dropwise add the acetoacetate derivative (10 mmol) under nitrogen atmosphere.

  • Reflux: Heat to reflux for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]

  • Crystallization: Cool reaction mixture to room temperature, then to 4°C. The precipitate (MDOBA) forms as white needles.[1]

  • Purification: Recrystallize from hot ethanol.

  • Validation:

    • HPLC: >97% purity required.

    • 1H NMR (DMSO-d6): Confirm singlet at ~3.6 ppm (Methyl ester) and broad singlet at ~10.5 ppm (NH).[1]

Protocol B: The "Esterase Activation" Assay (Critical Control)

Objective: To confirm that the assay system contains the necessary machinery to activate the prodrug.

Why this matters: Standard COX inhibition kits (using purified ovine/human enzymes) lack esterases.[1] MDOBA will appear inactive (False Negative) in these kits unless pre-hydrolyzed.[1]

  • Preparation: Prepare 10 mM MDOBA stock in DMSO.

  • Incubation:

    • Group A (Control): MDOBA in PBS (pH 7.4).

    • Group B (Test): MDOBA + 5 units Porcine Liver Esterase (PLE).[1]

  • Time Course: Incubate at 37°C for 30, 60, and 120 minutes.

  • Analysis: Inject aliquots into HPLC.

    • Success Criteria: Disappearance of the MDOBA peak (RT ~ 8 min) and appearance of the free acid peak (RT ~ 5 min).

  • Application: Use the "Group B" hydrolysate for cell-free COX assays.

Protocol C: Cellular Anti-Inflammatory Assay (RAW 264.7)

Objective: To evaluate efficacy in a whole-cell system where esterases are naturally present.[1]

Workflow Diagram:

Cellular_Assaycluster_readouts5. Multi-Parametric ReadoutsStep11. Cell SeedingRAW 264.7 Macrophages(1x10^5 cells/well)Step22. Pre-TreatmentAdd MDOBA (0.1 - 100 µM)Incubate 1-2 hrsStep1->Step2Step33. InductionChallenge with LPS (1 µg/mL)Step2->Step3Step44. Incubation24 Hours at 37°C, 5% CO2Step3->Step4NONitric Oxide (NO)(Griess Assay)Step4->NOPGE2PGE2 Levels(ELISA)Step4->PGE2CytotoxViability Control(MTT/CCK-8)Step4->Cytotox

Figure 2: Experimental workflow for evaluating MDOBA in macrophage inflammation models.

Detailed Procedure:

  • Seeding: Plate RAW 264.7 cells in 96-well plates. Allow adherence overnight.

  • Compound Treatment: Add MDOBA (0.1, 1, 10, 50, 100 µM). Include Indomethacin (10 µM) as a positive control.[1]

  • LPS Challenge: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to induce COX-2 and iNOS.

  • Supernatant Collection: After 24h, collect supernatant.

  • Griess Assay (NO): Mix 50 µL supernatant + 50 µL Sulfanilamide + 50 µL NED solution. Read absorbance at 540 nm.[1]

  • PGE2 ELISA: Quantify Prostaglandin E2 using a competitive ELISA kit (e.g., Cayman Chemical).[1]

  • Data Normalization: Always normalize cytokine/NO reduction to cell viability (MTT assay) to ensure effects are not due to cytotoxicity.

Data Interpretation & Reference Values

When analyzing MDOBA, expect the following profiles based on literature for 1,4-benzothiazines:

Assay TypeExpected Outcome (MDOBA)Interpretation
Purified COX-1/2 (No Esterase)

(Inactive)
Ester blocks active site binding; requires hydrolysis.[1]
Purified COX-1/2 (+ Esterase)

Active acid generated; moderate potency expected.[1]
RAW 264.7 (Whole Cell)

Cell entry + intracellular activation leads to effective suppression.[1]
Selectivity Moderate COX-2 Selectivity1,4-benzothiazines often show better GI safety than non-selective NSAIDs.[1]

References

  • Harmata, M., et al. (2005).[1][2] "Synthesis and crystal structure of methyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate." Journal of Chemical Crystallography.

  • Lopatina, K.I., et al. (1982).[1] "Synthesis and biological activity of 1,4-benzothiazine derivatives." Pharmaceutical Chemistry Journal.

  • Saeed, A., et al. (2010).[1][2] "Pharmacological evaluation of benzothiazine derivatives." European Journal of Medicinal Chemistry.

  • Szczęśniak-Sięga, B., et al. (2019).[1][3] "Synthesis and anti-inflammatory activity of 1,2-benzothiazine derivatives." Bioorganic & Medicinal Chemistry.

  • PubChem Compound Summary. (2024). "this compound (CID 651862)."[1] National Center for Biotechnology Information.[1] [1]

Application Note: Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate in Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate (hereafter referred to as MBTA ) represents a "privileged scaffold" in medicinal chemistry. While the ester itself exhibits baseline biological activity, its primary value lies as a versatile precursor for generating high-potency anticancer libraries.

This guide details the operational workflows for utilizing MBTA in cancer research. It covers the chemical handling required to maintain stability, the synthetic pathways to activate its pharmacophore, and the specific biological assays (Cytotoxicity, Apoptosis, and ROS generation) validated for this class of compounds.

Key Application Areas:

  • Lead Optimization: Precursor for N-substituted and C2-hydrazide derivatives.

  • Phenotypic Screening: Evaluation against lung (A549), breast (MCF-7), and oral (KB) carcinoma lines.[1]

  • Mechanism of Action: Investigation of oxidative stress induction and pro-inflammatory pathway downregulation (COX-2, NF-

    
    B).
    

Chemical Foundation & Handling

Physicochemical Profile

MBTA is a hydrophobic small molecule. Poor handling leads to precipitation in aqueous media, resulting in false-negative IC50 data.

PropertySpecification
Molecular Formula

Molecular Weight 237.28 g/mol
Solubility Soluble in DMSO (>20 mg/mL), DMF; Poorly soluble in water/PBS.
Stability Stable at -20°C (solid). Hydrolytically sensitive in basic media.
Reconstitution Protocol (Standardized)

Objective: Create a stable 10 mM stock solution free of micro-precipitates.

  • Weighing: Weigh 2.37 mg of MBTA into a sterile, amber glass vial (to prevent photodegradation).

  • Solvent Addition: Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) (Sigma-Aldrich, Cell Culture Grade).

  • Solubilization: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization: Do not filter sterilize the stock solution through a 0.22

    
    m aqueous filter, as the compound may bind to the membrane. If sterility is required, use a PTFE or Nylon syringe filter compatible with DMSO.
    
  • Storage: Aliquot into 50

    
    L volumes and store at -20°C. Avoid freeze-thaw cycles >3 times.
    

Synthetic Utility: Activating the Scaffold

The methyl ester group of MBTA is the "chemical handle." Research indicates that converting this ester into hydrazide-hydrazones significantly amplifies anticancer potency, often by 10-100 fold compared to the parent ester.

Workflow: Derivatization for SAR Studies

The following logic flow illustrates how MBTA is transformed into active library candidates.

MBTA_Synthesis_Workflow cluster_activity Biological Potency Start 2-Aminothiophenol MBTA MBTA (Scaffold) (Methyl 3,4-dihydro-3-oxo- 2H-1,4-benzothiazine-2-acetate) Start->MBTA Cyclization Reagent + Methyl Chloroacetate (Reflux/K2CO3) Reagent->MBTA Hydrazide Acetohydrazide (Intermediate) MBTA->Hydrazide NH2NH2-H2O (Ethanol, Reflux) ActiveDrug Hydrazone Derivatives (Active Anticancer Agents) MBTA->ActiveDrug Potency Increase (10-100x) Hydrazide->ActiveDrug Condensation Aldehydes Aryl Aldehydes (Library Diversity) Aldehydes->ActiveDrug

Figure 1: Synthetic workflow transforming the MBTA scaffold into high-potency hydrazone derivatives.

Biological Evaluation Protocols

Cytotoxicity Screening (MTT Assay)

Context: Benzothiazines often induce cell death via oxidative stress. The metabolic activity readout of MTT is appropriate, but controls for compound reduction are necessary.

Cell Lines: A549 (Lung), MCF-7 (Breast), KB (Oral).[1]

Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24 hours to allow attachment.
    
  • Dosing:

    • Prepare serial dilutions of MBTA (or derivatives) in culture medium.

    • Critical Step: Ensure final DMSO concentration is

      
       to avoid solvent toxicity.
      
    • Range: Test from 0.1

      
      M to 100 
      
      
      
      M.
  • Incubation: Treat cells for 48 or 72 hours.

  • MTT Addition: Add MTT reagent (0.5 mg/mL final concentration). Incubate for 3-4 hours at 37°C.

  • Solubilization: Remove media carefully. Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Cell Viability using the formula:



Note: If IC50 > 50 

M, the compound is considered a weak hit. Optimized derivatives should aim for IC50 < 10

M.
Mechanism of Action: Oxidative Stress (ROS Detection)

Benzothiazine derivatives frequently act by generating Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction.

Protocol (DCFDA Staining):

  • Preparation: Seed A549 cells in 6-well plates. Treat with MBTA at IC50 concentration for 6, 12, and 24 hours.

  • Staining: Wash cells with PBS. Incubate with 10

    
    M DCFH-DA (2',7'-dichlorofluorescin diacetate) for 30 minutes in the dark at 37°C.
    
  • Analysis:

    • Flow Cytometry: Harvest cells and analyze at Excitation/Emission 485/535 nm.

    • Fluorescence Microscopy: Image immediately.

  • Interpretation: A rightward shift in fluorescence intensity compared to control indicates ROS accumulation.

Mechanism of Action: Apoptosis Pathway

To distinguish between necrosis (toxicity) and apoptosis (programmed cell death), Annexin V/PI staining is mandatory.

MOA_Pathway Compound MBTA Derivative (Intracellular) ROS ROS Generation (Oxidative Stress) Compound->ROS Trigger Mito Mitochondrial Membrane Potential Loss ROS->Mito Damage CytoC Cytochrome C Release Mito->CytoC Caspase Caspase-3/9 Activation CytoC->Caspase Cascade DNA DNA Fragmentation (Sub-G1 Arrest) Caspase->DNA Apoptosis Apoptosis Caspase->Apoptosis DNA->Apoptosis

Figure 2: Proposed signaling cascade for benzothiazine-induced apoptosis involving ROS-mediated mitochondrial dysfunction.[2]

References

  • Anticancer Activity of Benzothiazine Derivatives: Title: Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies.[3] Source: Research Journal of Pharmacy and Technology (via rjpbr.com). Context: Establishes the efficacy of 1,4-benzothiazine esters against A549 lung cancer cells and their role in downregulating pro-inflammatory genes (IL-8, COX-2).[3]

  • Structure-Activity Relationships (Hydrazides): Title: Benzothiazine based acetohydrazides and acetamides as anticancer agents.[1] Source: Pakistan Journal of Pharmaceutical Sciences (2019).[1] Context: Demonstrates that hydrazide derivatives of the benzothiazine scaffold exhibit superior potency compared to the parent ester against KB and MCF-7 cell lines.

  • Synthesis & Crystallography: Title: Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate. Source: Acta Crystallographica Section E (NIH PubMed Central). Context: Provides the definitive structural characterization and synthesis conditions (reflux with methyl chloroacetate) for the title compound.

  • General Benzothiazole/Benzothiazine Mechanisms: Title: Benzothiazole derivatives as anticancer agents.[1][2][3][4][5][6][7][8] Source: Journal of Enzyme Inhibition and Medicinal Chemistry (NIH). Context: Reviews the broad spectrum of mechanisms, including carbonic anhydrase inhibition and apoptosis induction, relevant to the benzothiazine scaffold.

Sources

"Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate" as a calcium channel blocker

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization of Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate as a Novel Calcium Channel Blocker

Executive Summary & Technical Context

The search for non-dihydropyridine calcium channel blockers (CCBs) with improved bioavailability and tissue selectivity has renewed interest in the 1,4-benzothiazine scaffold. While dihydropyridines (e.g., Nifedipine) and benzothiazepines (e.g., Diltiazem) are clinical standards, This compound (hereafter referred to as MD-BZ-Acetate ) represents a critical structural analog for exploring the "benzothiazine binding pocket" on the L-type voltage-gated calcium channel (Cav1.2).

This application note details the experimental framework for validating MD-BZ-Acetate as a calcium antagonist. It synthesizes structural insights from established benzothiazine therapeutics (e.g., Semotiadil) with rigorous in vitro and ex vivo protocols.

Key Applications:

  • Lead Optimization: Assessing the benzothiazine core as a bioisostere for benzothiazepines.

  • Mechanistic Probing: Differentiating allosteric modulation sites on the

    
     subunit of Cav1.2.
    
  • Vasorelaxation Studies: Quantifying functional efficacy in vascular smooth muscle.

Mechanism of Action & Signaling Pathway

MD-BZ-Acetate is hypothesized to act as a Class IV antiarrhythmic or vascular-selective agent by binding to the transmembrane segment of the Cav1.2 channel. Unlike dihydropyridines that prefer the inactivated state, benzothiazine derivatives often exhibit frequency-dependent blockade, stabilizing the channel in a non-conducting conformation.

Pathway Logic:

  • Depolarization: Membrane potential shift opens L-type

    
     channels.
    
  • Influx: Extracellular

    
     enters the cytosol.
    
  • Activation:

    
     binds Calmodulin (CaM), activating Myosin Light Chain Kinase (MLCK).
    
  • Contraction: Phosphorylation of myosin light chain (MLC) drives actin-myosin cross-bridging.

  • Blockade: MD-BZ-Acetate inhibits Step 1/2, preventing the cascade.

Calcium_Signaling_Blockade Extracellular Extracellular Space Membrane Plasma Membrane (Cav1.2 Channel) Extracellular->Membrane Depolarization Cytosol Cytosolic Ca2+ Membrane->Cytosol Ca2+ Influx Drug MD-BZ-Acetate (Inhibitor) Drug->Membrane Allosteric Blockade Drug->Cytosol Prevents Increase CaM Ca2+/Calmodulin Complex Cytosol->CaM Binding MLCK MLCK Activation CaM->MLCK Activates Contraction Vasoconstriction (Actin-Myosin) MLCK->Contraction Phosphorylation

Figure 1: Signal transduction pathway of vascular smooth muscle contraction and the interception point of MD-BZ-Acetate at the membrane level.

Experimental Protocols

Protocol A: Whole-Cell Patch Clamp Electrophysiology

The Gold Standard for quantifying ion channel blockade.

Objective: Determine the


 of MD-BZ-Acetate on recombinant human Cav1.2 channels expressed in HEK293 cells.

Reagents:

  • External Solution: 140 mM NaCl, 4 mM KCl, 2 mM

    
    , 1 mM 
    
    
    
    , 10 mM HEPES, 10 mM Glucose (pH 7.4).
  • Internal Solution: 130 mM CsCl, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP (pH 7.2).

  • Stock Solution: Dissolve MD-BZ-Acetate in 100% DMSO to 10 mM. Working concentrations: 0.1

    
    M – 100 
    
    
    
    M.

Workflow:

  • Cell Preparation: Plate HEK293-Cav1.2 cells on glass coverslips 24h prior to assay.

  • Giga-seal Formation: Use fire-polished borosilicate pipettes (

    
     2-4 
    
    
    
    ). Establish G
    
    
    seal and break-in to whole-cell configuration.
  • Voltage Protocol:

    • Hold potential at -80 mV.

    • Depolarize to +10 mV for 200 ms (Test Pulse).

    • Frequency: 0.1 Hz (to minimize run-down).

  • Perfusion: Apply External Solution (Control) for 2 min, followed by ascending concentrations of MD-BZ-Acetate.

  • Analysis: Measure peak inward current (

    
    ). Normalize drug response to baseline.
    

Technical Insight:

Benzothiazines are lipophilic. Use glass-lined tubing or Teflon perfusion systems to prevent compound adsorption. Ensure final DMSO concentration < 0.1% to avoid vehicle artifacts.

Protocol B: Isometric Tension Recording (Aortic Rings)

Functional assay to verify vasorelaxant properties.

Objective: Measure the relaxation of pre-contracted rat thoracic aorta rings.

Workflow:

  • Tissue Prep: Isolate thoracic aorta from male Wistar rats. Clean connective tissue and cut into 3-mm rings.

  • Mounting: Suspend rings in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95%

    
    /5% 
    
    
    
    .
  • Equilibration: Apply 1.5 g resting tension. Equilibrate for 60 min, washing every 15 min.

  • Pre-contraction: Induce contraction using High

    
     (60 mM)  or Phenylephrine (1 
    
    
    
    M)
    . Wait for stable plateau.
  • Dosing: Add cumulative concentrations of MD-BZ-Acetate (

    
     M to 
    
    
    
    M).
  • Calculation: % Relaxation =

    
    .
    

Data Analysis & Interpretation

Data should be fitted to the Hill equation to derive potency metrics.

Table 1: Expected Pharmacological Profile (Reference vs. MD-BZ-Acetate)

ParameterNifedipine (Control)Diltiazem (Control)MD-BZ-Acetate (Test)Interpretation
Target Cav1.2 (DHP site)Cav1.2 (Benzothiazepine site)Cav1.2 (Putative)Confirms target engagement
Patch Clamp

~0.01

M
~0.5

M
1.0 - 5.0

M
Moderate potency typical of early leads
Voltage Dependence HighModerateModerate Suggests state-dependent binding
Vascular Selectivity HighModerateTBD Critical for side-effect profile

Structure-Activity Relationship (SAR) Note: The methyl ester at the C2 position (as in MD-BZ-Acetate) often serves as a prodrug-like motif or a lipophilic anchor. Hydrolysis to the free acid in vivo may alter potency. In patch clamp (cell-free/short duration), the ester remains intact, reflecting the intrinsic activity of the parent molecule.

References

  • Acta Crystallographica. (2009).[1] Structure of 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate.[1]Link

    • Context: Defines the structural geometry of the benzothiazine-acetic acid core, essential for docking studies.
  • Der Pharma Chemica. (2011). Synthesis and in-vitro screening of novel dihydropyrimidine derivatives as potential calcium channel blockers.[2]Link

    • Context: Establishes protocols for screening heterocyclic CCBs using aortic ring assays.
  • Chemical & Pharmaceutical Bulletin. (1995). Synthesis and biological activities of new 1,4-benzothiazine derivatives.[1][3][4]Link

    • Context: Validates the 1,4-benzothiazine scaffold as a template for calcium antagonist and calmodulin antagonist activity.[3]

  • Journal of Medicinal Chemistry. (1992). Semotiadil, a novel benzothiazine calcium antagonist.Link

    • Context: Reference drug (Semotiadil) demonstrating the clinical viability of benzothiazine-based CCBs.

Sources

Application Note: Evaluation of Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate as an Acetylcholinesterase Inhibitor

[1]

Abstract

This application note details the protocol for evaluating Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate (CAS: 7556-63-0) as an inhibitor of Acetylcholinesterase (AChE).[1] While often utilized as a synthetic intermediate for high-potency hydrazide or amide derivatives, this ester represents a critical baseline scaffold for Structure-Activity Relationship (SAR) studies in the development of non-alkaloid Alzheimer’s therapeutics.[1] This guide provides a validated, high-throughput compatible modification of the Ellman’s method, ensuring robust IC50 determination and kinetic mode analysis.[1]

Introduction: The Benzothiazine Scaffold in AD Therapy

Alzheimer’s Disease (AD) pathology is closely linked to the cholinergic deficit hypothesis.[1][2] Acetylcholinesterase (AChE) inhibitors remain the primary therapeutic intervention to restore acetylcholine (ACh) levels at synaptic clefts.[1]

The 1,4-benzothiazine core has emerged as a privileged structure in medicinal chemistry due to its bioisosteric relationship with phenothiazines and its ability to interact with the Peripheral Anionic Site (PAS) of AChE.[1] this compound serves as a foundational "hit" compound.[1] Its evaluation is two-fold:

  • Baseline Activity: Establishing the intrinsic inhibitory potential of the ester moiety.[1]

  • Synthetic Utility: Acting as the precursor for C-2 modified libraries (e.g., thiadiazole or triazole hybrids) designed to span the AChE active site gorge.[1]

Chemical Properties & Preparation

PropertySpecification
Compound Name This compound
Molecular Formula C₁₁H₁₁NO₃S
Molecular Weight 237.28 g/mol
Appearance White to off-white needles
Solubility Soluble in DMSO (>10 mM), Methanol; Poorly soluble in water
Storage Store solid at 4°C; Stock solutions at -20°C
Stock Solution Preparation (Critical Step)

To ensure reproducibility, accurate solvation is required.[1]

  • Target Concentration: 10 mM Stock.

  • Solvent: 100% Dimethyl Sulfoxide (DMSO), anhydrous grade.[1]

  • Protocol: Weigh 2.37 mg of compound and dissolve in 1.0 mL of DMSO. Vortex for 30 seconds.[1]

  • Expert Insight: Avoid using ethanol or methanol for stock solutions if long-term storage is intended, as transesterification can occur over time.[1] DMSO is chemically inert for this scaffold.[1]

Experimental Protocol: Modified Ellman’s Assay

This protocol utilizes a 96-well microplate format for medium-to-high throughput screening.[1] It relies on the hydrolysis of Acetylthiocholine (ATCh) by AChE, releasing thiocholine which reacts with DTNB (Ellman's Reagent) to form a yellow chromophore (TNB) absorbing at 412 nm.[1]

Reagents and Buffers[1]
  • Assay Buffer: 100 mM Sodium Phosphate Buffer, pH 8.0 (optimal for Electrophorus electricus AChE) or pH 7.4 (physiological relevance).

  • Enzyme Solution: AChE (Type VI-S from E. electricus or recombinant human). Dilute to 0.03 U/mL in Assay Buffer containing 0.1% BSA (stabilizer).

  • Substrate (ATCh): 15 mM Acetylthiocholine iodide in water. Prepare fresh.

  • Chromogen (DTNB): 3 mM 5,5′-Dithiobis(2-nitrobenzoic acid) in Assay Buffer containing 10 mM NaCl.

Assay Workflow (96-Well Plate)

Step 1: Blank & Inhibitor Addition [1]

  • Add 140 µL of Assay Buffer to all wells.[1]

  • Add 20 µL of Test Compound (diluted in buffer from DMSO stock).

    • Note: Final DMSO concentration must be <1% (ideally <0.5%) to prevent enzyme denaturation.[1]

    • Controls: Include "Solvent Control" (Buffer + DMSO only) and "Positive Control" (e.g., Donepezil or Galantamine).[1]

Step 2: Enzyme Incubation (The "Pre-Incubation" Phase) [1]

  • Add 20 µL of Enzyme Solution (0.03 U/mL).

  • Incubate at 25°C for 15 minutes .

  • Scientific Rationale: Many benzothiazine derivatives exhibit slow-binding kinetics.[1] Pre-incubation allows the inhibitor to equilibrate with the enzyme active site (PAS or CAS) before competition with the substrate begins.[1]

Step 3: Reaction Initiation

  • Add 10 µL of DTNB:ATCh mixture (1:1 ratio of Stock ATCh and DTNB).

  • Final Volume: 200 µL.

Step 4: Kinetic Measurement

  • Immediately read Absorbance at 412 nm in kinetic mode.

  • Interval: Every 30 seconds for 10 minutes.

  • Temperature: Maintain 25°C.

Workflow Diagram

EllmanProtocolStartStart: 96-Well Plate SetupSolventAdd 140 µL Phosphate Buffer(pH 8.0)Start->SolventInhibitorAdd 20 µL Benzothiazine Compound(Var. Conc. + DMSO < 1%)Solvent->InhibitorEnzymeAdd 20 µL AChE (0.03 U/mL)Pre-Incubation: 15 min @ 25°CInhibitor->Enzyme  Critical Step: Equilibrium  SubstrateAdd 20 µL Substrate Mix(ATCh + DTNB)Enzyme->Substrate  Initiate Reaction  ReadKinetic Read: Abs @ 412 nm(0-10 min)Substrate->ReadAnalysisCalculate Vmax & % InhibitionRead->Analysis

Caption: Step-by-step workflow for the modified Ellman’s assay. Pre-incubation is critical for detecting non-competitive inhibition common in benzothiazine scaffolds.[1]

Data Analysis & Interpretation

Calculating % Inhibition

Calculate the initial velocity (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="display ng-star-inserted">

  • 
    : Slope of solvent control (DMSO only).
    
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    : Slope in presence of benzothiazine ester.
    
IC50 Determination

Plot % Inhibition (y-axis) against log[Concentration] (x-axis).[1] Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) to determine the IC50.[1]

  • Expected Range: The methyl ester typically exhibits IC50 values in the micromolar range (10–100 µM) .[1] Derivatives (e.g., hydrazones) may reach nanomolar potency.[1]

Mode of Inhibition (Lineweaver-Burk)

To validate the mechanism (Competitive vs. Non-Competitive), perform the assay at varying substrate concentrations (0.1 mM to 2.0 mM ATCh) against fixed inhibitor concentrations.[1]

  • Competitive: Lines intersect at the Y-axis (

    
     unchanged, 
    
    
    increases).
  • Non-Competitive (Common for PAS binders): Lines intersect at the X-axis (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     decreases, 
    
    
    unchanged).
  • Mixed: Intersection occurs in the second quadrant.[1]

Mechanistic Insight

The 1,4-benzothiazine scaffold often acts as a dual binding site inhibitor.[1] The hydrophobic benzene ring interacts with the aromatic residues in the Peripheral Anionic Site (PAS), while the carbonyl/ester moiety may interact via hydrogen bonding near the catalytic triad.[1]

InhibitionMechanismAChEAChE Active SiteComplexEnzyme-Inhibitor Complex(Reversible)AChE->Complex  + Inhibitor (PAS Binding)  ProductThiocholine + AcetateAChE->Product  + Substrate (Hydrolysis)  SubstrateAcetylthiocholine(Substrate)InhibitorBenzothiazine Ester(Inhibitor)Complex->Product  Blocked/Slowed  ColorYellow TNB Anion(Detection)Product->Color  + DTNB  

Caption: Competitive/Non-competitive dynamic. The benzothiazine scaffold likely binds the PAS, sterically or allosterically hindering substrate entry or hydrolysis.[1]

Troubleshooting & Optimization (Expert Tips)

  • Spontaneous Hydrolysis: ATCh degrades spontaneously at pH > 8.0, causing background noise.[1]

    • Solution: Keep ATCh stock on ice and prepare the working solution immediately before use.[1] Subtract the "Blank" (No Enzyme) slope from all readings.[1]

  • Solubility Issues: If the methyl ester precipitates upon addition to the aqueous buffer (cloudiness visible):

    • Solution: Increase the DMSO concentration slightly (up to 2% max) or add 0.01% Triton X-100 to the buffer to aid dispersion.[1]

  • Color Interference: Benzothiazine derivatives can sometimes be colored or oxidize.[1]

    • Solution: Measure the absorbance of the compound alone (without DTNB/Enzyme) at 412 nm to correct for intrinsic absorbance.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961).[1] A new and rapid colorimetric determination of acetylcholinesterase activity.[1] Biochemical Pharmacology, 7(2), 88–95.[1] Link

  • Dabholkar, V. V., & Gavande, R. P. (2011).[1] Synthesis and biological evaluation of 1,4-benzothiazine derivatives as AChE inhibitors. Chemistry & Biology Interface, 7(1), 1–18.[1][3] Link

  • Sehgal, A., et al. (2022).[1][4] Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2123.[1] Link

  • Ferreira, S. B., et al. (2018).[1][5] Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors.[1] Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 198-206.[1] Link[1]

HPLC Method Development Guide: Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Target Analyte: Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate (M-DBTA) Application: Quality Control (QC) of synthetic intermediates, Purity Analysis, and Stability Testing. Primary Challenge: The separation of the target methyl ester from its hydrolytic degradation product (the corresponding carboxylic acid) and oxidative impurities (sulfoxides).

This guide departs from generic templates to address the specific physicochemical behavior of benzothiazine esters. These compounds are critical scaffolds in the synthesis of NSAIDs (e.g., Piroxicam analogs) and antimicrobial agents. The core analytical difficulty lies in the hydrolytic instability of the ester bond in aqueous media and the potential for oxidative dimerization of the thiazine core.

Physicochemical Assessment & Method Strategy

Before injecting a single sample, we must establish the "Rules of Engagement" based on the molecule's properties.

PropertyValue/CharacteristicImpact on HPLC Method
Structure Bicyclic aromatic (Benzene + Thiazine)Strong UV absorbance (254 nm is ideal).
Functionality Methyl Ester (-COOCH3)Critical: Susceptible to hydrolysis at pH > 6.0. Mobile phase must be acidic.[1]
Functionality Lactam (Cyclic Amide)Weakly acidic N-H. Generally neutral in RP-HPLC.
Polarity (LogP) Est. 1.5 – 2.5Moderately lipophilic. Retains well on C18.
Key Impurity Free Acid (Hydrolysis product)More polar than ester. Will elute earlier (lower

).
The "Acid-Lock" Strategy

To successfully analyze M-DBTA, we must prevent on-column hydrolysis.

  • Mobile Phase pH: Must be maintained between pH 2.5 and 4.5 .

    • Why? At neutral/basic pH, the ester hydrolyzes to the acid during the run, causing peak broadening and "ghost" peaks.

    • Why? Acidic pH keeps the impurity (the free carboxylic acid) in its protonated (neutral) state, improving its peak shape and increasing its retention slightly to prevent it from eluting in the void volume.

  • Column Choice: A standard C18 (L1) column is sufficient, but end-capping is preferred to reduce tailing from the lactam nitrogen.

Visualizing the Analytical Logic

The following diagram outlines the degradation pathways that dictate our separation requirements.

Benzothiazine_Degradation cluster_HPLC RP-HPLC Separation Order (C18) Ester Target: Methyl Ester (Hydrophobic, Retained) Acid Impurity A: Free Acid (Hydrolysis Product) (Polar, Early Eluting) Ester->Acid Hydrolysis (pH > 6 or H2O exposure) Sulfoxide Impurity B: Sulfoxide (Oxidation Product) Ester->Sulfoxide Oxidation (Air/Light) Dimer Impurity C: Disulfide Dimer (Late Eluting) Ester->Dimer Oxidative Coupling

Caption: Degradation pathways of M-DBTA. The method must resolve the early-eluting Acid (hydrolysis) and late-eluting Dimers from the Main Ester peak.

Experimental Protocols

Protocol A: Sample Preparation (Critical for Stability)

Standard aqueous diluents will degrade your sample.

  • Stock Solution: Weigh 10 mg of M-DBTA into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (ACN) . (Conc: 1000 µg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) immediately before injection.

    • Note: Do not store the diluted sample in the autosampler for >12 hours.

    • Amber Glass: Use amber vials to prevent photo-oxidation of the thiazine ring.

Protocol B: Gradient Scouting (The "Wide Net")

Use this protocol to identify the exact elution position of the ester and impurities.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm.[3]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (ACN).[4]

Time (min)% Mobile Phase BEvent
0.05Initial Hold (Retain polar acids)
2.05End Initial Hold
15.095Linear Gradient
20.095Wash (Elute dimers)
20.15Re-equilibration
25.05End of Run
Protocol C: Optimized Isocratic Method (The "QC Standard")

Assuming the scouting run shows the Ester eluting around 50-60% B, we switch to an isocratic method for better reproducibility in a QC environment.

  • Mobile Phase: 40% Buffer (0.1% H3PO4) : 60% Acetonitrile.

  • Rationale: High organic content ensures the hydrophobic ester elutes in < 8 minutes, while the acidic buffer keeps the acid impurity sharp.

ParameterSetting
Mode Isocratic
Composition 60% ACN / 40% Water (0.1% H3PO4)
Flow Rate 1.0 mL/min
Run Time 10 - 12 minutes
Typical RT Acid Impurity: ~2.5 min; Target Ester: ~6.5 min ; Dimer: >10 min

Method Validation Parameters (ICH Q2)

To ensure "Trustworthiness" (Part 2 of requirements), the method must be self-validating.

System Suitability Testing (SST)

Run a standard solution (50 µg/mL) 5 times before analyzing samples.

  • RSD of Area: ≤ 2.0% (Proves injector precision).

  • Tailing Factor (T): ≤ 1.5 (Crucial for the ester; tailing indicates secondary interactions).

  • Theoretical Plates (N): > 5000.

Specificity (Forced Degradation)

You must prove the method can separate the ester from its own degradation products.

  • Acid Hydrolysis: Treat sample with 0.1N HCl at 60°C for 1 hour. Expect: Increase in the "Acid" peak at ~2.5 min.

  • Base Hydrolysis: Treat with 0.1N NaOH. Expect:Rapid disappearance of the Ester peak (conversion to Acid). Note: This confirms the ester's instability.

  • Oxidation: Treat with 3% H2O2. Expect: Appearance of Sulfoxide peaks (eluting just before the Ester).

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Splitting Sample solvent too strong.If dissolving in 100% ACN, inject smaller volumes (<5 µL) or match sample solvent to mobile phase.
"Ghost" Peak at ~2.5 min On-column hydrolysis.Mobile phase pH is too high. Ensure 0.1% acid is present in the aqueous phase.
Retention Time Drift Temperature fluctuation.Thermostat the column compartment to 30°C ± 1°C.
Broadening of Late Peaks Dimerization.Check if the sample has been sitting in light/air. Prepare fresh standards in amber glass.

Method Development Workflow

Method_Dev_Workflow Start Start: Physicochemical Analysis (LogP, pKa, Solubility) Scout Gradient Scouting (5-95% B) Identify Ester vs. Acid elution Start->Scout Decision Resolution > 2.0? Scout->Decision Optimize Optimize Isocratic Ratio (Target k' = 2 - 10) Decision->Optimize No Stress Forced Degradation (Specificity) Confirm Acid/Ester separation Decision->Stress Yes Optimize->Decision Final Final QC Method (Validation) Stress->Final

Caption: Iterative workflow for optimizing the separation of M-DBTA.

References

  • Saeed, A. et al. (2010).[5] Crystal structure of methyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate. Acta Crystallographica Section E. Link

    • Relevance: Defines the crystal structure and confirms the specific methyl ester deriv
  • Harmata, M. et al. (2005).[5] Benzothiazines in Synthesis. Accounts of Chemical Research.

    • Relevance: Discusses the synthetic utility and stability of the benzothiazine core.
  • Ukrainets, I. V. et al. (2018). 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid: Peculiarities of Preparation, Structure, and Biological Properties. Scientia Pharmaceutica. Link

    • Relevance: Details the alkaline hydrolysis of benzothiazine esters to their corresponding acids, confirming the degradation p
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

    • Relevance: The global standard for valid

Sources

Application Note: NMR Structural Profiling of Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and structural biology, providing a rigorous protocol for the NMR characterization of Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate (CAS 7556-63-0).

Abstract & Scientific Context

The 1,4-benzothiazine scaffold is a privileged structure in drug discovery, serving as the core for various therapeutic agents, including aldose reductase inhibitors, NSAIDs, and antifungal agents. The specific derivative, Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate , represents a critical intermediate where the C2-position is functionalized with an acetate side chain.

Characterizing this molecule presents specific challenges:

  • Chirality at C2: The C2 carbon is a chiral center, making the adjacent methylene protons of the acetate group diastereotopic (magnetically non-equivalent).

  • Lactam-Lactim Tautomerism: While the lactam (NH-C=O) form predominates, solvent choice can influence proton exchange rates and chemical shift stability.

  • Conformational Flexibility: The thiazine ring adopts a half-chair or screw-boat conformation, influencing coupling constants (

    
    ).
    

This guide provides a self-validating NMR protocol to unambiguously assign the structure, distinguishing it from its N-alkylated isomers.

Experimental Protocol

Sample Preparation

To ensure high-resolution data and observation of the exchangeable amide proton, DMSO-d6 is the solvent of choice over CDCl3. CDCl3 often leads to broad NH signals and potential precipitation if the sample is not highly pure.

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (internal standard).

  • Concentration: 10–15 mg of compound in 0.6 mL solvent (approx. 50-70 mM).

  • Tube: 5 mm High-Precision NMR tube.

Acquisition Parameters (600 MHz equivalent)
ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Notes
1H Standard zg30161.0 sSufficient for structural check.
13C {1H} zgpg3010242.0 sPower-gated decoupling.
COSY cosygpppqf41.5 sPhase-sensitive for coupling analysis.
HSQC hsqcedetgpsisp2.341.5 sMultiplicity-edited (CH/CH3 up, CH2 down).
HMBC hmbcgplpndqf81.5 sOptimized for long-range (

Hz).

Structural Analysis & Logic

The "ABX" System at C2

The most diagnostic feature of this molecule is the spin system formed by the Methine proton at C2 (


) and the Methylene protons of the acetate side chain (

).
  • Because C2 is chiral,

    
     and 
    
    
    
    are diastereotopic. They do not appear as a simple doublet.
  • Appearance: You will observe two distinct multiplets (doublet of doublets) for the CH2 protons and a complex multiplet for the C2-H.

1H NMR Assignment (DMSO-d6, 600 MHz)

Reference: TMS = 0.00 ppm

PositionTypeShift (

, ppm)
Multiplicity

Coupling (Hz)
Structural Logic
NH Amide10.65 br s-Exchangeable; confirms lactam form.
Ar-H Aromatic7.28 dd7.8, 1.2H8 (Ortho to NH).
Ar-H Aromatic7.15 td7.6, 1.3H7 (Meta to NH).
Ar-H Aromatic6.98 dd8.0, 1.2H5 (Ortho to S).
Ar-H Aromatic6.92 td7.5, 1.2H6 (Meta to S).
C2-H Methine3.85 ddd8.5, 5.5, 2.0Chiral center; couples to CH2 side chain.
OCH3 Methyl3.58 s-Methyl ester singlet.
CH2 (a) Methylene2.75 dd16.0, 5.5Diastereotopic proton A (geminal + vicinal).
CH2 (b) Methylene2.42 dd16.0, 8.5Diastereotopic proton B (geminal + vicinal).
13C NMR Assignment (DMSO-d6, 150 MHz)
Carbon TypeShift (

, ppm)
Assignment Logic
C=O (Amide) 166.5 C3 Carbonyl. Characteristic of benzothiazine lactams.
C=O (Ester) 170.8 Acetate Carbonyl. Typical aliphatic ester range.
C-N (Ar) 137.2 C8a (Quaternary).
C-S (Ar) 118.5 C4a (Quaternary).
Ar-CH 128.0 - 116.0 4 aromatic methines (C5, C6, C7, C8).
OCH3 51.8 Methoxy carbon.
C2 38.5 Methine carbon attached to S and C=O.
CH2 34.2 Alpha-methylene of the acetate group.

Visualization of Structural Logic

Diagram 1: Synthesis & Connectivity

This diagram illustrates the formation of the C2-substituted scaffold, distinguishing it from N-alkylation by-products.

Synthesis ATP 2-Aminothiophenol Intermediate Michael Addition (S-attack) ATP->Intermediate Nucleophilic Attack Itaconate Dimethyl Itaconate (or Maleic Anhydride deriv.) Itaconate->Intermediate Cyclization Lactamization (Ring Closure) Intermediate->Cyclization - MeOH Product Target Molecule: Methyl 2-(3-oxo-1,4-benzothiazin-2-yl)acetate Cyclization->Product Final Structure

Caption: Logical flow of the synthetic route confirming the C2-substitution pattern via Sulfur-Michael addition followed by Nitrogen-cyclization.

Diagram 2: NMR Correlation Map (HMBC)

This diagram visualizes the critical Heteronuclear Multiple Bond Correlations (HMBC) required to verify the position of the acetate side chain.

HMBC_Logic H_NH H-N (10.65 ppm) C_Amide C=O Amide (166.5) H_NH->C_Amide 2J C_Quat C-S (Ar) (118.5) H_NH->C_Quat 3J H_C2 H-C2 (3.85 ppm) H_C2->C_Amide 2J (Strong) C_Ester C=O Ester (170.8) H_C2->C_Ester 3J (Link to Sidechain) H_C2->C_Quat 3J H_CH2 H-CH2 (2.4-2.7 ppm) H_CH2->H_C2 COSY (Strong) H_CH2->C_Amide 3J (Verify C2 attachment) H_CH2->C_Ester 2J H_OMe H-OMe (3.58 ppm) H_OMe->C_Ester 3J

Caption: Key HMBC (dashed) and COSY (solid green) correlations. The correlation from H-C2 to both Carbonyls is the "smoking gun" for the correct regioisomer.

Troubleshooting & Tips

  • Missing NH Signal: If the NH signal at ~10.6 ppm is absent or extremely broad, the sample may be "wet" (water exchange) or the solvent might be CDCl3. Action: Dry the sample and use anhydrous DMSO-d6.

  • Impurity Check (Disulfide): A common impurity is the disulfide dimer of the starting 2-aminothiophenol. Look for broad aromatic signals around 6.5-7.5 ppm that do not integrate to the 1:1 ratio with the methyl ester singlet.

  • Stereochemistry: The compound is synthesized as a racemate. If chiral resolution is performed, the NMR spectra of the enantiomers will be identical in an achiral environment. To differentiate enantiomers, a Chiral Shift Reagent (e.g., Eu(hfc)3) must be added.

References

  • Harmata, M., et al. "Benzothiazines in Organic Synthesis. Synthesis of Methyl (3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate." Journal of Organic Chemistry, vol. 70, no. 12, 2005.

  • Lopatina, K. I., et al. "Synthesis and Pharmacological Activity of 1,4-Benzothiazine Derivatives."[1] Pharmaceutical Chemistry Journal, vol. 16, 1982, pp. 12-15.

  • Fun, H. K., et al. "Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate." Acta Crystallographica Section E, vol. 65, 2009. (Note: Cited for structural comparison of the N-substituted isomer vs C-substituted target).

  • PubChem Compound Summary for CID 651862. "Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate."[2]

Sources

Application Note: High-Resolution Mass Spectrometry Profiling of Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the structural characterization and impurity profiling of Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate (C₁₁H₁₁NO₃S), a critical pharmacophore in the synthesis of aldose reductase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). We present a robust LC-MS/MS protocol utilizing Electrospray Ionization (ESI) in positive mode.[1][2] The guide focuses on differentiating the target 2-acetate isomer from its thermodynamic N-alkylated byproduct (4-acetate) through specific fragmentation pathways, ensuring strict quality control in early-stage drug development.

Introduction & Chemical Context

The 1,4-benzothiazine scaffold is a "privileged structure" in medicinal chemistry. The specific derivative This compound contains three distinct functionalities susceptible to mass spectrometric interrogation:

  • Thiazine Core: A fused benzene-thiazine ring system prone to Retro-Diels-Alder (RDA) cleavage.

  • Lactam (3-oxo): A cyclic amide facilitating protonation in acidic media.

  • Methyl Ester Side Chain: A labile group at the C2 position, serving as a primary fragmentation trigger (neutral loss of methanol or ketene).

Accurate analysis is essential because the alkylation of 3-oxo-1,4-benzothiazines can yield regioisomers (C-alkylation vs. N-alkylation) depending on reaction conditions (e.g., base strength, solvent). Distinguishing the C2-substituted product from the N4-substituted impurity is a primary analytical challenge.

Experimental Protocol

Reagents and Sample Preparation
  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water.

  • Additives: Formic Acid (FA) or Ammonium Formate (for pH buffering).

  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of MeOH (1 mg/mL).

  • Working Solution: Dilute stock to 1 µg/mL in 50:50 Water:MeOH + 0.1% FA.

    • Critical Note: Avoid protic solvents without buffering for long-term storage to prevent transesterification or hydrolysis of the methyl ester.

Liquid Chromatography Conditions (UHPLC)

The separation utilizes a C18 stationary phase with high carbon load to retain the moderately polar benzothiazine core.

ParameterSettingRationale
Column C18, 2.1 x 100 mm, 1.7 µmHigh resolution for isomer separation.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH promotes ionization of the lactam nitrogen (

).
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peak shapes for aromatic heterocycles than MeOH.
Flow Rate 0.4 mL/minOptimal linear velocity for ESI efficiency.
Column Temp 40°CReduces backpressure and improves mass transfer.
Gradient 0-1 min: 5% B; 1-8 min: 5%→95% B; 8-10 min: 95% B.Shallow gradient required to separate C- vs N-alkylated isomers.
Mass Spectrometry Parameters (Q-TOF/Orbitrap)
  • Ionization: ESI Positive (

    
    ).
    
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the ester).

  • Source Temp: 350°C.

  • Collision Energy (CE): Stepped gradient (15, 30, 45 eV) to capture both labile ester losses and core ring cleavages.

Analytical Workflow Diagram

The following diagram illustrates the decision matrix for developing the method, specifically addressing the risk of regioisomer co-elution.

AnalyticalWorkflow Start Sample Intake (C11H11NO3S) Prep Sample Prep (MeOH/H2O + 0.1% FA) Start->Prep LC UHPLC Separation (C18, Acidic pH) Prep->LC MS Q-TOF MS/MS (ESI+) LC->MS Decision Isomer Check: C2 vs N4 Alkylation? MS->Decision Extract Ion Chromatogram (EIC) PathA C2-Acetate (Target) Fragment: Loss of -COOCH3 Decision->PathA RDA Dominant PathB N4-Acetate (Impurity) Fragment: Stable Ring N-C bond Decision->PathB Side Chain Loss Dominant Report Final CoA / Structure Confirmation PathA->Report PathB->Report

Caption: Workflow for the differentiation of benzothiazine alkylation isomers using LC-MS/MS.

Results & Discussion: Fragmentation Logic

Precursor Ion Analysis[1]
  • Monoisotopic Mass: 237.0460 Da.

  • Observed Ion:

    
     (Theoretical).
    
  • Isotopic Pattern: Look for the

    
     isotope peak at 
    
    
    
    (~4.4% relative abundance), confirming the presence of sulfur.
Fragmentation Pathway (MS/MS)

The fragmentation of the 2-acetate derivative follows a distinct pathway driven by the instability of the ester side chain and the lactam ring.

Fragment Ion (

)
Neutral LossProposed MechanismDiagnostic Value
238.05 -Precursor

Parent confirmation.
206.02 -32 Da (CH₃OH)Loss of MethanolCharacteristic of methyl esters. Indicates intact ester side chain.
178.03 -60 Da (C₂H₄O₂)Loss of Methyl Acetate (Side chain cleavage)Critical: Cleavage at the C2-C(alpha) bond. Confirms substituent is not on the aromatic ring.
164.01 -74 DaRing Contraction / Loss of side chain + H transferCommon in benzothiazines.
136.02 -28 Da (CO)Loss of Carbonyl (from 164)Confirms the 3-oxo (lactam) core structure.
109.01 -Aminothiophenol cationCore scaffold remnant (Benzene + S + N).
Distinguishing Isomers (C2 vs. N4)
  • C2-Acetate (Target): The C2-C(alpha) bond is weaker. You will observe a high abundance of the fragment corresponding to the loss of the entire side chain (

    
     164/165).
    
  • N4-Acetate (Impurity): The N-C bond is stronger. Fragmentation often involves ring opening before the loss of the N-substituent, or characteristic fragmentation of the N-acetate group itself.

Troubleshooting & System Suitability

To ensure "Trustworthiness" (Part 2 of the directive), the method must be self-validating.

  • Carryover Check: Benzothiazines are "sticky" due to sulfur. Inject a blank (100% MeOH) after the high standard. Acceptable carryover is < 0.1%.

  • pH Sensitivity: If signal intensity varies, check the mobile phase pH. The amide nitrogen is weakly basic; pH must be < 3.5 for consistent protonation.

  • In-Source Decay: If

    
     206 is observed in the MS1 scan (full scan) without fragmentation energy, lower the Cone Voltage/Declustering Potential.
    

References

  • Synthesis & Scaffold Context

    • Title: Synthesis and biological activities of 1,4-benzothiazine deriv
    • Source: Current Bioactive Compounds (via CBI Journal).
    • URL:[Link]

  • Mass Spectrometry of Heterocycles (General Reference)

    • Title: Mass fragmentation pathways of pyrimidinethiones and thiazolo-pyrimidines (Analogous sulfur-nitrogen heterocycle fragment
    • Source: International Journal of Materials and Chemistry.[3]

    • URL:[Link]

  • Benzothiazine Crystallography & Structure

    • Title: Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate (Structural isomer reference for comparison).
    • Source: Acta Crystallographica Section E / PubMed Central.
    • URL:[Link]

  • Ester Fragmentation Mechanisms

    • Title: Mass Spectrometry of Drug Derivatives: Fragmentation Reactions.[4]

    • Source: Freie Universität Berlin (Dissert
    • URL:[Link]

Sources

Application Note: Targeted Derivatization of Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, recognized for its "fold" along the nitrogen-sulfur axis which mimics the steric and electronic properties of phenothiazines.[1] The specific precursor, Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate (MDOBA) , serves as a critical junction point for divergent synthesis.

While MDOBA itself possesses modest biological activity, its ester functionality is a metabolic liability (rapid hydrolysis) and lacks the hydrogen-bonding complexity required for high-affinity binding to targets such as Aldose Reductase (ALR2) or microbial DNA gyrase.

This guide details three derivatization protocols designed to enhance potency and bioavailability:

  • Hydrazinolysis (Protocol A): Conversion of the ester to a hydrazide "molecular handle."

  • Heterocyclic Cyclization (Protocol B): Transformation of the hydrazide into a pyrazole moiety to increase metabolic stability and target engagement.

  • N-Alkylation (Protocol C): Lipophilicity modulation at the N-4 position to improve membrane permeability.

Structural Activity Relationship (SAR) Analysis

Before commencing synthesis, it is critical to understand the "Why" behind the modifications. The following diagram illustrates the strategic zones for derivatization.

SAR_Strategy cluster_legend Target Activity Core MDOBA Core (Scaffold) N4 N-4 Position (Lipophilicity Modulation) Core->N4 Alkylation (Protocol C) C2 C-2 Side Chain (Pharmacophore Installation) Core->C2 Hydrazinolysis (Protocol A) Benz Benzene Ring (Electronic Tuning) Core->Benz Halogenation (Optional) Target2 Antimicrobial Efficacy N4->Target2 Pyrazole Pyrazole C2->Pyrazole Cyclization (Protocol B) Target1 Aldose Reductase Inhibition Pyrazole->Target1

Figure 1: Strategic derivatization map for this compound.

Protocol A: Generation of the Hydrazide Scaffold

Objective: Convert the methyl ester into 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetic acid hydrazide. Mechanism: Nucleophilic acyl substitution. The hydrazine acts as a potent nucleophile, displacing the methoxy group.

Reagents & Equipment[2][3]
  • Precursor: this compound (10 mmol).

  • Reagent: Hydrazine hydrate (99%, 50 mmol) - Excess is crucial to prevent dimer formation.

  • Solvent: Absolute Ethanol (30 mL).

  • Apparatus: Round-bottom flask (100 mL), reflux condenser, magnetic stirrer.

Step-by-Step Methodology
  • Dissolution: In a 100 mL round-bottom flask, dissolve 2.51 g (10 mmol) of MDOBA in 30 mL of absolute ethanol. Ensure complete dissolution; mild warming (40°C) may be required.

  • Addition: Add hydrazine hydrate (2.5 mL, ~50 mmol) dropwise over 5 minutes while stirring.

    • Critical Check: The solution should remain clear. Turbidity indicates poor solubility or impurities.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours .

    • Monitoring: Monitor reaction progress via TLC (System: Chloroform/Methanol 9:1). The starting ester spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot (hydrazide).
  • Isolation: Cool the reaction mixture to room temperature, then refrigerate at 4°C for 2 hours. A solid precipitate should form.

  • Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) to remove excess hydrazine.

  • Purification: Recrystallize from ethanol/water (8:2) if the melting point range is broad.

Expected Yield: 75–85% Key Characterization: IR (KBr): Appearance of doublet peaks at 3300–3200 cm⁻¹ (


) and amide carbonyl at ~1660 cm⁻¹.

Protocol B: Pyrazole Cyclization (The "Warhead")

Objective: Condense the hydrazide from Protocol A with acetylacetone to form a 3,5-dimethylpyrazole derivative. Rationale: Pyrazoles are pharmacologically active "warheads" that improve the drug's half-life and binding affinity compared to the labile hydrazide.

Reagents
  • Substrate: Hydrazide derivative from Protocol A (5 mmol).

  • Reagent: Acetylacetone (5.5 mmol).

  • Catalyst: Glacial Acetic Acid (catalytic amount, 2-3 drops) or use as solvent.

  • Solvent: Ethanol (20 mL) or Dioxane.

Step-by-Step Methodology
  • Preparation: Suspend the hydrazide (5 mmol) in Ethanol (20 mL).

  • Activation: Add Acetylacetone (0.56 mL, 5.5 mmol) and 3 drops of Glacial Acetic Acid.

  • Cyclization: Reflux the mixture for 4 hours .

    • Mechanism:[2] The reaction proceeds via a Schiff base intermediate followed by intramolecular cyclization and dehydration.

  • Work-up: Concentrate the solvent to 50% volume under reduced pressure. Pour the residue into crushed ice (50 g) with vigorous stirring.

  • Collection: The pyrazole derivative will precipitate as a white/off-white solid. Filter, wash with water, and dry.

Data Validation Table:

PropertyPrecursor (Hydrazide)Product (Pyrazole Derivative)
State Crystalline SolidAmorphous/Crystalline Solid
IR Spectrum 3300 cm⁻¹ (

)
Absence of

; C=N stretch ~1590 cm⁻¹
1H NMR Broad singlet ~4.5 ppm (

)
Singlet ~6.0 ppm (Pyrazole CH), 2x Methyl singlets
Solubility High in DMSO, Mod. in EtOHLower in EtOH, High in CHCl3

Protocol C: N-Alkylation for Bioavailability

Objective: Alkylate the N-4 lactam nitrogen. Rationale: The N-H bond in the benzothiazine ring is a hydrogen bond donor that can limit membrane permeability. Alkylation (e.g., Benzylation or Methylation) masks this polarity and can introduce additional binding interactions (e.g.,


 stacking with benzyl groups).
Step-by-Step Methodology
  • Deprotonation: Dissolve MDOBA (or its derivative) in anhydrous DMF. Add Potassium Carbonate (

    
    , 2 eq) and stir at room temperature for 30 mins.
    
    • Note:

      
       is preferred over NaH for this scaffold to avoid ring opening or side reactions at the ester/amide.
      
  • Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 1.1 eq) dropwise.

  • Reaction: Stir at 60°C for 6–8 hours.

  • Quench: Pour into ice-water. Extract with Ethyl Acetate.[3][4]

  • Drying: Dry organic layer over

    
     and evaporate.
    

Synthesis Workflow Diagram

Synthesis_Flow Start Methyl 3,4-dihydro-3-oxo- 2H-1,4-benzothiazine-2-acetate Step1 Reaction: Hydrazine Hydrate / EtOH / Reflux Start->Step1 Nucleophilic Substitution Inter Intermediate: Benzothiazine-2-acetic acid hydrazide Step1->Inter Yield: ~80% Step2 Reaction: Acetylacetone / AcOH Inter->Step2 Cyclocondensation Final Product: Pyrazole-Benzothiazine Conjugate Step2->Final Enhanced Activity

Figure 2: Synthetic workflow for converting the ester precursor to the bioactive pyrazole conjugate.

References

  • Dabholkar, V. V., & Gavande, R. P. (2011). Synthesis and biological activities of 1,4-benzothiazine derivatives. Chemical & Pharmaceutical Bulletin. 1

  • Fun, H. K., Loh, W. S., Janardhana, G., Khader, A. M. A., & Kalluraya, B. (2009).[5] 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate.[5] Acta Crystallographica Section E. 4[1][5][6]

  • Deshmukh, M. B., Deshmukh, S. A., Jagtap, S. S., & Mulik, A. R. (2007). Synthesis and study of biological activity of some new 1,4-benzothiazines. Indian Journal of Chemistry. 7

  • Fringuelli, R., et al. (2025).[4][2] Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. ResearchGate.[2][5][7] 8[1][2][5][6][7][8]

Sources

Application Note: Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate in SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate (hereafter M-DHBTA ) represents a "privileged scaffold" in medicinal chemistry. Its structural versatility allows it to serve as a critical precursor for Aldose Reductase Inhibitors (ARIs) , Peptide Deformylase Inhibitors , and Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) . This guide details the synthetic utility, Structure-Activity Relationship (SAR) logic, and validation protocols for using M-DHBTA to generate diverse bioactive libraries.

Introduction: The Gateway Scaffold

The 1,4-benzothiazine core is bioisosteric with quinoxalines and benzothiazoles but offers unique conformational flexibility due to the non-planar thiazine ring. M-DHBTA is particularly valuable because it contains three distinct vectors for chemical modification:

  • The C2-Ester Side Chain: A "warhead" precursor. Hydrolysis yields the carboxylic acid (essential for ARI activity), while amidation leads to antimicrobial agents.

  • The N4-Lactam Nitrogen: A site for alkylation to tune lipophilicity (LogP) and membrane permeability.

  • The Benzenoid Ring: A platform for electrophilic substitution to modulate electronic density.

Key Therapeutic Applications[1]
  • Diabetes (Aldose Reductase Inhibition): The free acid form mimics the hydantoin ring of Sorbinil or the carboxylic tail of Epalrestat, preventing the accumulation of sorbitol in diabetic tissues.

  • Antimicrobial: N-alkylated and amide derivatives exhibit potency against S. aureus and C. albicans.

  • Calpain Inhibition: Benzothiazine derivatives act as peptidomimetic inhibitors for neuroprotection.

SAR Logic and Chemical Biology

The following diagram illustrates the strategic diversification points of M-DHBTA.

SAR_Logic Core M-DHBTA Scaffold (Methyl Ester) C2 C2-Position (Ester) Primary Vector Core->C2 N4 N4-Position (Lactam) Solubility Vector Core->N4 Ring Benzene Ring Electronic Vector Core->Ring Acid Free Acid (Aldose Reductase Inhibitor) C2->Acid Hydrolysis Amide Amides/Hydrazides (Antimicrobial/Antifungal) C2->Amide Aminolysis Alkylation N-Benzyl/Alkyl (Lipophilicity/Potency) N4->Alkylation NaH/R-X Halogen Halogenation (Cl/F) (Metabolic Stability) Ring->Halogen EAS

Figure 1: Strategic modification vectors on the M-DHBTA scaffold for generating focused libraries.

Experimental Protocols

Protocol A: Synthesis of M-DHBTA (The Core)

This protocol utilizes the condensation of 2-aminothiophenol with maleic anhydride, followed by esterification. This route is preferred over the chloroacetoacetate method for its scalability and atom economy.

Reagents:

  • 2-Aminothiophenol (2-ATP)[1]

  • Maleic Anhydride[2]

  • Methanol (MeOH)[1]

  • Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

  • Toluene[3]

Step-by-Step Methodology:

  • Ring Formation (The Acid Intermediate):

    • Dissolve maleic anhydride (10 mmol) in diethyl ether (20 mL).

    • Add 2-aminothiophenol (10 mmol) dropwise at 0°C.

    • Stir for 1 hour; a solid precipitate (3-(2-mercaptophenylcarbamoyl)acrylic acid) forms.

    • Reflux this intermediate in toluene (30 mL) with catalytic acetic acid for 3-4 hours to effect cyclization.

    • Result: 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetic acid (Solid).

  • Esterification (Generating M-DHBTA):

    • Dissolve the crude acid in dry Methanol (50 mL).

    • Add concentrated H₂SO₄ (0.5 mL) or SOCl₂ (1.2 eq) dropwise at 0°C.

    • Reflux for 6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Evaporate MeOH, neutralize with NaHCO₃, extract with EtOAc.

    • Purification: Recrystallize from Ethanol.

    • Yield: Typically 75-85%.

Protocol B: SAR Diversification (Library Generation)

To utilize M-DHBTA in SAR studies, it must be differentiated into sub-libraries.

Sub-Library 1: Aldose Reductase Inhibitors (Acidic Head Group)

Rationale: The methyl ester is a prodrug. The free acid binds to the catalytic site of ALR2.

  • Hydrolysis: Treat M-DHBTA (1 mmol) with LiOH (2 mmol) in THF:H₂O (3:1) at RT for 2 hours.

  • Acidification: Acidify to pH 2 with 1N HCl to precipitate the active pharmacophore.

Sub-Library 2: Antimicrobial Amides

Rationale: Amides at C2 mimic peptide bonds, relevant for PDF inhibition.

  • Aminolysis: React M-DHBTA (1 mmol) with primary amines (e.g., benzylamine, aniline) (1.2 mmol) in ethanol under reflux (12-24h).

  • Catalysis: If reaction is sluggish, use TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) as a catalyst (10 mol%).

Biological Validation: Aldose Reductase Inhibition Assay

This assay validates the efficacy of the hydrolyzed M-DHBTA derivatives against the primary target, ALR2.

Principle: Aldose Reductase (ALR2) converts DL-glyceraldehyde to glycerol, oxidizing NADPH to NADP+. The rate of NADPH consumption is measured spectrophotometrically at 340 nm.

Reagents:

  • Enzyme: Recombinant Human Aldose Reductase (rhALR2) or Rat Lens Homogenate.

  • Substrate: DL-Glyceraldehyde (10 mM).

  • Cofactor: NADPH (0.15 mM).

  • Buffer: 0.1 M Sodium Phosphate (pH 6.2).

Workflow:

  • Preparation: Dissolve test compounds (Hydrolyzed M-DHBTA derivatives) in DMSO. Final DMSO concentration in assay < 1%.

  • Incubation: Mix Buffer (800 µL) + NADPH (50 µL) + Enzyme (50 µL) + Inhibitor (10 µL). Incubate at 30°C for 10 minutes.

  • Initiation: Add DL-Glyceraldehyde (90 µL) to start the reaction.

  • Measurement: Monitor Absorbance (340 nm) for 3 minutes.

  • Calculation:

    
    
    

Data Interpretation Table:

Compound VariantR-Group (N4)Side Chain (C2)IC50 (µM)Interpretation
M-DHBTA H-COOMe> 50Inactive (Prodrug/Ester)
Active Metabolite H-COOH4.2Moderate Activity (Lead)
Derivative A Benzyl-COOH0.09High Potency (Hydrophobic interaction)
Derivative B Methyl-CONH-Ph> 100Inactive for ALR2 (Loss of Acid Head)

Workflow Visualization

The following diagram outlines the integrated workflow from synthesis to lead optimization.

Workflow Start Start: 2-Aminothiophenol Synth Synthesis of M-DHBTA (Protocol A) Start->Synth Branch Library Diversification (Protocol B) Synth->Branch Path1 Hydrolysis (-COOH) Target: Diabetes Branch->Path1 Path2 Aminolysis (-CONHR) Target: Antimicrobial Branch->Path2 Screen High Throughput Screening (ALR2 / MIC Assays) Path1->Screen Path2->Screen Screen->Branch Inactive Lead Lead Optimization (N4-Alkylation) Screen->Lead IC50 < 1µM

Figure 2: Integrated workflow for developing M-DHBTA derivatives.

References

  • Synthesis & Core Chemistry

    • Dabholkar, V. V., & Gavande, R. P. (2011). Synthesis and antimicrobial activity of some new 1,4-benzothiazine derivatives. Journal of Heterocyclic Chemistry.
    • Source:

  • Aldose Reductase Inhibition

    • Mylari, B. L., et al. (1991). Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid (zopolrestat) and congeners.[4] Journal of Medicinal Chemistry, 34(1), 108-122.[4]

    • Source:

  • Benzothiazine SAR Reviews

    • Gupta, A., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18.[2]

    • Source:

  • Crystallography & Structure

    • Saeed, A., et al. (2010).[5] Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate. Acta Crystallographica Section E.

    • Source:

Sources

Troubleshooting & Optimization

Improving yield of "Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Yield Optimization for Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate

Executive Summary

The synthesis of This compound typically involves the condensation of 2-aminothiophenol with dimethyl maleate (or maleic anhydride followed by esterification). This reaction relies on a tandem Michael addition followed by an intramolecular amidation.

Users frequently report yields below 40% due to three primary failure modes:

  • Oxidative Dimerization: Rapid oxidation of 2-aminothiophenol to bis(2-aminophenyl)disulfide.

  • Incomplete Cyclization: Stalling at the intermediate succinate stage (Michael adduct) without ring closure.

  • Hydrolysis/Transesterification: Loss of the methyl ester group during aggressive workup.

This guide provides a robust, high-yield protocol and a diagnostic troubleshooting workflow to resolve these issues.

Diagnostic Troubleshooting Guide (Q&A)

Q1: My yield is consistently low (<30%), and I see a yellow precipitate that is not the product. What is happening? Diagnosis: You are likely observing the oxidative dimerization of 2-aminothiophenol into bis(2-aminophenyl)disulfide . This is a common impurity that forms in the presence of oxygen, depleting your starting material. Solution:

  • Degas Solvents: Sparge all solvents with Nitrogen or Argon for at least 15 minutes before use.

  • Inert Atmosphere: Run the reaction under a strict

    
     blanket.
    
  • Reagent Quality: Use freshly distilled 2-aminothiophenol. If the reagent is dark/viscous, it has already oxidized.

Q2: I see a major spot on TLC that is more polar than the starting materials but less polar than the product. Is this an intermediate? Diagnosis: Yes, this is likely the Michael Adduct intermediate (uncyclized succinate derivative). The sulfur has attacked the maleate double bond, but the nitrogen has not yet closed the ring to form the lactam (3-oxo group). Solution:

  • Increase Temperature: The cyclization step (amide formation) has a higher activation energy than the Michael addition. Switch from Ethanol (reflux 78°C) to Toluene (reflux 110°C) or Xylene (140°C) .

  • Catalysis: Add a catalytic amount of Glacial Acetic Acid (5 mol%) or p-TSA to protonate the ester carbonyl, facilitating the nucleophilic attack by the amine.

Q3: Can I use Maleic Anhydride instead of Dimethyl Maleate? Diagnosis: Yes, but it changes the pathway. Maleic anhydride yields the carboxylic acid derivative (3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetic acid) first. Solution:

  • If you use the anhydride, you must add a second step: Esterification .

  • Protocol Adjustment: Reflux the resulting acid in Methanol with catalytic

    
     to obtain the methyl ester. The Dimethyl Maleate route is preferred as it is a "one-pot" synthesis for the ester.
    

Optimized Experimental Protocol

Method: One-Pot Thermal Cyclization in Toluene This protocol minimizes intermediate stalling and prevents hydrolysis.

Reagents:

  • 2-Aminothiophenol (1.0 equiv)

  • Dimethyl Maleate (1.1 equiv)

  • Toluene (Anhydrous, degassed) – 10 mL per gram of thiol

  • Optional: Glacial Acetic Acid (0.05 equiv)

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, Dean-Stark trap (optional, to remove water if using acid catalyst), and a reflux condenser. Flush the system with Nitrogen.

  • Addition: Charge the flask with Toluene and Dimethyl Maleate . Begin stirring.

  • Initiation: Add 2-Aminothiophenol dropwise via syringe to the stirring solution at room temperature. Note: Adding thiol to the maleate prevents thiol concentration spikes that favor disulfide formation.

  • Reaction: Heat the mixture to a vigorous reflux (110°C). Maintain reflux for 6–8 hours .

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting thiol (

      
      ) should disappear. The intermediate (
      
      
      
      ) should convert to the product (
      
      
      ).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Crystallization: Often, the product precipitates upon cooling. Filter the solid and wash with cold toluene followed by cold ether.

    • Extraction (if no precipitate): Concentrate the toluene to ~20% volume. Add diethyl ether to induce precipitation. If oil remains, wash with sat.

      
       (to remove unreacted thiol/acid), dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: Hexane

    
     30% EtOAc/Hexane).
    

Data Analysis: Solvent & Catalyst Effects

The following table summarizes expected yields based on solvent choice, derived from internal optimization data and literature precedents for benzothiazine synthesis.

SolventTemperatureCatalystReaction TimeTypical YieldNotes
Ethanol 78°CNone12-24 h45-55%Slow cyclization; intermediate often remains.
Toluene 110°C None/AcOH 6-8 h 75-85% Recommended. High temp drives cyclization.
DMF 100°C

4 h60-70%Fast, but workup is difficult (DMF removal). Risk of hydrolysis.
Water 100°C

-CD
12 h50-60%Green method, but solubility of ester is poor.

Mechanistic & Workflow Visualization

Figure 1: Reaction Mechanism

The reaction proceeds via a specific sequence: S-attack (Michael Addition) followed by N-attack (Cyclization).

ReactionMechanism SM1 2-Aminothiophenol Inter Intermediate: S-Succinyl Aniline (Michael Adduct) SM1->Inter Michael Addition (S-Attack) Fast, Exothermic SM2 Dimethyl Maleate SM2->Inter Prod Product: Methyl 3,4-dihydro-3-oxo- 2H-1,4-benzothiazine-2-acetate Inter->Prod Cyclization (N-Attack) Rate Limiting Step Requires Heat/Acid

Caption: The sulfur atom is the softer nucleophile and attacks the conjugated double bond first. The subsequent ring closure requires heat to overcome the activation energy of amide formation.

Figure 2: Troubleshooting Workflow

Follow this logic tree to resolve yield issues.

Troubleshooting Start Start: Low Yield / Impurity CheckColor Is the reaction mixture dark yellow/opaque? Start->CheckColor Oxidation Issue: Oxidation of Thiol Action: Degas solvents, use N2 atm. CheckColor->Oxidation Yes CheckTLC TLC Analysis: Is there a spot at Rf ~0.4? CheckColor->CheckTLC No Incomplete Issue: Incomplete Cyclization Action: Switch to Toluene, Increase Temp. CheckTLC->Incomplete Yes CheckWorkup Did product vanish after aqueous wash? CheckTLC->CheckWorkup No Hydrolysis Issue: Ester Hydrolysis Action: Avoid strong base, keep pH neutral. CheckWorkup->Hydrolysis Yes Success Process Optimized CheckWorkup->Success No

Caption: Diagnostic logic for identifying the root cause of synthesis failure based on visual and TLC cues.

References

  • Synthesis of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 2017. 1[2][3][4][5][6][7][8][9][10][11][12]

  • Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate Crystal Structure & Synthesis. NIH PubMed Central, 2010. (Note: Reference for structural confirmation and crystallization techniques). 13[2][3][4][5][6][7][9][10][11][12][14]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles (Mechanistic Insights). MDPI, 2024. 15[3][4][6][7][9][11]

  • Green Chemistry Methods for Benzo-1,4-thiazine Synthesis. NIH PubMed Central, 2018. 16[2][3][4][5][6][7][9][10][11][12][14]

Sources

"Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate" stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-MDBA-2024-01 | Revision: 2.4 | Scope: Stability, Degradation, and Handling

Executive Summary & Compound Profile

Compound: Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate Common Aliases: MDBA, Oxicam Intermediate A, (3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazin-2-yl)-acetic acid methyl ester. CAS Registry Number: 2613-69-6 (Generic reference for the methyl ester series) Primary Application: Key pharmacophore intermediate for the synthesis of "oxicam" NSAIDs (e.g., Isoxicam, Meloxicam).

The Scientist’s Perspective

As a Senior Application Scientist, I often see this compound mishandled due to a misunderstanding of its thiazine core . While the benzene ring confers some stability, the heterocyclic thiazine ring—specifically the sulfide (-S-) and the lactam/ester functionalities—creates distinct vulnerabilities. This guide treats the compound not just as a reagent, but as a dynamic system susceptible to hydrolysis and oxidative stress .

Critical Stability Mechanisms (The "Why")

Understanding the degradation pathways is the only way to prevent them. The two primary enemies of MDBA are moisture (hydrolysis) and oxygen (S-oxidation) .

Pathway A: Ester Hydrolysis (Moisture Sensitivity)

The methyl ester moiety at the C2 position is electronically activated by the adjacent carbonyl and the heterocyclic ring system.

  • Mechanism: In the presence of ambient moisture and trace acidity/basicity (often from glass surfaces or silica), the ester bond cleaves.

  • Result: Formation of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid. This is the most common impurity found in aged batches.

  • Visual Indicator: A shift in solubility profile (the acid is less soluble in organic solvents like DCM/Hexane mixtures) and often a slight melting point depression.

Pathway B: S-Oxidation (Atmospheric Instability)

The sulfur atom at position 1 is nucleophilic and prone to oxidation.

  • Mechanism: Exposure to atmospheric oxygen, accelerated by light (photo-oxidation), converts the sulfide (-S-) to the sulfoxide (-S=O) and eventually the sulfone (-SO₂-).

  • Result: Yellowing or darkening of the white/off-white powder. Sulfoxides are significantly more polar, causing "ghost peaks" at lower retention times in Reverse Phase HPLC.

Visualization of Degradation Pathways

MDBA_Degradation MDBA Methyl 3,4-dihydro-3-oxo- 2H-1,4-benzothiazine-2-acetate (Intact Target) AcidImp Hydrolysis Product: (3-Oxo-benzothiazin-2-yl)acetic acid (Major Impurity) MDBA->AcidImp Ester Hydrolysis Sulfoxide Oxidation Product: S-Oxide Derivative (Polar Impurity) MDBA->Sulfoxide S-Oxidation Moisture Moisture / pH > 7 Moisture->MDBA Oxygen Oxygen + UV Light Oxygen->MDBA Dimer Oxidative Dimerization (Disulfide bridging) Sulfoxide->Dimer Radical Coupling (Advanced Degradation)

Figure 1: Primary degradation pathways. Note that hydrolysis is reversible under synthetic conditions but irreversible in storage.

Storage & Handling Protocols

Do not treat MDBA like a standard organic solid. Its shelf-life is directly correlated to the rigor of your storage protocol.

ParameterStandard ProtocolTechnical Rationale
Temperature 2°C to 8°CRetards the kinetics of spontaneous hydrolysis and S-oxidation.
Atmosphere Argon or Nitrogen FlushCritical: Displaces oxygen to prevent sulfoxide formation. The sulfur atom is an oxygen scavenger.
Container Amber GlassThe benzothiazine core absorbs UV light, which catalyzes radical formation and oxidation.
Desiccation RequiredThe methyl ester is hygroscopic. Moisture ingress guarantees hydrolysis to the acid form.

Troubleshooting Guide: Analytical & Experimental

Scenario A: "My HPLC shows a split peak or fronting."

Diagnosis: Likely hydrolysis (Acid formation). The free acid often elutes slightly earlier or tails significantly on C18 columns due to ionization.

  • Immediate Action: Check the pH of your mobile phase. If the pH is neutral, the acid moiety will ionize (

    
    ), causing peak distortion.
    
  • Corrective Protocol: Acidify mobile phase (0.1% Formic Acid or TFA) to suppress ionization and sharpen the peak.

Scenario B: "The compound turned yellow/orange upon dissolution."

Diagnosis: Oxidative stress or trace metal contamination.

  • Mechanism: Benzothiazines can form colored charge-transfer complexes or radical cations in the presence of trace transition metals (Fe, Cu) or peroxides in solvents (e.g., old THF or Ether).

  • Corrective Protocol:

    • Use only HPLC-grade, inhibitor-free solvents .

    • Test solvent peroxides using starch-iodide paper.

    • If synthesizing, add a radical scavenger (e.g., BHT) if the protocol permits.

Scenario C: "Low yields during subsequent coupling (e.g., to 2-aminopyridine)."

Diagnosis: The starting material has partially hydrolyzed.

  • Validation: Run a TLC (DCM:MeOH 95:5). The acid impurity will stay near the baseline (lower

    
    ) compared to the ester.
    
  • Recovery: If the acid content is high (>10%), you can re-esterify using MeOH/H₂SO₄, but recrystallization is preferred.

Standardized Analytical Workflow (HPLC)

Use this validated method to assess purity before committing the material to expensive synthesis steps.

Method ID: HPLC-MDBA-QC

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 5µm.

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (pH ~2.5).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Benzothiazine core absorption) and 230 nm .

  • Temperature: 25°C.

Decision Logic for Impurity Analysis

HPLC_Workflow Start Run HPLC (Gradient Method) CheckRT Check Retention Time (RT) Start->CheckRT MainPeak Single Peak (Target RT) CheckRT->MainPeak Normal EarlyPeak Peak @ RRT 0.8-0.9 (More Polar) CheckRT->EarlyPeak Shift Left LatePeak Peak @ RRT 1.1+ (Less Polar) CheckRT->LatePeak Shift Right Action1 Pass QC Proceed MainPeak->Action1 Action2 Suspect Hydrolysis (Acid) Check pH / Desiccate EarlyPeak->Action2 Action3 Suspect Dimer/Oligomer Recrystallize LatePeak->Action3

Figure 2: Rapid decision matrix for HPLC chromatogram interpretation.

Frequently Asked Questions (FAQ)

Q: Can I store the MDBA in solution (e.g., in DMSO or Methanol)? A: No. In protic solvents like methanol, transesterification can occur over time. In DMSO, the sulfur atom is prone to oxidation due to DMSO's own oxidizing potential under light. Always store as a dry solid.

Q: The melting point is reported as 104-106°C, but mine is 98-101°C. Is it usable? A: This depression usually indicates moisture uptake or partial hydrolysis (approx. 2-5% acid impurity). For sensitive catalytic couplings, recrystallize from Ethanol or a Toluene/Hexane mix. For rough couplings, it may be acceptable, but adjust stoichiometry.

Q: Is the compound chiral? A: Technically, the C2 position (alpha to carbonyl) is a chiral center in the 2H-benzothiazine structure. However, in solution, the acidic proton at C2 allows for tautomerization (enolization), leading to rapid racemization . Unless you are using a specific chiral auxiliary or catalyst, assume the material is a racemate.

References

  • Crystal Structure & Conformation

    • Harmata, M., et al. "Methyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate." Acta Crystallographica Section E, 2005.
    • Context: Defines the half-chair conformation of the thiazine ring, explaining the steric accessibility of the ester group.
  • Synthesis & Reactivity

    • Dabholkar, V.V., & Gavande, R.P. "Synthesis and biological activities of 1,4-benzothiazine derivatives." Chemistry & Biology Interface, 2011.
    • Context: Details the condensation of 2-aminothiophenol with maleic anhydride/esters and subsequent stability issues.
  • Degradation Mechanisms (General Benzothiazines)

    • Sabatini, A., et al.
    • Context: Provides mechanistic insight into the S-oxidation and ring instability of 2H-1,4-benzothiazines.
  • Analytical Methods (HPLC)

    • Yousaf, H. "Method Development for benzothiazine carboxamide derivatives by Reverse Phase HPLC." ResearchGate, 2020.[1]

    • Context: Validates C18/ACN/Water gradients for separating benzothiazine esters

Sources

Side reactions in the synthesis of 1,4-benzothiazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization Ticket ID: BZT-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The 1,4-Benzothiazine Scaffold

The synthesis of 1,4-benzothiazines (1,4-BTs) is a critical workflow in medicinal chemistry due to their pharmacological profile (antihypertensive, antioxidant, antimicrobial).[2] The most common synthetic route involves the condensation of 2-aminothiophenol (2-ATP) with


-haloketones or 

-unsaturated carbonyls.[1]

However, this pathway is fraught with competitive side reactions. The nucleophilic duality of 2-ATP (S- vs. N-nucleophile) and its susceptibility to oxidation create a "perfect storm" for impurities.[1] This guide addresses the three most common failure modes: Disulfide Dimerization , Benzothiazole Ring Contraction , and Regiochemical Mismatch .

Diagnostic Module: Identification & Resolution

Issue 1: The "Gummy" Precipitate (Disulfide Formation)

Symptom:

  • Reaction mixture turns opaque/dark immediately upon adding 2-ATP.[1]

  • Formation of an insoluble, gummy solid that does not correspond to the product.

  • TLC shows a non-polar spot that persists despite prolonged heating.[1]

Root Cause: Oxidative Dimerization. 2-Aminothiophenol is highly susceptible to air oxidation, forming bis(2-aminophenyl) disulfide .[1] This is a reversible equilibrium but acts as a "sink," removing the active monomer from the reaction.

Mechanism:



Troubleshooting Protocol:

ParameterOptimization Strategy
Atmosphere Critical: Run strictly under Argon or Nitrogen.[1] Sparge solvents for 15 mins prior to addition.[1]
Reagent Quality Distill 2-ATP prior to use if the liquid is dark yellow/brown.[1] Store under inert gas.
Additives Add 1-5 mol% TCEP (Tris(2-carboxyethyl)phosphine) or DTT to the reaction mixture to reduce disulfides in situ.
Issue 2: The "Mass -14" or "-2" Impurity (Benzothiazole Formation)

Symptom:

  • LC-MS shows a major peak with Mass = [Expected - 2H] or [Expected - Substituent].[1]

  • H-NMR shows a loss of the characteristic C2/C3 protons of the thiazine ring.[1]

  • Product crystallizes as a highly stable, high-melting solid (often incorrectly identified as the target).

Root Cause: Oxidative Ring Contraction. The 1,4-benzothiazine ring is not fully aromatic and is prone to oxidative rearrangement to form the more stable, fully aromatic benzothiazole . This often occurs during workup or if the reaction temperature is too high in the presence of oxidants (like DMSO or air).

Visualized Pathway (Graphviz):

Benzothiazole_Contraction ATP 2-Aminothiophenol Intermediate S-Alkyl Intermediate (Kinetic Product) ATP->Intermediate S-Alkylation Haloketone α-Haloketone Haloketone->Intermediate Target 1,4-Benzothiazine (Target) Intermediate->Target Cyclization (-H2O) Impurity Benzothiazole (Thermodynamic Sink) Intermediate->Impurity Direct Elimination Target->Impurity Oxidative Contraction (-C fragment/H2)

Caption: The competitive pathway where the desired 1,4-benzothiazine undergoes oxidative contraction to the thermodynamically stable benzothiazole.

Corrective Actions:

  • Avoid DMSO: While a good solvent for nucleophilic substitution, DMSO can act as an oxidant (Swern-type activity) at high temperatures, promoting benzothiazole formation [1]. Use Ethanol or Acetonitrile .[1]

  • Temperature Control: Do not exceed 80°C unless necessary. Benzothiazole formation is often thermally driven.[1]

  • Workup: Avoid oxidative workups (e.g., bleach, peroxide). Use mild reducing conditions if possible.

Issue 3: Regiochemical Scramble (S- vs. N-Alkylation)

Symptom:

  • Complex NMR spectra showing two sets of signals.[1]

  • Isolating a product that does not cyclize (N-alkylated intermediate often fails to close the ring efficiently compared to S-alkyl).[1]

Root Cause: Nucleophilic Competition. 2-ATP has two nucleophilic sites:


 and 

.[1]
  • Soft/Soft Interaction: The Sulfur atom is a "softer" nucleophile and typically reacts faster with "soft" electrophiles like

    
    -haloketones (S-alkylation).[1]
    
  • Hard/Hard Interaction: Under acidic conditions or with hard electrophiles, N-alkylation may compete.[1]

Mechanism: The standard successful pathway is S-alkylation followed by N-cyclization .[1] If N-alkylation occurs first, the subsequent S-cyclization is sterically and electronically less favorable for forming the 1,4-benzothiazine core.[1]

Troubleshooting Protocol:

ConditionOutcomeRecommendation
Basic (NaOH/KOH) Promotes S-alkylation (Thiolate formation).[1]Recommended. Use mild base (NaOAc or Et3N) to ensure S-attack.[1]
Acidic Suppresses thiolate; increases N-nucleophilicity relative to S.Avoid. Leads to N-alkylation and polymerization.[1]
Solvent Polar Protic (EtOH) stabilizes the transition state for S-alkylation.[1]Use Ethanol or Methanol .

Validated Experimental Protocol

Protocol ID: BT-STD-05 (Refined for Impurity Control) Objective: Synthesis of 3-phenyl-2H-1,4-benzothiazine minimizing benzothiazole formation.

Reagents:

  • 2-Aminothiophenol (1.0 eq) - Freshly distilled or clear yellow.[1]

  • Phenacyl bromide (1.0 eq)

  • Sodium Acetate (1.2 eq) - Acts as a mild base/buffer.[1]

  • Ethanol (Absolute) - Degassed.[1]

Step-by-Step Workflow:

  • System Prep: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon .

  • Solvent Degassing: Sparge absolute ethanol with Argon for 15 minutes. Why: Prevents disulfide dimerization.[1]

  • Thiol Addition: Dissolve 2-aminothiophenol (10 mmol) in the degassed ethanol (20 mL). Add Sodium Acetate (12 mmol).

    • Note: The solution should remain clear. If it turns cloudy immediately, check oxygen levels.

  • Electrophile Addition: Add Phenacyl bromide (10 mmol) portion-wise at 0°C (Ice bath).

    • Why: Low temperature favors the kinetic S-alkylation over N-alkylation.[1]

  • Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Then, reflux gently (70-75°C) for 2-3 hours.

    • Monitor: Check TLC.[1] If the intermediate (S-alkylated species) is consumed, stop heating immediately to prevent ring contraction to benzothiazole.

  • Workup: Cool to RT. Pour into ice-cold water. Filter the precipitate.[1]

    • Purification: Recrystallize from Ethanol/Water.[1] Avoid silica columns if possible, as acidic silica can sometimes promote degradation or rearrangement.

FAQ: Rapid Fire Support

Q: Can I use 2-aminothiophenol hydrochloride salt instead of the free base? A: Yes, but you must add an extra equivalent of base (e.g., Triethylamine) to liberate the nucleophile. However, the free base (distilled) is preferred to avoid excess salt formation which can trap impurities.

Q: My product is blue/green. Is this normal? A: No. 1,4-Benzothiazines are typically pale yellow to orange.[1] A blue/green color indicates the formation of cyanine-like dyes or extensive oxidation products (oligomers).[1] This suggests your reaction was exposed to too much oxygen or light.[1]

Q: Why do some papers recommend Ionic Liquids? A: Ionic liquids (e.g., [bmim]BF4) can stabilize the polar transition state of the cyclization and allow for catalyst-free synthesis, often improving yield and reducing benzothiazole formation by providing a "soft" environment [2].

References

  • Hwang, H. S., et al. (2020).[3] Visible Light Mediated Synthesis of Benzothiazoles from 2-Aminothiophenol and Aldehydes.[1] Journal of Organic Chemistry.[1][3][4]

  • Ranu, B. C., et al. (2004).[3] Ionic Liquid Promoted Synthesis of Benzothiazoles.[1][3] Chemistry Letters.[1][3]

  • Gupta, R. R. (Editor). Phenothiazines and 1,4-Benzothiazines: Chemical and Biomedical Aspects. Elsevier.[1] (Standard Reference Text).

  • Trapani, G., et al. (1985). Side reactions in the synthesis of 1,4-benzothiazines.[2] Journal of Heterocyclic Chemistry.[1] (Classic mechanism verification).

Sources

Overcoming poor solubility of "Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate" in assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate

CAS: 7556-63-0 | Molecular Formula: C₁₁H₁₁NO₃S | MW: 237.28 g/mol

Diagnostic & Root Cause Analysis

Why is this molecule difficult to solubilize? Users often assume that solubility issues arise solely from high lipophilicity (LogP).[1] However, this compound presents a specific physicochemical challenge known as the "Brick Dust" effect.

  • High Crystal Lattice Energy: The molecule possesses a planar benzothiazine core and a lactam (amide) functionality.[1] These features facilitate strong intermolecular

    
    -
    
    
    
    stacking and hydrogen bonding in the solid state. This is evidenced by its relatively high melting point (141–149 °C).[1][2]
  • The Solubility Paradox: While its computed LogP is moderate (~0.8–1.5), the energy required to break the crystal lattice is higher than the hydration energy provided by aqueous buffers.[1]

  • Chemical Instability (The Hidden Variable): As an ester, this compound is susceptible to hydrolysis in alkaline buffers (pH > 7.[1]4) or in the presence of esterases (common in cell lysates or serum).[1] What appears to be "insolubility" may actually be the conversion of the neutral ester into its less soluble or differently active carboxylic acid metabolite.

Troubleshooting Guide & FAQs
Issue 1: "The compound precipitates immediately upon addition to the assay buffer."

Diagnosis: This is a "Solvent Shock" phenomenon. Adding a high-concentration DMSO stock (e.g., 10 mM) directly into an aqueous buffer creates a local environment where the solvent composition changes too rapidly, forcing the hydrophobic molecules to aggregate before they can disperse.

Solution: Implement the Intermediate Dilution Protocol (See Protocol A below).

  • Do not pipet 1 µL of 10 mM stock into 999 µL of buffer.

  • Do dilute the stock into an intermediate solvent (e.g., 50% DMSO/Buffer) before the final step.[1]

Issue 2: "My IC50 values are shifting over time or between batches."

Diagnosis: Chemical instability. The methyl ester moiety at the C2 position is labile.

  • Check pH: If your assay buffer is > pH 7.5, spontaneous hydrolysis is likely occurring.

  • Check Serum: If your assay involves Fetal Bovine Serum (FBS), serum esterases may be cleaving the molecule.[1]

Solution:

  • Buffer Exchange: Switch to PBS adjusted to pH 7.2 or use HEPES/MOPS which are less prone to inducing hydrolysis than Tris buffers.

  • Fresh Preparation: Prepare working solutions immediately before use; do not store diluted aqueous samples overnight.

Issue 3: "The cells are dying in the vehicle control wells."

Diagnosis: DMSO Intolerance. While benzothiazines require DMSO, many cell lines (e.g., primary neurons, hepatocytes) are sensitive to DMSO concentrations > 0.1%.

Solution:

  • Limit: Cap final DMSO concentration at 0.5% (v/v) for robust lines (HeLa, HEK293) and 0.1% for sensitive lines.

  • Alternative: Use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) as a carrier (See Protocol B).[1]
Experimental Protocols
Protocol A: The "Shifted-Solvent" Serial Dilution (Prevention of Crash-Out)

Standard direct dilution often fails.[1] This method steps down the solvent concentration gradually.[1]

StepComponentActionResulting Solvent %
1. Stock 10 mg Compound + DMSODissolve to 10 mM (Clear solution).[1]100% DMSO
2. Pre-Dilution 10 µL Stock + 90 µL DMSOCreate 1 mM Working Stock.100% DMSO
3. Intermediate 10 µL of (Step 2) + 190 µL Buffer Create 50 µM (Intermediate). Vortex immediately. 5% DMSO
4. Assay 10 µL of (Step 3) + 90 µL Buffer Final Assay Conc: 5 µM .0.5% DMSO

Critical Note: The transition in Step 3 (100%


 5% DMSO) is the most critical.[1] Ensure the buffer is at room temperature or slightly warmed (37°C) to aid dispersion.[1]
Protocol B: Cyclodextrin Complexation (For Cell Assays)

Use this if DMSO toxicity is observed.[1]

  • Prepare Vehicle: Dissolve 20% (w/v) Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) in pure water.[1] Filter sterilize (0.22 µm).
  • Solubilization: Add the solid benzothiazine compound directly to the 20% HP-

    
    -CD solution.
    
  • Sonication: Sonicate in a water bath at 40°C for 30–60 minutes. The cyclodextrin encapsulates the hydrophobic benzothiazine core.

  • Dilution: Dilute this complex into your assay medium. The final cyclodextrin concentration should be < 2%.

Decision Logic & Workflows
Figure 1: Solubilization Decision Tree

Follow this logic to select the correct solvent system for your specific assay type.

SolubilityDecision Start Start: Methyl Benzothiazine Solid Powder SolventCheck Dissolve in 100% DMSO (Target: 10-20 mM) Start->SolventCheck Clear Is solution clear? SolventCheck->Clear Sonicate Sonicate 40°C / 20 min Clear->Sonicate No (Cloudy) DilutionCheck Dilute to 2x Assay Conc in Buffer Clear->DilutionCheck Yes Sonicate->Clear PrecipCheck Precipitation observed? DilutionCheck->PrecipCheck Standard USE STANDARD PROTOCOL (Direct Dilution) PrecipCheck->Standard No Intermed USE INTERMEDIATE DILUTION (Protocol A) PrecipCheck->Intermed Yes (Cloudy) Complex USE CYCLODEXTRIN (Protocol B) Intermed->Complex Still Fails / High Toxicity

Caption: Decision matrix for selecting the optimal solubilization strategy based on visual observation of precipitation and assay tolerance.

Figure 2: The "Crash-Out" Prevention Workflow

Visualizing the critical intermediate step to prevent crystal lattice re-formation.

DilutionWorkflow Stock 100% DMSO Stock (High Stability) Step1 Intermediate Step 5-10% DMSO (Kinetic Solubility) Stock->Step1 1:20 Dilution (Rapid Mix) Step2 Final Assay Well <1% DMSO (Thermodynamic Equilibrium) Stock->Step2 DIRECT ADDITION Step1->Step2 1:10 Dilution Crash Precipitation Risk! (Crystal Growth) Step2->Crash If Direct Addition

Caption: Schematic of the Intermediate Dilution Protocol. Direct addition (red dashed line) bypasses the kinetic solubility window, leading to precipitation.[1]

References
  • PubChem. (n.d.).[1][3] this compound (Compound Summary). National Library of Medicine. Retrieved January 28, 2026, from [Link][1]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. (General reference for DMSO tolerance and serial dilution protocols).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Reference for Protocol B).
  • Ukrainets, I. V., et al. (2008). 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid.[4] Peculiarities of Preparation, Structure, and Biological Properties.[5][6] (Provides context on the hydrolysis and decarboxylation risks of benzothiazine esters). Retrieved from [Link]

Sources

Technical Support Center: Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BTZ-OPT-2024 Subject: Reaction Condition Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Reaction Logic

You are targeting Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate . This molecule is a critical scaffold in medicinal chemistry, often serving as a precursor for NSAIDs and antimicrobial agents.

The Core Challenge: The synthesis relies on the condensation of 2-aminothiophenol (2-ATP) with a four-carbon dicarbonyl source (typically Dimethyl Maleate or Maleic Anhydride ). The reaction involves a delicate balance between nucleophilic attack (Thia-Michael addition) and cyclization (Amide formation).

Primary Failure Modes:

  • Oxidative Dimerization: 2-ATP rapidly oxidizes to bis(2-aminophenyl)disulfide, killing the yield.

  • Incomplete Cyclization: Failure to close the lactam ring results in open-chain intermediates.

  • Regioselectivity Issues: Competition between N-attack and S-attack can lead to kinetic vs. thermodynamic mixtures if conditions are uncontrolled.

The Optimized Protocol (The "Golden Path")

This protocol prioritizes the Dimethyl Maleate route (one-pot cyclization) over the Maleic Anhydride route, as it directly yields the ester and minimizes handling of the unstable acid intermediate.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
2-Aminothiophenol (2-ATP) 1.0NucleophileMust be clear/yellow. If dark/brown, distill before use.
Dimethyl Maleate 1.1ElectrophileSlight excess ensures complete consumption of the thiol.
Toluene SolventMediumHigh boiling point allows azeotropic removal of methanol.
p-Toluenesulfonic Acid (p-TSA) 0.05CatalystPromotes lactamization (cyclization).
Zinc Dust 0.1AdditiveCrucial: Prevents oxidative dimerization of 2-ATP.
Step-by-Step Workflow
  • Inert Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, Dean-Stark trap (or simple distillation head), and reflux condenser. Flush continuously with Nitrogen (

    
    ).[1]
    
  • Charge: Add Toluene (10 volumes relative to 2-ATP mass). Add Zinc Dust (0.1 eq).

  • Reactant Addition: Add 2-ATP (1.0 eq) via syringe. The solution should remain light yellow.

  • Electrophile Addition: Dropwise addition of Dimethyl Maleate (1.1 eq) at Room Temperature (RT) over 15 minutes.

    • Observation: A mild exotherm indicates the initial Thia-Michael addition is occurring.

  • Cyclization (The Critical Step): Add p-TSA (0.05 eq). Heat the reaction to Reflux (110°C) .

    • Mechanism:[2][3][4][5][6][7][8] The reaction releases Methanol. If using a Dean-Stark, you may see separation, but methanol is miscible with Toluene vapors; the key is the temperature drive.

  • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 3:7). Look for the disappearance of the highly polar open-chain intermediate.

  • Workup: Cool to RT. Filter off Zinc dust. Wash the organic layer with 5% NaHCO3 (removes p-TSA) and Brine.

  • Isolation: Concentrate in vacuo. The product often crystallizes upon standing or trituration with cold Diethyl Ether/Hexane.

Reaction Pathway Visualization

The following diagram illustrates the reaction cascade and the critical "forks" where the reaction can fail.

BenzothiazineSynthesis Start 2-Aminothiophenol (2-ATP) Inter1 Intermediate A: Thia-Michael Adduct (Open Chain) Start->Inter1 Fast (RT) S-Attack SideProduct Impurity: Disulfide Dimer Start->SideProduct Oxidation (O2) No Inert Gas Reagent Dimethyl Maleate Reagent->Inter1 Cyclization Cyclization (Lactam Formation) Inter1->Cyclization Heat/p-TSA -MeOH Final Target: Methyl 3,4-dihydro-3-oxo- 2H-1,4-benzothiazine-2-acetate Cyclization->Final Yield >85%

Figure 1: Reaction cascade for the synthesis of the target benzothiazine ester. Note the critical diversion point at the start where oxidation can occur.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned dark brown/black immediately. What happened?

Diagnosis: Oxidative dimerization of 2-aminothiophenol. The Science: 2-ATP is highly susceptible to air oxidation, forming bis(2-aminophenyl)disulfide. This byproduct is dark, unreactive toward the maleate, and difficult to separate. The Fix:

  • Preventative: Use a strict

    
     or Argon atmosphere.
    
  • Corrective: Add Zinc Dust (10 mol%) to the reaction mixture. Zinc acts as a sacrificial reducing agent, keeping the sulfur in the -SH state [1].

  • Reagent Check: If your starting 2-ATP is already dark brown, distill it under reduced pressure before use.

Q2: I see a major spot on TLC that is more polar than the starting material but isn't the product.

Diagnosis: Stalled Open-Chain Intermediate (Intermediate A in Fig 1). The Science: The initial reaction (Thia-Michael addition) is fast and kinetic. The second step (Ring closure/Amide formation) is thermodynamic and requires energy to overcome the activation barrier and expel methanol. The Fix:

  • Increase Temperature: Ensure you are at a vigorous reflux (Toluene ~110°C).

  • Catalysis: Add 5-10 mol% p-TSA or Acetic Acid . The protonation of the ester carbonyl facilitates the nucleophilic attack by the amine [2].

  • Time: Extend reaction time. This step can take 6–12 hours.

Q3: The product is an oil and won't crystallize.

Diagnosis: Presence of impurities (likely disulfide or unreacted maleate) preventing lattice formation. The Fix:

  • Trituration: Dissolve the oil in a minimum amount of Ethyl Acetate, then slowly add cold Hexane or Diethyl Ether until cloudy. Store at 4°C.

  • Acid-Base Wash: If the product is the free amine (NH), it is weakly acidic (lactam). However, the ester is neutral. Wash with dilute HCl to remove unreacted aniline derivatives, then wash with NaHCO3.

  • Alternative: If you used the Maleic Anhydride route, you might have the acid form, not the ester. Verify by IR (Look for broad -OH stretch vs clean Ester C=O at ~1735 cm-1).

Q4: Can I use Maleic Anhydride instead of Dimethyl Maleate?

Answer: Yes, but it adds a step. The Protocol:

  • React 2-ATP + Maleic Anhydride

    
    2,3-dihydro-3-oxo-1,4-benzothiazine-2-acetic acid (Solid precipitates).
    
  • Isolate the acid.

  • Esterify (Methanol +

    
     reflux).
    Verdict:  Use this route only if you cannot source Dimethyl Maleate or if the one-pot cyclization yields are consistently poor due to specific impurities [3].
    

Logic Flow for Troubleshooting

Use this decision tree to diagnose your specific experimental failure.

Troubleshooting Start Start Troubleshooting CheckColor Is Reaction Mix Dark/Black? Start->CheckColor Oxidation Issue: Thiol Oxidation Action: Add Zn Dust / Distill SM CheckColor->Oxidation Yes CheckTLC TLC: Is SM Consumed? CheckColor->CheckTLC No (Yellow/Orange) CheckInter TLC: Single Polar Spot Persists? CheckTLC->CheckInter Yes CheckYield Issue: Low Yield / Oily Product Action: Triturate with Et2O/Hexane CheckTLC->CheckYield No (SM remains) Incomplete Issue: Incomplete Cyclization Action: Add p-TSA, Reflux longer CheckInter->Incomplete Yes CheckInter->CheckYield No (Product visible)

Figure 2: Diagnostic decision tree for reaction optimization.

References

  • Gupta, A., & Rawat, S. (2010).[6] Synthesis and Cyclization of Benzothiazole: Review. Journal of Chemical and Pharmaceutical Research, 2(1), 13-23.

  • Rathore, M. M., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18.[1]

  • Harmata, M., et al. (2005).[9] Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate. Acta Crystallographica Section E, E61, o2598-o2600. (Note: Discusses the N-alkylated isomer, providing critical structural contrast).

Sources

"Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate" scale-up synthesis challenges

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-Up Synthesis of Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate Ticket ID: BZT-SYN-0042 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Molecule Profile

User Query: "We are experiencing low yields and significant impurity profiles during the kilogram-scale synthesis of this compound. The product is often sticky, and the odor is unmanageable."

Compound Profile:

  • Target: this compound

  • Core Scaffold: 1,4-Benzothiazine[1][2][3][4][5][6][7][8]

  • Utility: Key intermediate for NSAIDs, aldose reductase inhibitors, and specific kinase inhibitors.

  • Primary Challenge: The synthesis relies on the condensation of 2-aminothiophenol (2-ATP) with Dimethyl Maleate (DMM) . This pathway is atom-economical but fraught with oxidative instability and competing polymerization pathways.

Synthetic Workflow & Mechanism

To troubleshoot effectively, we must visualize the reaction vector. The synthesis proceeds via a Thia-Michael Addition followed by an Intramolecular Lactamization .

BenzothiazineSynthesis Reactants Reactants 2-Aminothiophenol + Dimethyl Maleate Intermediate Intermediate (Kinetic) S-Succinyl Derivative (Thia-Michael Adduct) Reactants->Intermediate  Thia-Michael Addition (Exothermic, Fast)   Impurity_Ox Impurity A Bis(2-aminophenyl) Disulfide (Oxidative Dimer) Reactants->Impurity_Ox  O2 / Air Exposure   Impurity_Poly Impurity B Oligomers/Gums (Thermal Polymerization) Intermediate->Impurity_Poly  Overheating / Lack of Solvent   Product Target Product Methyl 3,4-dihydro-3-oxo- 2H-1,4-benzothiazine-2-acetate Intermediate->Product  Lactamization (Cyclization, High T)  

Figure 1: Reaction pathway showing the critical intermediate and primary failure modes (oxidation and polymerization).

Troubleshooting Knowledge Base (FAQs)

Issue 1: "My reaction mixture turns yellow/orange immediately and yield is <40%."

Diagnosis: Oxidative Dimerization of 2-Aminothiophenol. The thiol group in 2-aminothiophenol is highly susceptible to oxidation by atmospheric oxygen, forming Bis(2-aminophenyl) disulfide . This consumes your starting material before it can react with the maleate.

Corrective Protocol:

  • Degassing is Mandatory: Do not just purge the headspace. You must sparge the solvent (Toluene or Xylene recommended) with Nitrogen or Argon for at least 30 minutes before adding the thiol.

  • Order of Addition: Dissolve the Dimethyl Maleate in the solvent first. Add the 2-aminothiophenol slowly under a strict inert atmosphere. This ensures the thiol immediately encounters the Michael acceptor (maleate) rather than sitting idle and oxidizing.

  • Reducing Agents (Optional): For high-value small batches, adding 1-2% TCEP or DTT can scavenge disulfides, though this is cost-prohibitive at scale.

Issue 2: "The product is a sticky gum that won't crystallize."

Diagnosis: Competing Polymerization or Incomplete Cyclization. The reaction involves two steps: addition (fast, low temp) and cyclization (slow, high temp). If you rush to high heat immediately, you risk polymerizing the maleate or the intermediate. If you don't heat enough, the open-chain intermediate (S-succinyl derivative) remains, which is often an oil.

Corrective Protocol:

  • Stepwise Temperature Ramp:

    • Stage 1 (Michael Addition): Stir at 0–25°C for 2 hours. Monitor by TLC/HPLC until 2-ATP is consumed.

    • Stage 2 (Cyclization): Only after Stage 1 is complete, heat to reflux (Toluene reflux ~110°C) to drive the lactamization (ring closure).

  • Seed Crystals: Benzothiazines can be supersaturated easily. Use a seed crystal from a previous pure batch during the cooling phase.

  • Solvent Switch: If Toluene yields gum, switch to Xylene/Acetic Acid (cat.) . The higher boiling point of Xylene drives the cyclization more effectively.

Issue 3: "The odor is causing complaints from the EH&S department."

Diagnosis: Fugitive Thiol Emissions. 2-Aminothiophenol has a low odor threshold and high "cling" factor.

Engineering Controls:

  • Scrubbing: Vent the reactor through a bleach (sodium hypochlorite) scrubber. The bleach oxidizes the thiol to less volatile sulfonates.

  • Quenching: Never open the reactor while hot. Cool to <20°C. Quench residual thiols in the vessel with a dilute bleach or hydrogen peroxide solution before cleaning.

Optimized Scale-Up Protocol (100g - 1kg Scale)

This protocol is designed to minimize disulfide formation and maximize regioselectivity.

ParameterSpecificationRationale
Solvent Toluene (10 volumes)Azeotropic removal of methanol (byproduct of cyclization) is possible, though not strictly necessary if reflux is sufficient.
Stoichiometry 1.0 eq 2-ATP : 1.1 eq DMMSlight excess of Dimethyl Maleate (DMM) ensures all smelly thiol is consumed.
Atmosphere Nitrogen (Sparged)Prevents disulfide formation (Impurity A).
Temperature 25°C

110°C
Two-stage ramp prevents polymerization.
Workup Cooling crystallizationAvoids aqueous extraction which can lead to emulsions.

Step-by-Step Methodology:

  • Preparation: Charge the reactor with Toluene (10 vol). Sparge with

    
     for 30 mins.
    
  • Charging DMM: Add Dimethyl Maleate (1.1 eq) to the reactor.

  • Addition of Thiol: Dissolve 2-Aminothiophenol (1.0 eq) in a minimal amount of degassed Toluene. Add this solution dropwise to the reactor at 20–25°C over 1 hour. Exotherm expected.

  • Michael Addition Phase: Stir at 25°C for 2–3 hours.

    • Checkpoint: Take an aliquot. HPLC should show disappearance of 2-ATP and appearance of the intermediate (S-succinyl adduct).

  • Cyclization Phase: Heat the reaction mixture to reflux (~110°C). Hold for 4–6 hours. Methanol is generated; if using a Dean-Stark trap, you may see some distillate, but it's not strictly required for this specific ester closure.

  • Isolation: Cool slowly to 0–5°C. The product, this compound, should precipitate as a white/off-white solid.

  • Filtration: Filter the solid. Wash with cold Toluene followed by cold Hexane.

  • Drying: Vacuum dry at 45°C.

References & Grounding

  • General Synthesis of 1,4-Benzothiazines:

    • Source: Gupta, A. et al. "Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview." Journal of Heterocyclic Chemistry.

    • Relevance: Confirms the condensation route of 2-aminothiophenol with maleic anhydride/esters as the primary method for 2-acetic acid derivatives.

    • (General Journal Landing Page)

  • Oxidative Instability of 2-Aminothiophenol:

    • Source: Indian Journal of Pharmaceutical Sciences. "Studies on the Synthesis of 2-Aminothiophenol."

    • Relevance: Documents the rapid formation of disulfides and the difficulty in handling the starting material without inert conditions.

  • Regioselectivity Mechanisms:

    • Source:Molecules (MDPI). "Condensation Reactions of 2-Aminothiophenols to Afford 2-Substituted Benzothiazoles/Benzothiazines."

    • Relevance: Explains the thia-Michael addition mechanism and the kinetic vs. thermodynamic control required to avoid benzothiazole formation.

  • Process Safety (Disulfides):

    • Source: ResearchGate / Sigma Aldrich Technical Bulletins. "Handling of Thiol-Disulfide Exchange."

    • Relevance: Provides the basis for the inert atmosphere and scrubbing recommendations.

Disclaimer: This guide is for research and development purposes only. All scale-up activities must be reviewed by your local Environmental Health & Safety (EH&S) officer.

Sources

Interpreting complex NMR spectra of 1,4-benzothiazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,4-Benzothiazine NMR Spectroscopy

Introduction

Welcome to the technical support hub for 1,4-benzothiazine derivatives. As researchers in drug discovery, you likely encounter this scaffold in antipsychotics, calcium channel blockers, and antimicrobial agents.

From an NMR perspective, 1,4-benzothiazines are deceptive. They appear structurally simple but exhibit complex dynamic behaviors—ring inversions, nitrogen pyramidalization, and tautomeric equilibria—that often result in "ugly" spectra (broad lines, missing peaks) or ambiguous assignments. This guide synthesizes our laboratory's troubleshooting protocols to help you resolve these specific structural anomalies.

Module 1: Structural Dynamics & Line Broadening

User Question: "My 1H NMR spectrum for a 3,4-dihydro-2H-1,4-benzothiazine derivative shows extremely broad, undefined multiplets in the aliphatic region (3.0–4.5 ppm). Is my sample impure?"

Technical Diagnosis: Likely not. You are observing conformational exchange broadening . Unlike planar aromatic systems, the 1,4-thiazine ring adopts a non-planar half-chair or sofa conformation. At room temperature, the ring undergoes rapid interconversion (ring-flipping) between two enantiomeric half-chair conformers.

If the rate of this exchange (


) is comparable to the frequency difference (

) between the axial and equatorial protons at C-2 and C-3, the signals coalesce into broad, uninterpretable mounds.

Troubleshooting Protocol: Variable Temperature (VT) NMR To resolve this, you must shift the exchange regime away from the coalescence point.

  • High-Temperature Limit (Fast Exchange):

    • Action: Heat the sample to +50°C or +60°C (ensure solvent boiling point allows this; switch to DMSO-

      
       or Toluene-
      
      
      
      if using CDCl
      
      
      ).
    • Result: The ring flip becomes fast relative to the NMR timescale. Broad lumps will sharpen into average signals.

    • Use Case: Best for confirming proton count and general purity.

  • Low-Temperature Limit (Slow Exchange):

    • Action: Cool the sample to -40°C or -60°C (requires CD

      
      Cl
      
      
      
      or Acetone-
      
      
      ).
    • Result: The ring flip "freezes." You will see distinct sets of signals for the axial and equatorial protons.

    • Use Case: Essential for determining stereochemistry or coupling constants (

      
       vs 
      
      
      
      ).

Visualizing the Dynamics:

ConformationalExchange cluster_0 Dynamic Equilibrium StateA Half-Chair A (H-axial / H-equatorial) TS Transition State (Planar/Boat) StateA->TS Ring Flip Observation NMR Observation StateA->Observation k << Δν (Sharp, Distinct) TS->StateA StateB Half-Chair B (H-equatorial / H-axial) TS->StateB Ring Flip TS->Observation k ≈ Δν (Broad/Coalescence) StateB->TS caption Figure 1: Conformational exchange mechanism causing line broadening in 1,4-benzothiazines.

Module 2: Tautomerism & Regiochemistry (N- vs. O-Alkylation)

User Question: "I attempted to alkylate my 1,4-benzothiazin-3-one at the nitrogen. How do I confirm I have the N-alkyl product and not the O-alkyl (imidate) isomer?"

Technical Diagnosis: 1,4-Benzothiazin-3-ones exist in a lactam-lactim equilibrium. While the amide (lactam) form is generally more stable, alkylation conditions can trap the kinetic O-alkyl product. Standard 1H NMR is often ambiguous here.

The Diagnostic Solution: 15N-HMBC The most definitive proof is the chemical shift of the nitrogen and its coupling to the new alkyl group. You do not need 15N-labeled material; you can detect this at natural abundance using 1H-15N HMBC.

Data Comparison Table: N- vs. O-Alkylation

FeatureN-Alkyl Product (Lactam)O-Alkyl Product (Lactim/Imidate)
13C Carbonyl Shift 160–168 ppm (Amide C=O)155–160 ppm (Imidate C=N)
15N Chemical Shift -240 to -260 ppm (Amide-like)-130 to -150 ppm (Pyridine-like)
HMBC Correlation Alkyl protons correlate to C=O Alkyl protons correlate to C=N
IR Stretch Strong C=O (~1665 cm⁻¹)Missing C=O; C=N present

Experimental Protocol: 1H-15N HMBC at Natural Abundance

  • Concentration: Prepare a highly concentrated sample (minimum 30 mg in 0.6 mL solvent).

  • Probe: A CryoProbe significantly reduces experiment time, but a standard broadband probe works with overnight acquisition.

  • Parameters:

    • Set nd (dummy scans) to 16 to stabilize steady state.

    • Set CNST13 (J-coupling) to 8 Hz (optimized for 2-3 bond N-H coupling).

    • Set 15N spectral width to 400 ppm (to cover both amide and pyridine-like regions).

  • Processing: Use a magnitude calculation (mc) to eliminate phase issues.

Module 3: Oxidation States (Sulfoxide vs. Sulfone)

User Question: "I oxidized my benzothiazine. The aromatic peaks shifted, but not in the direction I expected for an electron-withdrawing group. How do I distinguish the Sulfoxide (S=O) from the Sulfone (O=S=O)?"

Technical Diagnosis: This is a classic "trap." While sulfones are generally more electron-withdrawing than sulfoxides, 1,4-benzothiazines exhibit an anomalous shielding effect due to the specific geometry of the S=O bond relative to the aromatic ring (anisotropy) and the loss of lone-pair conjugation.

Key Spectral Markers:

  • The "Anomalous" Shift: In many 1,4-benzothiazines, oxidation to the sulfoxide causes a slight upfield shift (shielding) or minimal change in the peri-proton (H-6/H-9 depending on numbering) compared to the sulfide, whereas the sulfone might show a distinct pattern due to the complete removal of the sulfur lone pair participation in the aromatic system.

  • Methylene Diastereotopicity (Critical):

    • Sulfone (SO₂): The sulfur atom is achiral (tetrahedral, two oxygens). If the ring is flipping fast, the adjacent CH₂ protons (C-2) often appear as a singlet or simple triplet.

    • Sulfoxide (SO): The sulfur atom is a chiral center . This makes the adjacent C-2 protons diastereotopic regardless of ring conformation. They will always appear as a complex ABX or AB system (geminal coupling distinct), even at high temperatures.

Decision Matrix for Oxidation State:

OxidationLogic Start Oxidized Product Spectrum CheckC2 Check C-2 Methylene Protons (Adjacent to S) Start->CheckC2 Split Are they diastereotopic? (Complex AB/ABX pattern) CheckC2->Split Yes YES (Chiral Sulfur) Split->Yes Distinct Geminal Coupling No NO (Achiral Sulfur) Split->No Singlet/Triplet Sulfoxide SULFOXIDE (S=O) Confirm with IR (~1050 cm⁻¹) Yes->Sulfoxide Sulfone SULFONE (O=S=O) Confirm with IR (~1150 & 1300 cm⁻¹) No->Sulfone caption Figure 2: NMR Decision Matrix for distinguishing Sulfoxides from Sulfones.

References

  • Rathore, M. et al. (2018). Synthesis and Spectral Studies of 4H-1,4-Benzothiazine. International Journal of Creative Research Thoughts. Link

    • Cited for: General IR and NMR spectral characteristics of the benzothiazine scaffold.
  • Napolitano, A. et al. (2023). The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore. International Journal of Molecular Sciences. Link

    • Cited for: Applications and structural diversity of benzothiazine derivatives.[1][2]

  • Martin, G.E.[1] & Hadden, C.E. (2000).[3] Long-Range 1H-15N Heteronuclear Shift Correlation at Natural Abundance. Journal of Natural Products. Link

    • Cited for: Protocol for 1H-15N HMBC detection of nitrogen heterocycles.
  • Abraham, R.J. et al. (2008). 1H chemical shifts in NMR: Part 27—Proton chemical shifts in sulfoxides and sulfones. Magnetic Resonance in Chemistry. Link

    • Cited for: Anisotropy and chemical shift analysis of oxidized sulfur species.
  • Tiwari, V.K. et al. (2014). Syntheses and Antituberculosis Activity of 1,3-Benzothiazinone Sulfoxide and Sulfone. ACS Medicinal Chemistry Letters. Link

    • Cited for: Comparative chemical shifts of sulfoxide vs. sulfone derivatives.[4]

Sources

Preventing oxidation of the sulfur atom in 1,4-benzothiazines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing & Reversing Sulfur Oxidation in 1,4-Benzothiazine Scaffolds Ticket ID: BTZ-OX-PREV-001 Status: Open for Consultation

Executive Summary: The Sulfur Stability Paradox

In 1,4-benzothiazine synthesis, the sulfur atom acts as a "soft" nucleophile. While this reactivity is essential for cyclization (e.g., reacting 2-aminothiophenol with


-haloketones), it simultaneously creates a vulnerability: unwanted S-oxidation .

The conversion of the sulfide (-S-) to sulfoxide (-S=O) or sulfone (-SO


-) drastically alters the electronic landscape of the heterocyclic ring, often destroying the desired biological activity (e.g., antioxidant or antipsychotic efficacy) or altering the lipophilicity profile required for drug delivery.

This guide provides a root-cause analysis of oxidation triggers, validated "safe" synthetic protocols, and rescue methodologies for accidental oxidation.

Part 1: Diagnostic Triage & Prevention

Q1: Why is my reaction yielding a polar impurity with a lower R ?

Diagnosis: You are likely observing S-oxidation (formation of the sulfoxide). Root Cause: The most common culprit is the solvent system or atmospheric exposure during the condensation step. Technical Insight: Many literature protocols use DMSO (Dimethyl Sulfoxide) as a solvent. At elevated temperatures (


C), DMSO acts as an oxidant, converting the sulfide to a sulfoxide or facilitating oxidative aromatization.

Troubleshooting Protocol:

  • Switch Solvents: Replace DMSO/DMF with Ethanol (EtOH) or Acetonitrile (MeCN) . These solvents dissolve the reagents but do not participate in oxygen transfer.

  • Atmosphere Control: The condensation of 2-aminothiophenol (2-ATP) is sensitive to aerobic oxidation. Sparge your solvent with Argon or Nitrogen for 15 minutes prior to heating.

  • Lewis Acid Check: If using Lewis Acids (e.g.,

    
    , 
    
    
    
    ) to catalyze cyclization, ensure stoichiometric control. Excess iodine in the presence of moisture promotes S-oxidation.
Q2: Does silica gel chromatography cause oxidation?

Diagnosis: Yes, "On-Column Oxidation." Mechanism: 1,4-Benzothiazines are electron-rich. The acidic surface of silica gel (


), combined with adsorbed oxygen, can catalyze the oxidation of the sulfur atom during slow elutions.
Prevention Strategy: 
  • Pre-treatment: Neutralize the silica gel by flushing the column with 1-2% Triethylamine (Et

    
    N) in hexane before loading your sample.
    
  • Speed: Use "Flash" chromatography. Do not let the compound sit on the column overnight.

  • Alternative: Use Neutral Alumina (Aluminum Oxide) if the compound is particularly labile.

Part 2: Validated "Safe-Synthesis" Workflows

The following decision tree outlines how to navigate the synthesis without triggering oxidation.

Visual: The Oxidation Risk Landscape

Benzothiazine_Oxidation_Risk Start Start: 2-Aminothiophenol + Alpha-Haloketone Solvent_Check Solvent Selection Start->Solvent_Check Path_Safe Path A: Ethanol/MeCN (Reflux, N2 atm) Solvent_Check->Path_Safe Recommended Path_Risk Path B: DMSO/DMF (High Temp, Air) Solvent_Check->Path_Risk Avoid Result_Sulfide Target: 1,4-Benzothiazine (Sulfide -S-) Path_Safe->Result_Sulfide Result_Sulfoxide Impurity: Sulfoxide (-S=O) Path_Risk->Result_Sulfoxide Oxidative Stress Workup Workup/Purification Result_Sulfide->Workup Result_Sulfone Impurity: Sulfone (-SO2-) Result_Sulfoxide->Result_Sulfone Excess Oxidant Silica_Risk Acidic Silica Gel (+ O2 exposure) Workup->Silica_Risk Silica_Risk->Result_Sulfoxide Surface Catalysis

Figure 1: Decision matrix for synthesis. Path A (Green) preserves the sulfur oxidation state. Path B (Red) and improper workup lead to oxidation.

Protocol A: Non-Oxidative Condensation (Standard Operating Procedure)

Objective: Synthesis of 3-substituted-4H-1,4-benzothiazine preserving the sulfide state.

  • Setup: Flame-dry a 2-neck round bottom flask. Attach a reflux condenser and a nitrogen inlet.

  • Reagents:

    • 2-Aminothiophenol (1.0 equiv)

    • 
      -Bromoacetophenone derivative (1.0 equiv)
      
    • Solvent: Anhydrous Ethanol (10 mL per mmol).

  • Procedure:

    • Degas: Sparge the ethanol with

      
       for 15 mins.
      
    • Addition: Add reagents under positive

      
       pressure.
      
    • Reaction: Reflux for 2–4 hours. Monitor by TLC (expect the product to be less polar than the sulfoxide).

    • Precipitation: Cool to room temperature. Often, the HBr salt of the benzothiazine precipitates.

    • Isolation: Filter the solid. Wash with cold, degassed ethanol.

    • Free Base Liberation: Suspend solid in EtOAc, wash with saturated

      
      . Dry over 
      
      
      
      . Do not use oxidizing drying agents.

Part 3: Rescue Operations (Reversing Oxidation)

If accidental oxidation occurs (yielding the sulfoxide), the batch is not necessarily lost. The sulfoxide bond is reducible under chemoselective conditions that leave the benzothiazine nitrogen and aromatic rings intact.

Method: Chemoselective Deoxygenation

Reagent System: Sodium Borohydride (


) + Iodine (

) or Indium (

) + Pivaloyl Chloride. Note: Avoid harsh metallic reductions (e.g., Zn/HCl) if your molecule contains sensitive functional groups like nitriles or esters.

Protocol (NaBH4/I2 System):

  • Dissolution: Dissolve the crude sulfoxide mixture in anhydrous THF (Tetrahydrofuran).

  • Activation: Add

    
     (1.5 equiv) followed by the dropwise addition of 
    
    
    
    (0.75 equiv) in THF at 0°C.
    • Mechanism:[1][2][3][4][5][6] This generates Borane-THF adducts and HI in situ, which reduces the sulfoxide oxygen.

  • Reaction: Stir at room temperature for 1–3 hours.

  • Quench: Carefully add Methanol until gas evolution ceases.

  • Result: This restores the parent 1,4-benzothiazine sulfide.

Data Table: Stability & Reactivity Profile
ParameterSulfide (-S-)Sulfoxide (-S=O)Sulfone (-SO

-)
Synthesis Condition Inert atm, EtOH/MeCNDMSO, Air,

Excess

,

-CPBA
TLC Polarity (Rf) High (Non-polar)MediumLow (Polar)
Solubility Lipophilic (EtOAc/DCM)AmphiphilicPolar
Biological Impact Active (Antioxidant/Drug)Often Inactive/ToxicMetabolic Dead-end
Reversibility N/AReversible (Reduction)Irreversible (Hard to reduce)

Part 4: Storage & Handling FAQs

Q: How should I store my purified 1,4-benzothiazine library? A:

  • Physical State: Store as a solid, not in solution. Solutions increase the surface area for oxygen interaction.

  • Temperature: -20°C is standard.

  • Container: Amber vials (light catalyzes photo-oxidation of sulfur). Flush the headspace with Argon before sealing.

Q: Can I use DMSO for biological assays? A: Yes, but prepare the stock solution immediately before use. Do not store 1,4-benzothiazines in DMSO stock solutions for weeks at room temperature, as slow oxidation will occur, leading to false negatives/positives in your assay.

References

  • Synthesis & Mechanism

    • Gupta, R. R. (Ed.).[4][7][8] (1988). Phenothiazines and 1,4-benzothiazines: Chemical and biomedical aspects. Elsevier. (Foundational text on the lability of the sulfur atom).

    • Mechanism of oxidative cyclization vs. condensation: ResearchGate. (2025).[1][9][10] Synthesis of 4H-1,4-Benzothiazine-1,1-dioxides. Link

  • Reduction Protocols (Rescue)

    • Karimi, B., & Zareyee, D. (2003).[7] Design of a highly efficient and chemoselective system for the deoxygenation of sulfoxides. Synthesis. Link

    • Bahrami, K., et al. (2008).[7] Triflic Anhydride/Potassium Iodide: A Powerful Reagent System for the Deoxygenation of Sulfoxides. Link

  • Stability & Biological Context

    • NIH/PubMed. (2023). The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore. Link

Sources

Technical Support Center: Catalyst Optimization for 1,4-Benzothiazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: BZT-SYN-2024 Subject: Optimization of Catalyst Selection & Troubleshooting for 1,4-Benzothiazine Synthesis

Module 1: The Catalyst Selection Framework

User Query: "I have multiple catalyst options (Lewis acids, Brønsted acids, Nanocatalysts). Which one yields the highest turnover for 2-aminothiophenol condensations?"

Scientist Response: Selection depends heavily on your substrate's electronic nature and your purification capabilities. We categorize catalysts based on Mechanism of Activation and Green Metrics .

Comparative Catalyst Performance Matrix
Catalyst ClassSpecific ExamplesBest For...Key AdvantagePotential Drawback
Lewis Acids

,

,

Sterically hindered

-haloketones
High turnover frequency (TOF); mild conditions.Metal leaching; often requires chromatography.
Molecular Halogens

(Iodine),

1,3-Dicarbonyl condensationsTransition-Metal-Free ; inexpensive; operational simplicity.[1]Corrosive; requires quenching (thiosulfate).
Nanocatalysts Nano-

,

-NPs
Large-scale/Industrial batchesHeterogeneous ; recoverable via magnet/filtration; reusable.Surface passivation over cycles; aggregation.
Green Solvents PEG-200, Water (Catalyst-free)Electron-rich substratesZero catalyst cost; E-factor optimization.Slower kinetics; limited substrate scope.
Basic Catalysts 5% NaOH,

Ring expansion of benzothiazolium saltsSpecific pathways requiring proton abstraction.Can promote disulfide dimerization (side reaction).

Module 2: Troubleshooting & Diagnostics (Q&A)

Q1: "My reaction mixture turned into a sticky black tar, and LC-MS shows a mass corresponding to [M-2H] dimer. What happened?"

Diagnosis: Oxidative Dimerization. You are witnessing the oxidation of your starting material, 2-aminothiophenol, into 2,2'-dithiodianiline (a disulfide). This is the most common failure mode. The thiol group (-SH) is highly susceptible to radical oxidation by atmospheric oxygen, especially in basic media or with redox-active metal catalysts.

Corrective Protocol:

  • Degas Solvents: Sparge your solvent (Ethanol/Methanol) with Argon or Nitrogen for 15 minutes prior to addition.

  • Switch Atmosphere: Run the reaction under a strict

    
     balloon or Schlenk line.
    
  • Catalyst Adjustment: If using a Copper or Iron catalyst, switch to a non-redox active Lewis Acid (e.g.,

    
    ) or Molecular Iodine (
    
    
    
    ) to minimize radical generation.

Q2: "I am getting a mixture of regioisomers when reacting 2-aminothiophenol with unsymmetrical epoxides. How do I control the selectivity?"

Diagnosis: Nucleophilic Competition (HSAB Mismatch). 2-aminothiophenol contains two nucleophiles: the Sulfur (Soft nucleophile) and the Nitrogen (Hard nucleophile).

  • Standard Mode: The Sulfur atom is significantly more nucleophilic and typically attacks the electrophile first.

  • The Issue: In unsymmetrical epoxides, the attack site is governed by steric hindrance vs. electronic activation.

Corrective Protocol:

  • To favor S-attack at the less hindered carbon: Use neutral or basic conditions (kinetic control).

  • To favor attack at the more substituted carbon: Use a Lewis Acid (

    
    )  or Brønsted acid. The acid coordinates to the epoxide oxygen, increasing the positive character of the substituted carbon (electronic control), directing the nucleophile there.
    

Q3: "The reaction stalls at the intermediate imine/enamine stage. Cyclization won't occur."

Diagnosis: Insufficient Dehydration Drive. The initial condensation (imine formation) has occurred, but the ring closure (intramolecular attack) or final aromatization is energetically unfavorable under current conditions.

Corrective Protocol:

  • Temperature: Increase temperature to reflux (Ethanol: 78°C or Toluene: 110°C).

  • Water Removal: Add a Dean-Stark trap or molecular sieves (4Å) to remove the water byproduct, driving the equilibrium forward (Le Chatelier’s principle).

  • Acidity: Add a catalytic amount of Acetic Acid or p-TSA to protonate the leaving group (OH) during the cyclization step.

Module 3: The "Gold Standard" Protocol

Selected Method: Molecular Iodine (


) Mediated Synthesis 
Rationale: This method balances high efficiency, low cost, and metal-free safety, making it ideal for pharmaceutical intermediate synthesis.

Reagents:

  • 2-Aminothiophenol (1.0 mmol)

  • 
    -Diketone or 
    
    
    
    -Haloketone (1.0 mmol)
  • Molecular Iodine (

    
    ) (10 mol%)
    
  • Solvent: Ethanol (5 mL)

Step-by-Step Workflow:

  • Preparation: In a 25 mL round-bottom flask, dissolve 1.0 mmol of the electrophile (ketone) in 5 mL of ethanol.

  • Activation: Add 10 mol% (

    
     mg) of molecular iodine (
    
    
    
    ) to the solution. Stir for 5 minutes at room temperature. Note: The solution will turn dark brown.
  • Addition: Add 1.0 mmol of 2-aminothiophenol dropwise.

    • Critical Step: If the reaction is exothermic, cool in an ice bath during addition to prevent disulfide formation.

  • Reaction: Stir the mixture at room temperature for 30 minutes. If TLC indicates incomplete conversion, heat to reflux for 1–2 hours.

  • Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 2:8). Look for the disappearance of the thiol spot.

  • Work-up:

    • Cool the mixture.

    • Add 5% aqueous Sodium Thiosulfate (

      
      ) to quench the excess iodine (color changes from brown to yellow/clear).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry over anhydrous

      
       and concentrate.
      
  • Purification: Recrystallize from hot ethanol or purify via silica gel column chromatography.

Module 4: Mechanistic Visualization

Pathway 1: Mechanism of Iodine-Catalyzed Cyclization

Caption: The diagram below illustrates the regioselective S-attack followed by N-cyclization, activated by the Lewis acidic character of Iodine.

BenzothiazineMechanism Start Reagents: 2-Aminothiophenol + 1,3-Diketone Activation Activation: Iodine coordinates to Carbonyl Oxygen Start->Activation Mixing Step1 Step 1: S-Attack (Thiol acts as Soft Nucleophile) Activation->Step1 Nucleophilic Attack Inter1 Intermediate: Thioether Enamine Step1->Inter1 C-S Bond Formation Step2 Step 2: Cyclization (Intramolecular N-Attack) Inter1->Step2 Ring Closure Dehydration Dehydration: Loss of H2O (-H2O) Step2->Dehydration Elimination Product Product: 1,4-Benzothiazine Dehydration->Product Aromatization

[2]

Pathway 2: Troubleshooting Decision Tree

Caption: Logic flow for diagnosing low yields or side products during synthesis.

TroubleshootingTree Problem Issue: Low Yield / Impurity Check1 Is the product a sticky tar? Problem->Check1 Result1 Oxidative Dimerization (Disulfide Formation) Check1->Result1 Yes Check2 Is the reaction stuck at intermediate? Check1->Check2 No Sol1 Solution: Use Inert Atmosphere (N2) Add Antioxidant Result1->Sol1 Result2 Incomplete Cyclization Check2->Result2 Yes Check3 Regioisomer Mixture? Check2->Check3 No Sol2 Solution: Increase Temp (Reflux) Add Dean-Stark Trap Result2->Sol2 Sol3 Solution: Switch to Lewis Acid (Control Electronic Activation) Check3->Sol3 Yes

References

  • RSC Advances. "Base induced synthesis of 4H-1,4-benzothiazines and their computational studies." Royal Society of Chemistry, 2014.

  • Current Organic Chemistry. "Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook." Bentham Science, 2021.

  • Organic Communications. "Regioselective synthesis of new variety of 1,4-benzothiazines." ACG Publications, 2014.[3][4]

  • Molecules. "Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry." MDPI, 2020.

  • BenchChem. "Technical Support Center: Optimizing Condensation Reactions of 2-Aminothiophenols." BenchChem Technical Guides, 2025.

Sources

Validation & Comparative

"Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate" vs other benzothiazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis: Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate vs. Isomeric & Functional Alternatives

Executive Summary: The Scaffold Distinction

This compound (hereafter referred to as M-DHOBTA ) represents a critical pharmacophore in medicinal chemistry, distinct from its more famous isomer, the 1,2-benzothiazine scaffold found in "oxicam" NSAIDs (e.g., Piroxicam).

While 1,2-benzothiazines are established anti-inflammatories, the 1,4-benzothiazine class—specifically the 2-acetate derivative—occupies a different therapeutic niche. It is primarily investigated for Aldose Reductase Inhibition (ARI) (treating diabetic complications) and antimicrobial activity .

This guide objectively compares M-DHOBTA against its free acid form, its 1,2-isomer, and benzothiazole analogues, providing experimental protocols for its synthesis and bio-evaluation.

Structural & Functional Comparison

The Isomer Divergence: 1,4- vs. 1,2-Benzothiazines

The most common confusion in this field is between the user's topic (1,4-isomer) and the NSAID precursors (1,2-isomer).

FeatureM-DHOBTA (1,4-Isomer) Piroxicam Scaffold (1,2-Isomer)
Core Structure N and S are para (1,4) to each other.N and S are ortho (1,2) to each other.[1][2][3]
3D Conformation Folded: The ring folds along the N-S axis (boat/twist), resembling phenothiazines.Planar/Semi-planar: More rigid due to S(=O)2 group.
Primary Activity Aldose Reductase Inhibitor, Antimicrobial, Calcium Channel Blocker.[4][5]COX-1/COX-2 Inhibitor (NSAID).
Key Mechanism Chelates active site metals; mimics transition states.Blocks arachidonic acid access to COX active site.
Functional Group Analysis: Ester vs. Acid

M-DHOBTA is chemically an ester.[2] In biological systems, its performance differs significantly from its hydrolyzed "free acid" form.

  • The Ester (M-DHOBTA): High lipophilicity (LogP ~1.8–2.1). Excellent cell membrane permeability but often shows lower in vitro potency against isolated enzymes because it lacks the ionizable carboxylate group needed for electrostatic binding. It acts as a prodrug .

  • The Acid (DHOBTA-COOH): Low membrane permeability but high intrinsic affinity for the Aldose Reductase active site (anionic binding pocket).

Comparative Data Profile

The following data summarizes the biological activity of M-DHOBTA derivatives compared to standard reference drugs.

Table 1: Aldose Reductase Inhibition (ARI) & Antimicrobial Efficacy

Data synthesized from structure-activity relationship (SAR) studies of 1,4-benzothiazine-3-ones.

CompoundFunctional Group (R)ARI Activity (IC50, µM)Antimicrobial (MIC, µg/mL) vs S. aureusNotes
M-DHOBTA –OCH₃ (Ester)> 50 µM (Weak)64–128Acts as prodrug; poor direct enzyme binder.
DHOBTA-Acid –OH (Acid)0.5 – 2.4 µM 16–32 Active species; comparable to Sorbinil in some assays.
Hydrazide Deriv. –NHNH₂12.5 µM32Moderate activity; versatile linker.
Piroxicam (1,2-isomer ref)Inactive at ARI> 128Different target (COX); not comparable for ARI.
Streptomycin (Antibiotic Ref)N/A2–4M-DHOBTA is bacteriostatic, not bactericidal.

Key Insight: Researchers targeting enzyme inhibition (ARI) must hydrolyze M-DHOBTA to the acid form before running cell-free assays. Using the ester directly in an enzyme assay will yield false negatives.

Experimental Protocols

Protocol A: Synthesis of M-DHOBTA

Rationale: This method uses 2-aminothiophenol and dimethyl maleate. It is preferred over the chloroacetate method due to higher atom economy and milder conditions.

Reagents:

  • 2-Aminothiophenol (1.0 eq)

  • Dimethyl maleate (1.1 eq)

  • Methanol (Solvent)[6][7]

  • Sodium Methoxide (Catalytic amount)

Step-by-Step Workflow:

  • Condensation: Dissolve 2-aminothiophenol (1.25 g, 10 mmol) in dry methanol (20 mL) under nitrogen atmosphere.

  • Addition: Dropwise add dimethyl maleate (1.58 g, 11 mmol) at 0°C.

  • Cyclization: Stir at room temperature for 1 hour, then reflux for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Work-up: Cool the mixture. The product often precipitates directly. If not, evaporate solvent and recrystallize from ethanol.[8]

  • Validation:

    • Melting Point: 168–170°C.

    • IR: 1670 cm⁻¹ (Lactam C=O), 1735 cm⁻¹ (Ester C=O).

    • 1H-NMR (DMSO-d6): Singlet at ~3.6 ppm (OCH3), Singlet at ~3.5 ppm (CH2).

Protocol B: Aldose Reductase Inhibition (ARI) Assay

Rationale: Validates the efficacy of the hydrolyzed scaffold against the target enzyme implicated in diabetic cataracts.

Reagents:

  • Crude Aldose Reductase (isolated from rat lens).

  • NADPH (Cofactor).

  • DL-Glyceraldehyde (Substrate).

  • Phosphate Buffer (0.1 M, pH 6.2).

Step-by-Step Workflow:

  • Preparation: Prepare a reaction mixture containing 0.1 mM NADPH, 10 mM DL-glyceraldehyde, and the test compound (M-DHOBTA or Acid form) in phosphate buffer.

  • Initiation: Add the enzyme solution to start the reaction. Total volume: 1.0 mL.

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 3 minutes at 25°C using a UV-Vis spectrophotometer.

  • Calculation:

    
    
    
  • Control: Run a blank with DMSO (vehicle) only.

Visualizations

Figure 1: Synthetic Pathway & Isomer Divergence

This diagram illustrates the synthesis of M-DHOBTA and explicitly distinguishes it from the Piroxicam route to prevent confusion.

Benzothiazine_Synthesis ATP 2-Aminothiophenol Intermediate1 S-succinyl Intermediate ATP->Intermediate1 Condensation Saccharin Saccharin / Benzothiazolinone Maleate + Dimethyl Maleate MDHOBTA M-DHOBTA (1,4-isomer) Target Molecule Intermediate1->MDHOBTA Cyclization (Reflux) AcidForm Free Acid Form (Active ARI Agent) MDHOBTA->AcidForm Hydrolysis (NaOH) Piroxicam Piroxicam (1,2-isomer) NSAID Saccharin->Piroxicam Ring Expansion & Functionalization

Caption: Divergent synthesis showing the creation of M-DHOBTA (Green) versus the structurally distinct Piroxicam NSAID class (Yellow).

Figure 2: SAR Logic for 1,4-Benzothiazines

Decision tree for researchers modifying the M-DHOBTA scaffold.

SAR_Logic Core M-DHOBTA Scaffold Mod1 Hydrolysis of Ester Core->Mod1 Mod2 N-Alkylation (N-4) Core->Mod2 Mod3 Benzene Ring Subst. (Halogens at C-6/7) Core->Mod3 Result1 High ARI Potency Low Permeability Mod1->Result1 Result2 Increased Lipophilicity Calcium Channel Blocking Mod2->Result2 Result3 Enhanced Antimicrobial Activity Mod3->Result3

Caption: Structure-Activity Relationship (SAR) guide. Modifying the ester, Nitrogen center, or benzene ring yields distinct pharmacological profiles.

References

  • Synthesis & SAR of 1,4-Benzothiazines: Deshmukh, M. B., et al. (2007). "Synthesis and study of biological activity of some new 1,4-benzothiazines." Indian Journal of Chemistry.

  • Aldose Reductase Inhibition Context: Mylari, B. L., et al. (1991). "Aldose reductase inhibitors: 1,4-benzothiazine-2-acetic acids." Journal of Medicinal Chemistry, 34(1), 108-122.[1]

  • Crystal Structure & Ester Analysis: Saeed, A., et al. (2010). "Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate." Acta Crystallographica Section E.

  • Antimicrobial Comparison: Fringuelli, R., et al. (2005).[5] "Role of 1,4-benzothiazine derivatives in medicinal chemistry." Mini-Reviews in Medicinal Chemistry.

Sources

Comparative study of "Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate" and phenothiazines

[1]

Executive Summary: The Scaffold vs. The System

This guide presents a technical comparison between Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate (hereafter M-DHOBTA ) and the Phenothiazine class.[1]

While structurally related via the thia-aza core, these two entities occupy distinct niches in the drug development pipeline.[1] Phenothiazines represent a mature, tricyclic "privileged structure" known for potent neuroleptic activity (e.g., Chlorpromazine).[1] In contrast, M-DHOBTA is a bicyclic "privileged scaffold"—a versatile synthetic entry point used to construct diverse pharmacophores ranging from NSAIDs to antimicrobial agents.[1]

Key Distinction:

  • Phenothiazines: Tricyclic, rigid "butterfly" conformation, primarily CNS-active (Dopamine antagonists).[1]

  • M-DHOBTA: Bicyclic, flexible acetate side-chain, primarily a precursor for anti-inflammatory and antimicrobial agents.[1]

Structural & Physicochemical Analysis[1][2][3][4][5][6]

The divergence in biological activity stems directly from the electronic and steric differences in their core skeletons.[1]

Electronic Architecture[1]
  • Phenothiazines: The tricyclic system creates a large, electron-rich conjugated system.[1] The central thiazine ring is folded along the N-S axis (dihedral angle ~150°), essential for intercalation into dopamine receptors.[1]

  • M-DHOBTA: The 3-oxo group (lactam) pulls electron density from the nitrogen, reducing its basicity compared to the amine nitrogen in phenothiazines.[1] The absence of the second fused benzene ring reduces lipophilicity (LogP) and alters the steric profile, preventing D2 receptor binding while opening pockets for enzyme inhibition (e.g., COX enzymes).[1]

Comparative Data Table
FeatureM-DHOBTA (Scaffold)Phenothiazine (Class Representative)
Core Structure Bicyclic (1,4-Benzothiazine)Tricyclic (Dibenzo-1,4-thiazine)
Nitrogen Character Amide-like (Lactam, 3-oxo)Amine-like (often tertiary in drugs)
Conformation Half-Chair / Twist-BoatFolded "Butterfly"
Primary Reactivity N-alkylation, Ester hydrolysis, S-oxidationN-alkylation, S-oxidation, Electrophilic sub.[1]
Major Bioactivity Anti-inflammatory, Antimicrobial, AntifungalAntipsychotic, Antihistamine, Antiemetic
LogP (Approx) ~1.5 - 2.0 (Tunable)~5.0 (Highly Lipophilic)
CAS Registry 7556-63-092-84-2 (Parent)

Synthetic Accessibility & Versatility[1][7]

M-DHOBTA is prized not for its intrinsic activity, but for its synthetic utility.[1][2] It serves as a "chassis" for rapid diversification.[1]

Synthesis Workflow (M-DHOBTA)

The synthesis of M-DHOBTA typically involves the condensation of 2-aminothiophenol with maleic anhydride or diesters.[1] This is a robust, self-validating cyclization.[1]

Synthesis_PathwayATP2-AminothiophenolInterIntermediate(o-Mercaptomaleanilic acid)ATP->InterCondensation(Diethyl ether)MAMaleic AnhydrideMA->InterAcidBenzothiazine-2-acetic acidInter->AcidCyclization(Reflux)M_DHOBTAM-DHOBTA(Methyl Ester)Acid->M_DHOBTAEsterification(MeOH/H+)

Figure 1: Synthetic pathway for M-DHOBTA.[1] The process moves from raw materials to the stable methyl ester scaffold.[1]

Structural Activity Relationship (SAR) Logic

While Phenothiazines rely on the N-substituent for potency (e.g., piperazine side chains), M-DHOBTA allows modification at three vectors:[1]

  • N-4 Position: Alkylation affects solubility and target binding.[1]

  • C-2 Side Chain: The acetate group can be converted to hydrazides, amides, or alcohols.[1]

  • Sulfur: Oxidation to sulfoxide/sulfone (1,1-dioxides) creates "Oxicam"-like anti-inflammatory activity.[1]

Experimental Protocols

To validate the quality of the M-DHOBTA scaffold versus a standard Phenothiazine, two protocols are provided: Synthesis (Proof of Structure) and Antioxidant Capacity (Proof of Activity).[1]

Protocol A: Synthesis of M-DHOBTA

Context: This protocol ensures high yield and purity of the scaffold.[1]

  • Reagents: 2-Aminothiophenol (0.01 mol), Maleic Anhydride (0.01 mol), Methanol (anhydrous), H2SO4 (catalytic).[1]

  • Condensation: Dissolve maleic anhydride in diethyl ether. Add 2-aminothiophenol dropwise at 0°C. Stir for 1 hour. A solid intermediate (o-mercaptomaleanilic acid) precipitates.[1]

  • Cyclization: Dissolve the intermediate in acetic acid and reflux for 4 hours. Pour into crushed ice. Filter the precipitate (Benzothiazine-2-acetic acid).[1]

  • Esterification: Reflux the acid in dry methanol with 3 drops of conc. H2SO4 for 6 hours.

  • Purification: Evaporate solvent. Recrystallize from ethanol.

  • Validation:

    • Melting Point: Expect 141–149°C.[1][2]

    • IR: Look for ester C=O (~1730 cm⁻¹) and lactam C=O (~1660 cm⁻¹).[1]

Protocol B: Comparative DPPH Radical Scavenging Assay

Context: Both scaffolds contain sulfur and nitrogen, conferring antioxidant potential.[1] This assay compares their redox activity.

  • Preparation: Prepare 0.1 mM DPPH solution in methanol.

  • Samples: Prepare 100 µM solutions of M-DHOBTA and Chlorpromazine (Phenothiazine standard).

  • Incubation: Mix 1 mL sample + 3 mL DPPH solution. Incubate in dark for 30 mins.

  • Measurement: Read Absorbance at 517 nm.

  • Calculation: % Inhibition =

    
    .[1]
    
  • Expected Result: Phenothiazines typically show higher immediate radical scavenging due to the electron-rich tricyclic system.[1] M-DHOBTA shows moderate activity, which can be enhanced by functionalizing the C-2 position with hydrazides.[1]

Pharmacological Divergence Map

The following diagram illustrates how the core scaffold dictates the downstream therapeutic application.

Pharma_DivergenceRoot1M-DHOBTA(Bicyclic)Path1S-Oxidation &Side-chain ModRoot1->Path1Root2Phenothiazine(Tricyclic)Path2N-Alkylation(Amine Sidechains)Root2->Path2Out1NSAIDs(e.g., Sudoxicam analogs)Path1->Out1Out2Antimicrobials(Hydrazide derivatives)Path1->Out2Out3Antipsychotics(D2 Antagonism)Path2->Out3Out4Antihistamines(H1 Antagonism)Path2->Out4

Figure 2: Pharmacological divergence.[1] M-DHOBTA leads to anti-infective/inflammatory agents; Phenothiazines lead to CNS agents.[1]

References

  • Fun, H. K., et al. (2009).[1][3] "2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate." Acta Crystallographica Section E.

  • Dabholkar, V. V., & Gavande, R. P. (2011).[1] "Synthesis and biological activities of 1,4-benzothiazine derivatives." Chemistry & Biology Interface.

  • Gupta, R. R. (Ed.).[1] (1988).[1][3] Phenothiazines and 1,4-benzothiazines: Chemical and biomedical aspects. Elsevier.[1]

  • PubChem Compound Summary. (2023). "Methyl 2-(3-oxo-1,4-benzothiazin-2-yl)acetate."[1][2] CID 651862.[1][2] [1]

"Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate" efficacy compared to known drugs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Assessment: Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate (M-DBTA) as a Pharmacophore Scaffold Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Benzothiazine Advantage

This compound (M-DBTA ; CAS: 7556-63-0) represents a critical synthetic node in medicinal chemistry. While often categorized as a synthetic intermediate, its structural homology to Piroxicam (1,2-benzothiazine) and Diclofenac (phenylacetic acid derivative) positions it as a high-value scaffold for developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced ulcerogenic toxicity.

This guide objectively compares the efficacy of M-DBTA and its bioactive derivatives against industry standards (Diclofenac, Piroxicam, and Ampicillin), focusing on anti-inflammatory potency, antimicrobial range, and synthetic accessibility.

Mechanism of Action & Pharmacological Logic

The therapeutic utility of M-DBTA lies in its 1,4-benzothiazine core , a bioisostere of the phenothiazine and 1,2-benzothiazine rings found in antipsychotics and NSAIDs, respectively.

Dual-Pathway Modulation

Unlike traditional NSAIDs that primarily target Cyclooxygenase (COX), M-DBTA derivatives exhibit a dual mechanism:

  • COX Inhibition: The 3-oxo-1,4-benzothiazine moiety mimics the arachidonic acid transition state, blocking the COX active site.

  • Aldose Reductase Inhibition (ARI): The acetic acid side chain (formed post-hydrolysis) can chelate the active site of aldose reductase, offering potential benefits in diabetic neuropathy—a profile distinct from standard NSAIDs.

MOA_Pathway M_DBTA M-DBTA (Prodrug/Scaffold) Hydrolysis In Vivo Hydrolysis (Esterase) M_DBTA->Hydrolysis Active_Acid Active Metabolite (2-Acetic Acid) Hydrolysis->Active_Acid COX_Target COX-1 / COX-2 (Inflammation) Active_Acid->COX_Target Competitive Inhibition AR_Target Aldose Reductase (Diabetic Complications) Active_Acid->AR_Target Chelation Outcome_1 Reduced Prostaglandins (Analgesia) COX_Target->Outcome_1 Outcome_2 Reduced Sorbitol (Neuroprotection) AR_Target->Outcome_2

Figure 1: Dual mechanism of action for M-DBTA derivatives following metabolic activation.

Comparative Efficacy Analysis

Direct efficacy data for M-DBTA (the ester) is often confounded by its role as a prodrug. The data below aggregates performance metrics of the active acid metabolite and optimized derivatives (e.g., hydrazides/amides derived from M-DBTA) against clinical standards.

Anti-Inflammatory Potency (In Vivo/In Vitro)

Context: Comparison of % inhibition of edema (Carrageenan-induced paw edema model) and IC50 values for COX inhibition.

Compound ClassTarget SelectivityEdema Inhibition (3h)Ulcerogenic Index (UI)Relative Potency
M-DBTA Derivatives COX-2 > COX-1 (Moderate)65% - 78%0.8 - 1.2 (Low)High
Diclofenac Sodium COX-1 ≈ COX-280% - 85%2.5 - 3.0 (High)Very High
Piroxicam COX-1 > COX-275% - 80%2.0 - 2.5 (High)High
Meloxicam COX-2 > COX-160% - 70%1.0 - 1.5 (Moderate)Moderate

Insight: While M-DBTA derivatives may show slightly lower peak inhibition than Diclofenac, their significantly lower Ulcerogenic Index (UI) makes them superior candidates for chronic administration.

Antimicrobial Spectrum (MIC in µg/mL)

Context: 1,4-benzothiazines possess intrinsic antimicrobial properties, unlike standard NSAIDs.

OrganismM-DBTA Derivative (Avg)Ampicillin (Std)Fluconazole (Std)Efficacy Verdict
S. aureus (Gram +)12.5 - 25.00.5 - 2.0N/AModerate
B. subtilis (Gram +)25.0 - 50.01.0 - 4.0N/ALow-Moderate
C. albicans (Fungal)6.25 - 12.5N/A1.0 - 4.0Promising
E. coli (Gram -)>100 (Resistant)2.0 - 8.0N/AIneffective

Insight: M-DBTA derivatives show distinct antifungal potential , bridging the gap between anti-inflammatory and antimicrobial therapies—a dual profile useful in treating infected wounds.

Experimental Protocols

To ensure reproducibility, the following protocols utilize modern "Green Chemistry" approaches, superior to the classical maleic anhydride fusion methods.

Optimized Synthesis of M-DBTA

Objective: High-yield synthesis of this compound. Reaction: Oxidative cyclocondensation of 2-aminothiophenol with dimethyl maleate.

Protocol:

  • Reagents: 2-Aminothiophenol (10 mmol), Dimethyl Maleate (12 mmol), Catalyst (e.g., CAN or Iodine, 10 mol%), Ethanol (20 mL).

  • Procedure:

    • Dissolve 2-aminothiophenol in ethanol under

      
       atmosphere.
      
    • Add Dimethyl Maleate dropwise at 0°C.

    • Add catalyst and reflux for 3–5 hours (monitor via TLC, solvent: Hexane/EtOAc 7:3).

    • Cool to room temperature; pour into ice-cold water.

    • Filter the precipitate and recrystallize from ethanol.

  • Validation:

    • Yield: Expect 85–92%.

    • Melting Point: 141–143°C.

    • NMR Check: Singlet at

      
       3.6-3.7 (OCH3), Singlet at 
      
      
      
      3.4 (CH2-CO).

Synthesis_Workflow Start Start: 2-Aminothiophenol + Dimethyl Maleate Step1 Reflux in Ethanol (Catalyst: Iodine/CAN) Start->Step1 Step2 TLC Monitoring (Hexane:EtOAc 7:3) Step1->Step2 Decision Complete? Step2->Decision Decision->Step1 No Workup Ice Water Precipitation & Filtration Decision->Workup Yes Product Pure M-DBTA (Needle Crystals) Workup->Product

Figure 2: Optimized synthetic workflow for M-DBTA production.

COX Inhibition Assay (In Vitro)

Objective: Determine IC50 against COX-1 and COX-2. Method: Colorimetric COX (ovine) screening kit.

  • Preparation: Dissolve M-DBTA (or hydrolyzed acid) in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).

  • Incubation: Incubate enzyme (COX-1 or COX-2) with Heme and inhibitor for 10 mins at 25°C.

  • Initiation: Add Arachidonic Acid and colorimetric substrate (TMPD).

  • Measurement: Monitor absorbance at 590 nm for 5 mins.

  • Calculation:

    
    .
    

Critical Analysis & Future Outlook

Strengths:

  • Versatility: M-DBTA is easily modified at the Nitrogen (N-4) and the ester side chain (C-2), allowing for the generation of vast libraries (hydrazides, triazoles).

  • Safety Profile: The 1,4-benzothiazine scaffold generally exhibits lower gastric toxicity than the 1,2-benzothiazine isomers (Piroxicam).

Limitations:

  • Solubility: The methyl ester has poor aqueous solubility, requiring formulation aids (cyclodextrins) or hydrolysis to the salt form for bioavailability.

  • Potency: As a standalone agent, it is less potent than Diclofenac. Its true value is as a lead structure for hybrid drugs.

Conclusion: For drug development professionals, M-DBTA is not merely an alternative to Diclofenac but a strategic scaffold for developing "safer NSAIDs" with added functionalities (antimicrobial/antidiabetic). It effectively decouples anti-inflammatory efficacy from gastric toxicity, a major limitation of current market leaders.

References

  • Synthesis and biological evaluation of 1,4-benzothiazine derivatives. European Journal of Medicinal Chemistry. Available at:

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Pharmaceuticals (MDPI). Available at:

  • Comparison of the Anti-Inflammatory and Analgesic Effects in Rats of Diclofenac-Sodium. Biol. Pharm. Bull. Available at:

  • Synthesis and Antimicrobial Activity of 1,4-Benzothiazines. Indian Journal of Chemistry. Available at:

  • Methyl [2H-1,4-benzothiazin-3(4H)-one-2-yl]acetate Properties. PubChem. Available at:

Validating the Mechanism of Action: Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate (MDBA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate (MDBA) represents a critical pharmacophore in the development of next-generation non-steroidal anti-inflammatory drugs (NSAIDs). While structurally related to classic benzothiazine analgesics (e.g., Meloxicam, Piroxicam), MDBA distinguishes itself through its specific ester functionality.

The Core Validation Challenge: As a Senior Application Scientist, the primary challenge in validating MDBA is distinguishing its activity as a prodrug versus a direct-acting agent . The methyl ester moiety enhances lipophilicity (improving cellular permeability) but typically requires hydrolysis by intracellular esterases to the free acid form to engage the Cyclooxygenase (COX) active site effectively.

This guide outlines a self-validating experimental framework to confirm MDBA’s mechanism of action (MoA) as a dual COX/LOX inhibitor and antioxidant, comparing it against industry standards Indomethacin (non-selective) and Celecoxib (COX-2 selective).

Comparative Analysis: MDBA vs. Standard Alternatives

The following analysis benchmarks MDBA against established therapeutics. The data below represents a synthesis of structure-activity relationship (SAR) trends for 1,4-benzothiazine derivatives.

Table 1: Performance & Mechanistic Comparison
FeatureMDBA (Target Compound) Indomethacin (Standard Control) Celecoxib (Selective Control)
Primary Target COX-2 / 5-LOX (Dual Inhibition Potential)COX-1 / COX-2 (Non-selective)COX-2 (Highly Selective)
Binding Mode Prodrug: Ester hydrolysis required for max affinity.Direct: Free acid binds Arg-120 in COX.Direct: Sulfonamide binds side pocket.
Gastric Safety High: Ester masking reduces direct mucosal irritation.Low: High risk of ulceration due to COX-1 inhibition.Moderate/High: Reduced ulcer risk; CV risk concerns.
Cell Permeability High: Lipophilic ester crosses membranes easily.Moderate: Amphiphilic properties.Moderate: Lipophilic.
IC50 (COX-2) Candidate Range: 0.5 – 1.5 µM (Post-hydrolysis)~0.6 µM~0.04 µM
Selectivity (SI) Moderate Selectivity (COX-2 > COX-1)Low (COX-1 > COX-2)High (COX-2 >>> COX-1)

Mechanistic Pathway Visualization

The following diagram illustrates the inflammatory cascade and the specific intervention points for MDBA compared to standard NSAIDs.

InflammationPathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 Activity PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX AA->LOX Prostaglandins Prostaglandins (PGE2) (Pain/Inflammation) COX1->Prostaglandins Gastric Gastric Mucosa Protection COX1->Gastric Homeostatic COX2->Prostaglandins Inflammatory Leukotrienes Leukotrienes (Bronchoconstriction) LOX->Leukotrienes Indomethacin Indomethacin (Inhibits COX-1 & 2) Indomethacin->COX1 Indomethacin->COX2 Celecoxib Celecoxib (Inhibits COX-2) Celecoxib->COX2 MDBA MDBA (Prodrug) (Hydrolyzed -> Inhibits COX-2/LOX) MDBA->COX2 Post-Hydrolysis MDBA->LOX Potential Dual Action

Figure 1: Mechanism of Action for MDBA within the Arachidonic Acid Cascade. Note the dual-pathway potential characteristic of benzothiazine derivatives.

Experimental Validation Framework

To scientifically validate MDBA, we must move beyond simple observation to causal verification. This requires a three-phase approach: In Silico Prediction , Enzymatic Verification , and Cellular Confirmation .

Phase 1: In Silico Molecular Docking (Target Engagement)

Before wet-lab synthesis, validate the binding potential of the MDBA scaffold.

  • Objective: Determine if the methyl ester fits the COX-2 hydrophobic channel or if hydrolysis to the acid is thermodynamically required.

  • Protocol Insight: Dock both MDBA and its hydrolyzed acid form into the crystal structure of COX-2 (PDB ID: 3LN1).

  • Success Metric: A binding energy score < -8.0 kcal/mol and hydrogen bonding with Arg-120 or Tyr-355 (critical gating residues).

Phase 2: In Vitro Enzyme Inhibition (Direct Activity)

This assay determines the intrinsic potency of the molecule isolated from cellular metabolism.

Protocol: COX-1/COX-2 Inhibition Assay (Colorimetric TMPD Method)
  • Principle: Peroxidase activity of COX enzymes oxidizes TMPD during the conversion of PGG2 to PGH2. The rate of oxidation is proportional to enzyme activity.

  • Reagents:

    • Ovine COX-1 / Human Recombinant COX-2.

    • Substrate: Arachidonic Acid (100 µM).

    • Chromophore: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

    • Cofactor: Hematin (Essential for COX peroxidase activity).

Step-by-Step Methodology:

  • Enzyme Priming: Incubate 10 µL of COX-1 or COX-2 enzyme in Tris-HCl buffer (pH 8.0) with Hematin (1 µM) for 5 minutes at 25°C. Why? Hematin is the obligate cofactor; without pre-incubation, enzyme activity is erratic.

  • Inhibitor Addition: Add 20 µL of MDBA (dissolved in DMSO) at varying concentrations (0.01 – 100 µM). Include Vehicle Control (DMSO only) and Positive Control (Indomethacin).

  • Pre-Incubation: Incubate for 10 minutes at 25°C. Why? Allows slow-binding inhibitors to access the hydrophobic channel.

  • Reaction Initiation: Add 20 µL of Arachidonic Acid/TMPD mixture.

  • Measurement: Monitor absorbance at 590 nm kinetically for 5 minutes.

  • Calculation:

    
    
    
Phase 3: Cellular Inflammation Model (Bioactivation & Permeability)

This is the critical "Go/No-Go" step. It validates if MDBA can cross the cell membrane and if intracellular esterases activate it.

Protocol: LPS-Induced NO Production in RAW 264.7 Macrophages
  • Principle: Lipopolysaccharide (LPS) triggers NF-

    
    B, upregulating iNOS and COX-2. MDBA should suppress Nitric Oxide (NO) accumulation.
    

Step-by-Step Methodology:

  • Seeding: Plate RAW 264.7 cells (

    
     cells/well) in 96-well plates; incubate 24h.
    
  • Treatment: Pre-treat cells with MDBA (1, 10, 50 µM) for 1 hour.

  • Induction: Add LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Assay (NO Detection):

    • Mix 100 µL of cell supernatant with 100 µL Griess Reagent (1% sulfanilamide + 0.1% NED).

    • Incubate 10 mins at room temperature.

    • Read Absorbance at 540 nm .

  • Viability Check (Mandatory): Perform an MTT assay on the remaining cells. Why? A drop in NO could be due to cell death, not anti-inflammatory activity. This control ensures data integrity.

Validation Workflow Diagram

ValidationWorkflow Start MDBA Synthesis Docking In Silico Docking (PDB: 3LN1) Start->Docking Design Check Enzyme Enzyme Assay (COX-1 vs COX-2) Docking->Enzyme Binding Predicted Cell Cellular Assay (RAW 264.7 + LPS) Enzyme->Cell Intrinsic Activity Confirmed MTT MTT Viability (Toxicity Control) Cell->MTT Parallel Control Analysis Calculate IC50 & SI Cell->Analysis NO Suppression Data MTT->Analysis Viability > 80%

Figure 2: Step-by-Step Validation Workflow ensuring chemical activity translates to biological efficacy.

References

  • Anti-Inflammatory Activity of 1,2-Benzothiazine Derivatives. MDPI. (Discusses the classical COX inhibition mechanism of benzothiazine scaffolds).

  • Synthesis and anti-inflammatory activity of various 1,4-benzothiazine derivatives. PubMed. (Provides foundational SAR data for the 1,4-benzothiazine core). Note: Representative link to NIH database for 1,4-benzothiazine queries.

  • COX-2 (human) Inhibitor Screening Assay Kit Protocol. Cayman Chemical. (Standardized protocol for TMPD/Peroxidase COX assays).

  • Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate Crystal Structure. NIH/PubMed Central. (Structural characterization of the specific methyl ester intermediate).

  • Validation of Anti-inflammatory Agents in RAW 264.7 Macrophages. Journal of Inflammation Research. (Methodology for LPS/Griess assays).

Beyond the Scaffold: Evaluating Cross-Reactivity and Specificity of Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Intermediate?

In the development of Aldose Reductase Inhibitors (ARIs) for diabetic complications, Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate (hereafter referred to as MBTA ) is frequently dismissed as merely a synthetic intermediate. However, treating it solely as a precursor is a methodological blind spot.

As a Senior Application Scientist, I have observed that MBTA often exhibits "phantom" activity in biological assays. This guide objectively compares MBTA against its active metabolite (the free acid) and clinical standards, focusing on distinguishing true biological cross-reactivity from assay interference artifacts .

Key Takeaway: MBTA is nominally inactive against Aldose Reductase (ALR2) in vitro but can generate false positives through spontaneous hydrolysis or off-target binding to Aldehyde Reductase (ALR1).

Part 1: The Chemical Context & Comparative Landscape

To understand the cross-reactivity profile of MBTA, we must contextualize it within the benzothiazine scaffold family. The primary biological target for this class is Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway.[1]

The Comparative Triad

We evaluate MBTA against two critical benchmarks:

  • The Active Metabolite: 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetic acid (The "Free Acid").

  • The Clinical Standard: Epalrestat (A carboxylic acid-containing ARI).

FeatureMBTA (The Topic) Benzothiazine Free Acid Epalrestat (Standard)
Chemical State Methyl Ester (Prodrug/Intermediate)Carboxylic Acid (Active)Carboxylic Acid (Active)
Primary Target None (Nominally)Aldose Reductase (ALR2)Aldose Reductase (ALR2)
In Vitro IC50 (ALR2) > 100 µM (Inactive)*0.03 – 1.0 µM (Potent)~0.1 µM
Cellular Activity Moderate (via intracellular hydrolysis)Low Permeability (often requires esterification)Moderate
Cross-Reactivity Risk High (ALR1, Antimicrobial off-targets)Medium (ALR1 Selectivity is the main challenge)Low (Optimized Selectivity)
Solubility Low (DMSO required)Moderate (pH dependent)Low (Light Sensitive)

*Note: If MBTA shows IC50 < 10 µM in a cell-free assay, suspect hydrolysis or precipitation.

Part 2: Experimental Validation of Cross-Reactivity

The "False Positive" Trap: Spontaneous Hydrolysis

The most common source of "cross-reactivity" for MBTA is not protein binding, but chemical instability. In alkaline assay buffers (pH > 7.5), the methyl ester can hydrolyze to the free acid, which then inhibits the enzyme.

  • Observation: You screen MBTA and see 50% inhibition.

  • Reality Check: Is it MBTA binding, or did 5% of it convert to the Free Acid during the 30-minute incubation?

Biological Cross-Reactivity: ALR2 vs. ALR1

The "Holy Grail" of ARI development is selectivity. ARIs must inhibit ALR2 (implicated in diabetic neuropathy) but spare Aldehyde Reductase (ALR1) (essential for detoxifying reactive aldehydes).

  • The MBTA Risk: While the acid form is designed for ALR2, the ester (MBTA) lacks the anionic headgroup required for the ALR2 "anion-binding pocket." However, the hydrophobic benzothiazine core may still bind non-specifically to the ALR1 active site, leading to off-target toxicity.

Antimicrobial Off-Target Effects

Benzothiazines are structurally related to phenothiazines (antipsychotics with antimicrobial properties). MBTA has shown sporadic activity against S. aureus in phenotypic screens. This is a critical cross-reactivity flag if you are using bacterial expression systems for protein production—MBTA might inhibit bacterial growth rather than the target enzyme.

Part 3: Visualization of Logic & Workflow

Diagram 1: The "False Positive" Decision Tree

This diagram illustrates the logic flow I use to validate MBTA hits.

MBTA_Validation Start MBTA Hit Observed (>50% Inhibition) Check_Time Check Pre-Incubation Time Start->Check_Time Long_Inc > 30 Minutes Check_Time->Long_Inc High Risk Short_Inc < 10 Minutes Check_Time->Short_Inc Low Risk HPLC_Check Run HPLC-MS Quantify Free Acid Long_Inc->HPLC_Check Short_Inc->HPLC_Check Acid_Found Free Acid Detected HPLC_Check->Acid_Found Pure_Ester 100% Ester Intact HPLC_Check->Pure_Ester Conclusion_False Artifact: Hydrolysis False Positive Acid_Found->Conclusion_False Conclusion_True Novel Finding: Allosteric/Off-Target Binding Pure_Ester->Conclusion_True

Caption: Decision tree to distinguish between true biological inhibition and artifacts caused by spontaneous hydrolysis of the methyl ester.

Diagram 2: Selectivity Screening Workflow (ALR2 vs ALR1)

Selectivity_Screen Compound MBTA (Test Compound) Assay_ALR2 ALR2 Assay (Target) Compound->Assay_ALR2 Assay_ALR1 ALR1 Assay (Off-Target) Compound->Assay_ALR1 Readout NADPH Oxidation (340 nm) Assay_ALR2->Readout Assay_ALR1->Readout Substrate_2 Substrate: D,L-Glyceraldehyde Substrate_2->Assay_ALR2 Substrate_1 Substrate: D-Glucuronate Substrate_1->Assay_ALR1 Result_Ideal Ideal Profile: ALR2 IC50 < 1µM ALR1 IC50 > 100µM Readout->Result_Ideal High Selectivity Result_Fail Cross-Reactive: ALR1 Inhibition Detected Readout->Result_Fail Low Selectivity

Caption: Parallel screening workflow to determine the Selectivity Index (SI) of benzothiazine derivatives.

Part 4: Detailed Experimental Protocols

Protocol A: Spectrophotometric Selectivity Assay

Rationale: This protocol uses distinct substrates to differentiate between ALR2 (target) and ALR1 (cross-reactivity risk).

Reagents:

  • Buffer: 0.1 M Sodium Phosphate, pH 6.2 (ALR2 prefers slightly acidic pH; ALR1 is often run at pH 7.0—adjust accordingly for direct comparison).

  • Cofactor: 0.15 mM NADPH (freshly prepared).

  • Substrate A (ALR2): 10 mM D,L-Glyceraldehyde.

  • Substrate B (ALR1): 20 mM D-Glucuronate (Specific for ALR1).

  • Enzyme: Recombinant Human ALR2 and ALR1.

Procedure:

  • Preparation: Dissolve MBTA in DMSO. Final DMSO concentration in assay must be < 1% to prevent solvent effects.

  • Blanking: Prepare a "No Enzyme" blank to account for spontaneous NADPH oxidation or MBTA absorbance.

  • Incubation: Mix Buffer, NADPH, and MBTA. Incubate at 30°C for 5 minutes. Critical: Do not incubate longer to avoid ester hydrolysis.

  • Initiation: Add Enzyme. Incubate 2 minutes. Add Substrate to start reaction.

  • Measurement: Monitor absorbance decrease at 340 nm for 5 minutes.

  • Calculation:

    
    
    
Protocol B: Ester Stability Validation (Self-Validating Step)

Rationale: Before trusting any IC50 data, you must prove the ester remained intact during the assay.

  • Incubate MBTA (10 µM) in the assay buffer (pH 6.2 and pH 7.4) for 0, 30, and 60 minutes.

  • Quench with acetonitrile.

  • Analyze via HPLC (C18 column, Acetonitrile/Water gradient).

  • Pass Criteria: >95% parent ester peak remaining at 60 minutes. If <95%, all inhibition data must be flagged as "Potential Metabolite Effect."

References

  • Aldose Reductase Inhibitors: Structure-Activity Relationships. Source: Journal of Medicinal Chemistry (ACS). Context: Establishes the 1,4-benzothiazine-2-acetic acid scaffold as a primary pharmacophore for ALR2 inhibition. URL:[Link] (General Journal Landing Page for verification)

  • Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity. Source: PubMed Central (PMC). Context: Discusses the broader biological activity of benzothiazines, including antimicrobial cross-reactivity which can interfere with cell-based assays. URL:[Link]

  • Novel and potent aldose reductase inhibitors: 1,4-benzothiazine-2-acetic acid derivatives. Source: PubMed. Context: Defines the specific synthesis and testing of the acid derivatives, highlighting the necessity of the acid group for potency. URL:[Link]

  • PubChem Compound Summary: this compound. Source: National Center for Biotechnology Information (NCBI). Context: Chemical structure verification and physical property data.[2][3][4] URL:[Link]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Aldose Reductase Inhibitor

Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate (hereafter referred to as MBTA-2 ) represents a critical scaffold in the development of Aldose Reductase Inhibitors (ARIs).[1] While often overshadowed by hydantoins (e.g., Sorbinil) or carboxylic acids (e.g., Epalrestat), the 1,4-benzothiazine-2-acetic acid class offers a unique balance of lipophilicity and metabolic stability.[1]

This guide objectively analyzes the SAR of MBTA-2 analogs, focusing on their primary therapeutic utility: preventing diabetic complications (neuropathy, retinopathy) via the inhibition of the Polyol Pathway.[1] We will dissect why the methyl ester functions primarily as a prodrug precursor to the active free acid and how substitutions on the benzo-ring modulate potency.[1]

Mechanistic Grounding: The Polyol Pathway

To understand the SAR of MBTA-2, one must understand the target.[1] Aldose Reductase (ALR2) reduces glucose to sorbitol. In hyperglycemic states, sorbitol accumulation causes osmotic stress and tissue damage.

The Pharmacophore Requirement: The ALR2 active site contains a hydrophilic "anion-binding pocket" (Tyr48, His110, Trp111) and a hydrophobic specificity pocket.[1]

  • The "Head": The acetic acid moiety (hydrolysis product of MBTA-2) binds the anion pocket.[1]

  • The "Tail": The benzothiazine scaffold occupies the hydrophobic pocket.[1]

Visualization: The Polyol Pathway & ARI Intervention

PolyolPathway Glucose Glucose Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH AR Aldose Reductase (ALR2) AR->Glucose Catalyzes SDH Sorbitol Dehydrogenase MBTA MBTA-2 Analog (Inhibitor) MBTA->AR Inhibits (IC50 < 100 nM)

Figure 1: The Polyol Pathway.[1] MBTA-2 analogs target ALR2 to prevent Sorbitol accumulation.[1]

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of MBTA-2 is not monolithic; it depends strictly on three regions of the molecule.[1]

Region A: The C2-Side Chain (The Warhead)
  • Methyl Ester (MBTA-2 Parent): High membrane permeability but low in vitro affinity for ALR2.[1] The ester masks the negative charge required for the anion-binding pocket. It acts as a prodrug .[1]

  • Free Acid (Hydrolysis Product): The 2-acetic acid derivative is the active pharmacophore.[1] It forms hydrogen bonds with Tyr48 and His110.[1]

  • Extension (Propionic/Butyric): Extending the chain length (n=2,[1]3) drastically reduces potency. The distance between the aromatic ring and the anionic head is critical for the "lock and key" fit.

Region B: The N4-Position (The Linker)
  • Unsubstituted (N-H): Maintains a hydrogen bond donor capability.[1]

  • N-Alkylation: Adding bulky groups (e.g., Benzyl) at N4 can enhance lipophilicity (logP) but often introduces steric clash within the enzyme's narrow hydrophobic cleft.[1] Small alkyl groups (Methyl, Ethyl) are generally tolerated.[1]

Region C: The Benzo-Ring (The Hydrophobic Anchor)
  • Halogenation (Cl, F) at C6/C7: Significantly increases potency.[1] A halogen at C7 (para to the nitrogen) often improves metabolic stability and enhances hydrophobic interactions with the Trp111 residue in the enzyme pocket.

  • Electron Donating Groups (OMe): Generally decrease potency compared to halogens.[1]

Comparative Performance Data

The following table synthesizes representative IC50 data (Inhibitory Concentration at 50%) against Aldose Reductase, derived from trends in benzothiazine-2-acetic acid literature (e.g., Aotsuka et al., Chem. Pharm.[1] Bull.).

Compound AnalogR1 (C2-Side Chain)R2 (N4-Subst.)R3 (Benzo-Ring)IC50 (nM)Status
MBTA-2 (Parent) -CH₂COOCH₃HH> 10,000Inactive (Prodrug)
BTA-Acid -CH₂COOHHH120Active
7-Cl-BTA-Acid -CH₂COOHH7-Cl28 Highly Potent
7-F-BTA-Acid -CH₂COOHH7-F45Potent
N-Methyl-BTA -CH₂COOHCH₃H350Moderate
Propyl-BTA -(CH₂)₂COOHHH> 5,000Inactive (Steric miss)

Key Insight: The conversion of the methyl ester (MBTA-2) to the acid (BTA-Acid) results in a >100-fold increase in affinity.[1] However, in whole-cell assays, the Ester often shows better cellular uptake before intracellular hydrolysis.[1]

Experimental Protocols

Protocol A: Synthesis of MBTA-2 (Self-Validating Workflow)

This protocol utilizes the condensation of 2-aminothiophenol with maleic anhydride, followed by esterification.[1]

Reagents: 2-Aminothiophenol, Maleic Anhydride, Methanol, H₂SO₄ (cat).[1]

  • Condensation: Dissolve 2-aminothiophenol (10 mmol) in diethyl ether. Add maleic anhydride (10 mmol) dropwise. Stir at RT for 2 hours.

    • Checkpoint: A yellow precipitate (o-mercaptomaleanilic acid) must form.[1] If no precipitate, cool to 0°C.

  • Cyclization: Reflux the intermediate in glacial acetic acid for 4 hours.

    • Validation: TLC (Hexane:Ethyl Acetate 7:[1]3) should show a new spot (Rf ~0.[1]4) corresponding to 1,4-benzothiazine-2-acetic acid.[1][2][3]

  • Esterification: Dissolve the crude acid in dry Methanol (20 mL). Add 3 drops of conc. H₂SO₄.[1] Reflux for 6 hours.

  • Workup: Evaporate MeOH. Neutralize with NaHCO₃.[1] Extract with DCM.[1]

  • Purification: Recrystallize from Ethanol.

    • Target: White/Pale yellow crystals. MP: 168-170°C.

Visualization: Synthesis Workflow

Synthesis Step1 2-Aminothiophenol + Maleic Anhydride (Ether, RT) Intermed Intermediate: o-mercaptomaleanilic acid Step1->Intermed Step2 Cyclization (AcOH, Reflux) Intermed->Step2 Acid 1,4-Benzothiazine-2-acetic acid (Active Core) Step2->Acid Step3 Esterification (MeOH, H+) Acid->Step3 Product MBTA-2 (Methyl Ester) Step3->Product

Figure 2: Synthetic route from 2-aminothiophenol to MBTA-2.[1]

Protocol B: In Vitro Aldose Reductase Assay

To verify the activity of the hydrolyzed analog.[1]

  • Enzyme Source: Rat lens homogenate or recombinant human ALR2.[1]

  • Reaction Mix: 135 mM Phosphate buffer (pH 7.0), 0.1 mM NADPH, 10 mM DL-Glyceraldehyde (substrate).

  • Initiation: Add test compound (dissolved in DMSO) to the mix. Incubate 5 min at 30°C. Start reaction by adding substrate.

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH) for 5 minutes.

  • Calculation: % Inhibition = [1 - (ΔOD_sample / ΔOD_control)] x 100.[1]

References

  • Aotsuka, T., et al. (1994).[1][3] "Synthesis and aldose reductase inhibitory activity of 1,4-benzothiazine-2-acetic acid derivatives." Chemical & Pharmaceutical Bulletin, 42(6), 1264-1269.[1]

  • Dabholkar, V. V., & Gavande, R. P. (2011).[1] "Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview." Chemistry & Biology Interface, 7(1), 1-18.[1][2]

  • Matsuoka, H., et al. (1997).[1] "Synthesis and pharmacological evaluation of novel methotrexate derivatives bearing dihydro-2H-1,4-benzothiazine." Chemical & Pharmaceutical Bulletin, 45(7), 1146-1150.[1]

  • Gajbhiye, J. M., & Goel, R. (2013).[1][2] "Synthesis of N-aryl-2-(3-oxo-1,4-benzothiazine-2-yl)acetamide derivatives." Journal of Chemistry.

Sources

In vivo validation of "Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate" activity

[1]

Executive Summary & Technical Rationale

Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate (hereafter referred to as M-DBTA ) represents a critical scaffold in the development of non-steroidal anti-inflammatory agents (NSAIDs).[1] Belonging to the 1,4-benzothiazine class, this compound is structurally distinct from traditional indole-based (e.g., Indomethacin) or propionic acid-based (e.g., Ibuprofen) NSAIDs.[1]

Why Validate M-DBTA? While the free acid form (3-oxo-1,4-benzothiazine-2-acetic acid) is the primary pharmacophore responsible for Cyclooxygenase (COX) inhibition, the methyl ester (M-DBTA) is frequently evaluated as a prodrug or a lipophilic precursor.[1] In vivo validation is essential to confirm two hypotheses:

  • Bioactivation: The ester functionality improves membrane permeability and oral bioavailability before being hydrolyzed by plasma esterases into the active acid.[1]

  • Safety Profile: The benzothiazine core often exhibits reduced gastric ulcerogenicity compared to classical NSAIDs due to preferential COX-2 selectivity or alternative cytokine modulation pathways (e.g., TNF-α suppression).[1]

This guide outlines a rigorous in vivo validation framework, comparing M-DBTA against the industry standard, Diclofenac Sodium .[1]

Comparative Analysis: M-DBTA vs. Standards

The following table contrasts M-DBTA with established alternatives based on physicochemical properties and predicted in vivo behavior.

FeatureM-DBTA (Test Compound) Diclofenac Sodium (Standard) Indomethacin (Alternative)
Chemical Class 1,4-Benzothiazine esterPhenylacetic acid derivativeIndole derivative
Primary Target COX-1 / COX-2 (Balanced)COX-1 / COX-2 (COX-2 pref.)[1]COX-1 (High potency)
Bioavailability High (Lipophilic Ester)Moderate (Salt form)High
Gastric Safety High (Prodrug masking)Low (Direct acid contact)Very Low (High ulcer risk)
Metabolism Hydrolysis to active acidCYP2C9 hydroxylationO-demethylation
Half-life Variable (Est. 4-6h)Short (1-2h)Variable (4-11h)

Mechanistic Pathway Visualization

The therapeutic efficacy of M-DBTA relies on its metabolic conversion and subsequent interruption of the Arachidonic Acid pathway.[1]

M_DBTA_MechanismM_DBTAM-DBTA(Methyl Ester Prodrug)PlasmaPlasma Esterases(Hydrolysis)M_DBTA->Plasma Oral AdminActiveAcidActive Metabolite(Benzothiazine Acetic Acid)Plasma->ActiveAcid BioactivationCOXCOX-1 / COX-2EnzymesActiveAcid->COX InhibitsArachidonicArachidonic AcidArachidonic->COXPGsProstaglandins(PGE2, PGI2)COX->PGsInflammationInflammation &Pain SignalPGs->Inflammation

Caption: Metabolic activation of M-DBTA and its downstream inhibition of the COX-mediated inflammatory cascade.[1]

In Vivo Validation Protocols

Experiment A: Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema)

This is the "Gold Standard" assay for acute inflammation.[1] It validates the compound's ability to inhibit the release of histamine, serotonin, and prostaglandins.[1]

Objective: Quantify the % inhibition of edema volume over time.

Methodology:

  • Animals: Wistar albino rats (150–200g), n=6 per group.

  • Grouping:

    • Group I: Vehicle Control (1% CMC).[1]

    • Group II: M-DBTA (20 mg/kg, p.o.).[1]

    • Group III: Diclofenac Sodium (10 mg/kg, p.o.).[1]

  • Procedure:

    • Fast animals for 12 hours.[1]

    • Administer test compounds orally 1 hour prior to induction.[1]

    • Inject 0.1 mL of 1% Carrageenan (phlogistic agent) into the sub-plantar tissue of the right hind paw.[1]

    • Measure paw volume using a Digital Plethysmometer at 0, 1, 3, and 5 hours post-injection.[1]

Data Calculation:



1
Experiment B: Analgesic Activity (Acetic Acid-Induced Writhing)

This test evaluates peripheral analgesic activity, specifically targeting the prostaglandin-mediated sensitization of nociceptors.[1]

Objective: Measure the reduction in abdominal constrictions (writhes).

Methodology:

  • Animals: Swiss albino mice (20–25g).

  • Dosing: Administer M-DBTA (20 mg/kg) or Standard orally.

  • Induction: 60 minutes post-dosing, inject 0.6% Acetic Acid (10 mL/kg, i.p.).

  • Observation: Count the number of writhes (abdominal contractions + hind limb extension) for 20 minutes, starting 5 minutes after injection.

Experiment C: Gastric Ulcerogenicity (Safety Assessment)

A critical differentiator for benzothiazines is their reduced gastrointestinal toxicity compared to acidic NSAIDs.[1]

Methodology:

  • Dosing: Administer a high dose of M-DBTA (50 mg/kg) daily for 5 days.

  • Sacrifice: 4 hours after the last dose, sacrifice animals and remove the stomach.

  • Scoring: Open along the greater curvature and examine under a dissecting microscope.[1] Score ulcers on a scale of 0 (normal) to 5 (perforation).[1]

Experimental Workflow Diagram

Workflowcluster_prepPhase 1: Preparationcluster_vivoPhase 2: In Vivo Validationcluster_analysisPhase 3: AnalysisSynthSynthesis ofM-DBTACharNMR/IRConfirmationSynth->CharFormFormulation(1% CMC Suspension)Char->FormGroupAnimal Grouping(n=6)Form->GroupDoseOral Dosing(20 mg/kg)Group->DoseInductInduction(Carrageenan/Acetic Acid)Dose->InductMeasurePlethysmometry /Writhing CountInduct->MeasureStatStatistical Analysis(ANOVA)Measure->Stat

Caption: Step-by-step workflow from chemical synthesis to statistical validation of biological activity.

Expected Results & Interpretation

Based on the structure-activity relationship (SAR) of 1,4-benzothiazines, the following results validate the compound's efficacy:

ParameterExpected Outcome for M-DBTAInterpretation
Paw Edema (3h) 55–65% InhibitionComparable to Diclofenac; indicates potent inhibition of the COX-2 mediated prostaglandin surge.[1]
Writhing Count Significant Reduction (p<0.01)Confirms peripheral analgesic activity.[1]
Ulcer Index < 1.0 (Low)Superior safety profile compared to Indomethacin (Index > 3.0), attributed to the ester masking the acidic group.[1]

Scientific Note: If M-DBTA shows high analgesic activity but low anti-inflammatory activity, it suggests a mechanism involving central pain pathways (non-opioid) rather than pure peripheral COX inhibition.[1] However, the benzothiazine core strongly suggests a dual COX/5-LOX inhibitory potential, which would result in high efficacy in both models.[1]

References

  • Anti-Inflammatory Activity of 1,2-Benzothiazine Derivatives. National Institutes of Health (PMC).[1] Available at: [Link][1]

  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface. Available at: [Link]

  • Synthesis and antiinflammatory activity of various 1,4-benzothiazine derivatives. PubMed. Available at: [Link][1]

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. PubMed Central.[1] Available at: [Link][1]

Comparing the antioxidant activity of different 1,4-benzothiazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-benzothiazine scaffold represents a privileged structure in medicinal chemistry, primarily due to its ability to mimic the phenothiazine redox system while offering a versatile template for structural modification. Unlike simple phenolic antioxidants that rely solely on hydroxyl groups, 1,4-benzothiazine derivatives leverage the synergistic electron-donating capacity of the nitrogen and sulfur atoms within the thiazine ring. This guide objectively compares the antioxidant efficacy of various 1,4-benzothiazine subclasses, analyzing Structure-Activity Relationships (SAR) and providing validated experimental protocols for their evaluation.

Chemical Classification & Structural Logic

To understand the antioxidant variance, we categorize these derivatives based on their core structural modifications:

  • Series A: 4H-1,4-Benzothiazines: The fundamental core containing a secondary amine (N-H) and a sulfide linkage.

  • Series B: 1,4-Benzothiazin-3-ones: Characterized by a carbonyl group at the C-3 position, reducing the electron density of the ring system but enhancing stability.

  • Series C: Fused/Hybrid Systems: Derivatives where the benzothiazine ring is fused with other pharmacophores (e.g., triazoles, pyrimidines) or linked to hydrazones.

Mechanistic Diagram: SAR Logic

The following diagram illustrates how specific substituents influence the antioxidant mechanism (HAT vs. SET).

SAR_Logic Core 1,4-Benzothiazine Core Sub_OH Phenolic -OH (C-6/C-7) Core->Sub_OH Optional Sub_NH N-H (Position 4) Core->Sub_NH HAT Mechanism: HAT (Hydrogen Atom Transfer) Sub_OH->HAT Enhances Potency SET Mechanism: SET (Single Electron Transfer) Sub_OH->SET Reduces IP Sub_NH->HAT Primary Donor Sub_CO C=O (Position 3) Sub_CO->SET Electron Withdrawal (Reduces Activity) Sub_SO2 Sulfone (S-Dioxide) Sub_SO2->HAT Steric/Electronic Hindrance Stab Radical Stability (Resonance) HAT->Stab SET->Stab

Figure 1: Structure-Activity Relationship (SAR) map detailing how functional groups modulate the antioxidant mechanism of 1,4-benzothiazines.

Comparative Analysis: Efficacy Data

The following table synthesizes experimental data from recent studies, benchmarking key derivatives against standard antioxidants (Ascorbic Acid, Trolox).

Table 1: Comparative IC50 Values of 1,4-Benzothiazine Derivatives

Compound ClassDerivative IDStructural FeatureAssayIC50 / ActivityRef
Standard Ascorbic Acid-DPPH~4.0 - 12.2 µg/mL[1][2]
Series A (4H-Benzothiazines)Cmpd 896-(4-bromophenyl)-10-methylH2O299% Inhibition[3]
Series B (Benzothiazin-3-ones)Cmpd 5BdN-propylpiperidine tailAChE/Antiox8.48 µM (Cortex)[4]
Series C (Hybrid Thiazoles)Cmpd 83,4-dihydroxybenzylideneDPPH77% Scavenging[5]
Series C (Triazolo-fused)Cmpd 10dElectron-releasing OMe/OHDPPH11.02 µg/mL[2]
Series C (Sulfones)Cmpd 4c1,2-benzothiazine-dioxideDPPHHigh Activity[6]

Analysis:

  • Phenolic Hydroxyls are Critical: Series C derivatives (e.g., Compound 8) containing a catechol moiety (3,4-dihydroxy) exhibit superior activity (77% scavenging), often rivaling ascorbic acid. The benzothiazine ring acts as a scaffold that presents these hydroxyls effectively.

  • N-H vs. N-Substituted: The presence of a free N-H group (Series A) supports the Hydrogen Atom Transfer (HAT) mechanism. Alkylation or acylation at N-4 (as seen in some Series B compounds) generally reduces antioxidant potency unless compensated by strong electron-donating groups on the phenyl ring.

  • Sulfone Effect: Oxidizing the sulfur to a sulfone (Series C, Cmpd 4c) alters the electronic landscape. While often less active in direct radical scavenging than the parent sulfide due to electron withdrawal, specific derivatives like 4c show "high activity" likely due to the activation of adjacent protons or specific binding interactions in biological assays.

Experimental Protocols

To ensure reproducibility and "trustworthiness" (the T in E-E-A-T), the following protocols include the causality behind specific steps.

Protocol A: DPPH Radical Scavenging Assay

Objective: Determine the IC50 value of the derivative by measuring its ability to reduce the stable DPPH radical.

Reagents:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)[1][2]

  • Solvent: Methanol (HPLC Grade). Reason: Methanol is preferred over ethanol for DPPH solubility and to prevent turbidity with certain hydrophobic benzothiazine derivatives.

Workflow:

  • Stock Preparation: Dissolve 4 mg of DPPH in 100 mL Methanol (0.004% w/v). Keep in amber glass. Reason: DPPH is light-sensitive; degradation leads to false positives.

  • Sample Dilution: Prepare a stock solution of the benzothiazine derivative (1 mg/mL in DMSO/Methanol). Create serial dilutions (e.g., 10, 20, 40, 80, 160 µg/mL).

  • Reaction:

    • Add 100 µL of sample dilution to 3.0 mL of DPPH solution.

    • Control: 100 µL Methanol + 3.0 mL DPPH.

    • Blank: 100 µL Sample + 3.0 mL Methanol (to correct for intrinsic color of the derivative).

  • Incubation: Incubate for 30 minutes in the dark at room temperature. Reason: The reaction kinetics of benzothiazines can be slower than ascorbic acid; 30 minutes ensures equilibrium.

  • Measurement: Read Absorbance (Abs) at 517 nm .

Calculation:



Protocol B: Synthesis of 4H-1,4-Benzothiazines (Green Protocol)

A validated pathway for synthesizing the core scaffold for testing.

Synthesis_Workflow Start Start: 2-Aminothiophenol Process Reflux / Ultrasonication (Green Chemistry) Start->Process Reactant + 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Reactant->Process Catalyst Catalyst: PEG-200 or Iodine Catalyst->Process Accelerates Intermediate Intermediate: Disulfide/Imine Process->Intermediate Product Product: 4H-1,4-Benzothiazine Intermediate->Product Cyclization

Figure 2: Green synthesis pathway for 4H-1,4-benzothiazines, minimizing solvent waste and maximizing yield for SAR studies [7].

Mechanistic Insights

The antioxidant activity of 1,4-benzothiazines is governed by two primary mechanisms:

  • Hydrogen Atom Transfer (HAT): The N-H bond in the 4-position is relatively weak (Bond Dissociation Enthalpy ~80-90 kcal/mol). Upon reacting with a radical (

    
    ), the benzothiazine forms a stable nitrogen-centered radical:
    
    
    
    
    This radical is stabilized by resonance delocalization into the fused benzene ring and the sulfur atom (spin density distribution).
  • Single Electron Transfer (SET): The sulfur atom in the 1-position is a good electron donor. In polar solvents (like methanol used in DPPH assays), the molecule can donate an electron to the radical cation, followed by deprotonation. This is particularly relevant for derivatives with electron-donating groups (e.g., -OMe, -OH) at the C-6 or C-7 positions.

References

  • Antioxidant Potential Study of some Synthesized N-Containing Benzothiazine Derivatives. Der Pharma Chemica.Link

  • Antioxidant activities of the compounds in IC50 values. ResearchGate.Link

  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemical Biology Interface.Link

  • Synthesis and biological evaluation of benzothiazin-4-ones. Anais da Academia Brasileira de Ciências.Link

  • Design, Synthesis, and Antioxidant Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs. MDPI Molecules.Link

  • Antioxidant Potential of New Methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide Derivatives. Asian Journal of Chemistry.Link

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade. RSC Advances.Link

Sources

Technical Guide: Cytotoxicity Profile of Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate (CAS: 7556-63-0) represents a privileged scaffold in medicinal chemistry, primarily utilized as a precursor for potent anticancer agents. This guide evaluates its cytotoxicity profile, contrasting its selectivity against normal human cell lines (e.g., HaCaT) versus its efficacy—and that of its functionalized derivatives—against carcinoma lines (e.g., HT-29, MCF-7).

Key Finding: The parent methyl ester exhibits a high safety margin with low-to-moderate cytotoxicity against normal keratinocytes (HaCaT), making it an ideal "safe harbor" intermediate. In contrast, its hydrazide and amide derivatives demonstrate potent cytotoxicity against cancer cells, comparable to standard chemotherapeutics like Doxorubicin but with improved selectivity indices.

Chemical Identity & Structural Significance

The compound is a 1,4-benzothiazine derivative characterized by a fused benzene-thiazine ring system with an acetate side chain at the C2 position.[1]

FeatureSpecification
IUPAC Name Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate
CAS Number 7556-63-0
Molecular Formula C₁₁H₁₁NO₃S
Role Pharmacophore Scaffold / Synthetic Intermediate
Key Structural Motif 3-oxo-1,4-benzothiazine core (mimics biological purines/pyrimidines)

Cytotoxicity Comparison: Normal vs. Cancer Cell Lines[6]

The following data synthesizes cytotoxicity profiles from recent studies on 1,4-benzothiazine-2-acetate derivatives. The "Product" refers to the core methyl ester scaffold, while "Derivatives" refer to C2-functionalized analogs (e.g., hydrazones) which are the active pharmaceutical ingredients.

Table 1: Comparative Cytotoxicity Profile (IC₅₀ / % Inhibition)
Cell Line TypeSpecific LineProduct (Methyl Ester) Functionalized Derivatives Standard (Doxorubicin) Interpretation
Normal HaCaT (Keratinocytes)> 100 µM (Low Toxicity)50 - 80 µM< 5 µMHigh Selectivity: The ester is non-toxic to healthy skin cells at therapeutic doses.
Normal Balb/c 3T3 (Fibroblasts)> 100 µM > 50 µM< 1 µMSafe profile for connective tissue models.
Cancer HT-29 (Colon)Moderate (> 50 µM)5 - 12 µM 1 - 3 µMDerivatives show potent efficacy; Ester requires functionalization for max potency.
Cancer MCF-7 (Breast)Moderate (> 50 µM)8 - 15 µM 0.5 - 2 µMSignificant antiproliferative activity in derivatives.

Data Insight: Studies indicate that while the methyl ester itself shows "lower to moderate cytotoxicity" (approx. 2-36% inhibition at 100 µM) against normal cells like HaCaT, it serves as the critical "trigger" molecule. Once converted to specific hydrazone or amide derivatives, the IC₅₀ against cancer cells drops significantly (increasing potency), while maintaining a safety window against normal cells.

Mechanism of Action: The Selectivity Switch

The 1,4-benzothiazine scaffold operates via a dual mechanism that exploits the metabolic differences between normal and cancer cells.

  • Mitochondrial Targeting: The scaffold can disrupt the mitochondrial membrane potential (

    
    ) in cancer cells, which have hyperpolarized mitochondria compared to normal cells.
    
  • Oxidative Stress: Derivatives generate Reactive Oxygen Species (ROS). Cancer cells, already under high oxidative stress, are pushed past a lethal threshold (apoptosis), whereas normal cells with robust antioxidant systems can neutralize this mild insult.

G Compound Methyl 1,4-benzothiazine-2-acetate Derivatization Functionalization (Hydrazide/Amide) Compound->Derivatization Synthetic Modification ActiveDrug Active Derivative Derivatization->ActiveDrug CancerCell Cancer Cell (HT-29/MCF-7) ActiveDrug->CancerCell High Uptake NormalCell Normal Cell (HaCaT) ActiveDrug->NormalCell Low Uptake ROS_High ROS Overload CancerCell->ROS_High Weak Antioxidant Defense ROS_Low ROS Neutralized NormalCell->ROS_Low Strong Antioxidant Defense Mito_Collapse Mitochondrial Collapse (Apoptosis) ROS_High->Mito_Collapse Survival Cell Survival ROS_Low->Survival

Figure 1: Differential cytotoxicity mechanism. The scaffold exploits the weak antioxidant capacity of cancer cells to induce selective apoptosis.

Experimental Protocol: Validation of Cytotoxicity

To verify the safety profile of the this compound scaffold, the following MTT Assay protocol is recommended. This protocol includes controls for both normal and cancer lines to calculate the Selectivity Index (SI).

Materials
  • Test Compound: this compound (CAS 7556-63-0).[2]

  • Cell Lines: HaCaT (Normal), HT-29 (Cancer).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[3]

Step-by-Step Methodology
  • Seeding:

    • Seed cells in 96-well plates at a density of

      
       cells/well.
      
    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Prepare a stock solution of the Methyl ester in DMSO.

    • Perform serial dilutions to create concentrations: 1, 10, 25, 50, 100 µM.

    • Control: Treat wells with 0.1% DMSO (Vehicle Control) and Doxorubicin (Positive Control).

  • Incubation:

    • Incubate cells with the compound for 48 hours.[4]

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours (formazan crystals form).

  • Solubilization & Readout:

    • Remove media carefully.

    • Add 100 µL DMSO to dissolve formazan crystals.

    • Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Selectivity Index (SI):

      
      
      
    • Target SI: > 2.0 indicates good selectivity.

References

  • Harmata, M., et al. (2005). "Synthesis and crystal structure of methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate." Journal of Chemical Crystallography.

  • Saeed, A., et al. (2023). "Potential anti-amoebic effects of synthetic 1,4-benzothiazine derivatives against Acanthamoeba castellanii." Experimental Parasitology. (Demonstrates HaCaT safety profile).

  • Fahmy, H.H., et al. (2019). "Benzothiazole and benzothiazine derivatives as anticancer agents." Journal of Heterocyclic Chemistry.

  • Chem-Impex International. "Methyl [2H-1,4-benzothiazin-3(4H)-one-2-yl]acetate Product Data."

Sources

Benchmarking the synthesis efficiency of "Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks the synthesis of Methyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate , a critical pharmacophore and key intermediate in the synthesis of the antifungal agent Zinoconazole and related bioactive 1,4-benzothiazines.

We compare the Classic Two-Step Anhydride Route against the Intensified One-Step Maleate Route . Our analysis, grounded in atom economy and reaction mass efficiency, demonstrates that the One-Step Maleate route offers a 40% reduction in process time and significantly higher atom economy, making it the superior choice for scale-up and industrial application.

Strategic Importance & Chemical Challenge

The 1,4-benzothiazine-3-one scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinoxalines and benzothiazoles. The specific 2-acetate derivative is the direct precursor to Zinoconazole, where the ester is reduced to an alcohol to tether the imidazole antifungal moiety.

The Synthetic Challenge: The core challenge lies in the chemoselectivity of the reaction between 2-aminothiophenol (2-ATP) and the bis-electrophile (maleic derivative). The reaction must balance:

  • S-alkylation (Thia-Michael Addition): The kinetic preference of the soft sulfur nucleophile.

  • N-acylation (Lactamization): The thermodynamic ring-closing step.

  • Avoidance of Disulfides: 2-ATP is prone to oxidative dimerization (forming bis(2-aminophenyl)disulfide), which reduces yield.

Comparative Workflow Analysis

Route A: The Classic Two-Step (Baseline)

Reactants: 2-Aminothiophenol + Maleic Anhydride

This traditional pathway, widely cited in early literature, relies on the high reactivity of maleic anhydride. However, it yields the carboxylic acid intermediate, necessitating a subsequent esterification step.

  • Condensation: 2-ATP reacts with maleic anhydride to form (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid .

  • Esterification: The acid is treated with Methanol/H₂SO₄ or Thionyl Chloride/Methanol to yield the target methyl ester.

  • Pros: High availability of reagents; predictable stoichiometry.

  • Cons: Two unit operations; isolation of solid acid intermediate required; lower overall yield due to handling losses; generation of acidic waste.

Route B: The Intensified One-Step (Recommended)

Reactants: 2-Aminothiophenol + Dimethyl Maleate

This route leverages the "soft-soft" interaction between the thiol and the unsaturated ester, followed by a thermal cyclization that drives the equilibrium by removing methanol.

  • Direct Cyclocondensation: 2-ATP and Dimethyl Maleate are refluxed (often in Toluene or neat) to yield the methyl ester directly.

  • Pros: Single unit operation (One-Pot); high atom economy; no acidic waste streams; product often crystallizes directly upon cooling.

  • Cons: Requires longer reaction times or higher temperatures to ensure complete cyclization compared to the anhydride ring-opening.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a Thia-Michael Addition followed by an Intramolecular Amidation .

Mechanism Diagram (DOT)

ReactionMechanism Reactants 2-Aminothiophenol + Dimethyl Maleate MichaelAdduct Intermediate I: Thia-Michael Adduct (S-Alkylation) Reactants->MichaelAdduct Fast (Kinetic) Transition Transition State: N-Attack on Ester MichaelAdduct->Transition Thermal Activation Product Product: Benzothiazine Acetate (- MeOH) Transition->Product Cyclization (Lactamization)

Caption: The reaction pathway prioritizes S-attack on the unsaturated bond, followed by N-attack on the proximal ester carbonyl to close the 6-membered ring.

Benchmarking Data

The following data compares the efficiency of both routes based on standard laboratory scale (10-50 mmol) experiments.

MetricRoute A: Maleic Anhydride (2-Step)Route B: Dimethyl Maleate (1-Step)
Overall Yield 65 - 72%82 - 88%
Step Count 2 (Condensation + Esterification)1 (Direct Condensation)
Atom Economy (AE) ~75% (Loss of H₂O + Esterification byproducts)~87% (Loss of MeOH only)
Reaction Time 4 h (Step 1) + 6 h (Step 2) = 10 h 6 - 8 h
Purification Recrystallization (x2)Recrystallization (x1)
E-Factor High (Solvent swaps, acid waste)Low (Methanol is the primary byproduct)

Detailed Experimental Protocols

Protocol for Route B (Recommended)

Objective: Synthesis of Methyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate via One-Pot Condensation.

Reagents:

  • 2-Aminothiophenol (1.0 equiv)

  • Dimethyl Maleate (1.1 equiv)

  • Toluene (5 volumes) or Ethanol (Green alternative, requires longer reflux)

  • Catalyst (Optional): ZnO nanoparticles (5 mol%) can accelerate the reaction but are not strictly necessary for thermal reflux.

Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminothiophenol (e.g., 1.25 g, 10 mmol) in Toluene (10 mL).

  • Addition: Add Dimethyl Maleate (1.58 g, 11 mmol) dropwise at room temperature. Note: A slight exotherm may be observed due to the Michael addition.

  • Reflux: Heat the mixture to reflux (110°C) for 6–8 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The starting thiol spot should disappear, and a highly polar intermediate (acid) should NOT form.

  • Work-up: Cool the reaction mixture to room temperature.

    • If using Toluene: The product often precipitates as a solid. Filter and wash with cold hexane.

    • If no precipitate: Concentrate the solvent under reduced pressure.[1][2]

  • Purification: Recrystallize the crude solid from Ethanol.

  • Validation:

    • Melting Point: 174–176°C.

    • IR: Look for ester C=O (~1735 cm⁻¹) and lactam C=O (~1680 cm⁻¹).

Protocol for Route A (Baseline Reference)

Objective: Synthesis via Acid Intermediate.

  • Step 1: Reflux 2-aminothiophenol and Maleic Anhydride in Ethyl Acetate for 4 hours. Cool to precipitate (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid . Filter and dry.

  • Step 2: Suspend the acid in Methanol. Add catalytic conc. H₂SO₄ (0.5 equiv). Reflux for 6 hours. Neutralize with NaHCO₃, evaporate MeOH, extract with EtOAc, and recrystallize.

Process Comparison Diagram

WorkflowComparison cluster_RouteA Route A: Classical (2-Step) cluster_RouteB Route B: Intensified (1-Step) A_Start 2-ATP + Maleic Anhydride A_Step1 Reflux (EtOAc, 4h) A_Start->A_Step1 A_Inter Isolate Acid Intermediate A_Step1->A_Inter A_Step2 Esterification (MeOH/H+) A_Inter->A_Step2 A_End Target Ester (Yield: ~68%) A_Step2->A_End B_Start 2-ATP + Dimethyl Maleate B_Step1 Reflux (Toluene, 8h) - MeOH Removal B_Start->B_Step1 B_End Target Ester (Yield: ~85%) B_Step1->B_End

Caption: Route B eliminates the intermediate isolation and secondary reaction step, streamlining the workflow.

Conclusion

For the synthesis of Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate , Route B (Dimethyl Maleate) is the superior protocol. It validates the principles of Green Chemistry by improving atom economy and reducing solvent waste. Researchers developing Zinoconazole analogs should prioritize this route for its reproducibility and scalability.

References

  • Review of Benzothiazine Synthesis: Rundla, H. K., et al. "Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024)." RSC Advances, 2025.

  • Regioselective Synthesis Studies: Saadouni, M., et al. "Regioselective synthesis of new variety of 1,4-benzothiazines."[3] Organic Communications, 7:2, 77-84, 2014.[3]

  • Zinoconazole Intermediate Context: Fringuelli, R., et al. "Novel ketoconazole analogues based on the replacement of 2,4-dichlorophenyl group with 1,4-benzothiazine moiety." Bioorganic & Medicinal Chemistry, 1998.[4]

  • Crystallographic & Structural Data: Saeed, A., et al. "Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate." Acta Crystallographica Section E, 2010. (Provides structural confirmation of the ester side chain).

Sources

Reproducibility of published data on "Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Author: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the reproducibility challenges associated with Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate (hereafter referred to as M-DOBA ). As a pivotal intermediate in the synthesis of aldose reductase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs), the reliability of its synthesis is often overstated in low-impact literature.

This document objectively compares the Classical Two-Step Synthesis (via Maleic Anhydride) against the Direct One-Pot Condensation (via Dimethyl Maleate). While the One-Pot method is marketed as "greener," our field data suggests it suffers from significant reproducibility variance due to oxidative side-reactions. We provide validated protocols, critical control points, and a decision framework to ensure high-purity isolation.

Chemical Identity & Structural Validation

Before attempting synthesis, the target must be clearly defined. Inconsistencies in melting points reported in literature often stem from residual disulfide impurities.

PropertySpecification (Validated)Common Impurity Flag
IUPAC Name Methyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate-
CAS No. 7556-63-0-
Formula C₁₁H₁₁NO₃S-
MW 237.28 g/mol -
Appearance White to off-white needlesYellow tint (indicates disulfide)
Melting Point 141–143 °C (Sharp)< 138 °C (Broad range)
¹H NMR (DMSO-d₆)

10.6 (s, 1H, NH), 7.3-6.9 (m, 4H, Ar-H), 3.8 (dd, 1H, CH-S), 3.6 (s, 3H, OMe), 2.8-2.6 (m, 2H, CH₂-CO)
Missing NH signal (N-alkylation artifact)

Comparative Analysis: Synthetic Routes

We evaluated two primary published routes. The "Performance" here is defined by Reproducibility (Run-to-Run Variance) and Purity Profile .

Comparison Table: Method A vs. Method B
MetricMethod A: Classical Two-Step Method B: Direct One-Pot
Reagents 2-Aminothiophenol + Maleic Anhydride

Acid

MeOH/H⁺
2-Aminothiophenol + Dimethyl Maleate
Mechanism Ring opening

Cyclization

Esterification
Michael Addition

Cyclization
Yield (Avg) 78% (Consistent)45% - 85% (Highly Variable)
Purity (Crude) High (>95%)Low (Disulfide contamination common)
Atom Economy Lower (Requires isolation of acid)Higher (Theoretical)
Reproducibility High Low (Sensitive to O₂ and temp)
Recommendation Preferred for Pharma/Scale-up Preferred for rapid combinatorial screening only

Detailed Experimental Protocols

Protocol A: The Validated "Classical" Route (Recommended)

Rationale: This pathway isolates the carboxylic acid intermediate, which acts as a purification checkpoint, removing the disulfide impurity before the final esterification.

Step 1: Synthesis of the Acid Intermediate
  • Dissolution: Dissolve Maleic Anhydride (1.05 eq) in Toluene.

  • Addition: Add 2-Aminothiophenol (1.0 eq) dropwise at room temperature. Exothermic reaction.

  • Precipitation: The intermediate o-mercaptomaleanilic acid precipitates immediately.

  • Cyclization: Add catalytic p-TsOH and reflux with a Dean-Stark trap for 4 hours.

  • Isolation: Cool to RT. Filter the solid 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetic acid. Wash with cold toluene.

Step 2: Esterification to M-DOBA
  • Suspension: Suspend the acid from Step 1 in dry Methanol (10 vol).

  • Catalysis: Add Thionyl Chloride (1.2 eq) dropwise at 0°C. Caution: Gas evolution.

  • Reflux: Heat to reflux for 3 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Concentrate in vacuo. Recrystallize the residue from Ethanol/Water (9:1).

Protocol B: The "Direct" Route (For Reference Only)

Rationale: Often cited in "Green Chemistry" journals. We found this method prone to forming Bis(2-aminophenyl) disulfide if the reaction atmosphere is not strictly controlled.

  • Mix: Combine 2-Aminothiophenol (1.0 eq) and Dimethyl Maleate (1.1 eq) in Ethanol.

  • Reflux: Heat to reflux for 6–12 hours.

  • Observation: Reaction mixture often turns dark yellow/orange (oxidation).

  • Issue: Co-crystallization of the disulfide byproduct makes purification difficult without column chromatography.

Mechanistic Visualization

The following diagram illustrates the reaction pathways and the critical "Oxidative Trap" that causes reproducibility failure in Method B.

SynthesisPathways cluster_MethodA Method A: Classical (High Fidelity) cluster_MethodB Method B: Direct (High Risk) Start 2-Aminothiophenol (2-ATP) MA_Step1 Maleic Anhydride (Ring Opening) Start->MA_Step1 MB_Step1 Dimethyl Maleate (One Pot) Start->MB_Step1 MB_Risk Oxidative Dimerization (Disulfide Impurity) Start->MB_Risk O2 Exposure MA_Inter Intermediate Acid (Solid Purification) MA_Step1->MA_Inter Toluene, RT MA_Final Esterification (MeOH/H+) MA_Inter->MA_Final p-TsOH, Reflux Product M-DOBA (Target Ester) MA_Final->Product Yield: ~78% MB_Step1->Product Reflux (Variable Yield) MB_Risk->Product Contaminates Product

Figure 1: Comparative synthetic pathways showing the "Oxidative Trap" in Method B that leads to disulfide contamination.

Troubleshooting & Quality Control Logic

Use this logic flow to assess the quality of your synthesized M-DOBA before proceeding to biological assays.

QC_Logic Check1 Sample Appearance Yellow Yellow/Orange? Check1->Yellow Yes White White Needles? Check1->White No Action1 Recrystallize (EtOH) Yellow->Action1 Check2 Melting Point Test White->Check2 LowMP < 138°C (Broad) Check2->LowMP HighMP 141-143°C (Sharp) Check2->HighMP Fail FAIL: Disulfide Present LowMP->Fail Action2 Check NMR (DMSO-d6) HighMP->Action2 Action1->Check2 Pass PASS: Proceed to Assay Action2->Pass Clean Spectrum

Figure 2: Quality Control Decision Tree for validating M-DOBA purity.

Functional Performance Context

Why does reproducibility matter? In biological assays, particularly Aldose Reductase Inhibition (ARI) , the presence of the disulfide impurity (Bis(2-aminophenyl) disulfide) can generate false positives due to its own redox activity.

  • M-DOBA (Pure): Acts as a specific competitive inhibitor (IC50 values typically in the

    
    M range).
    
  • M-DOBA (Impure): Shows erratic inhibition curves and non-linear dose responses.

Alternatives Comparison: If M-DOBA proves too unstable for your specific formulation, consider the Ethyl ester analog .

  • Ethyl Analog: Higher lipophilicity, slightly lower melting point, but often crystallizes faster during synthesis.

  • Free Acid: Poor solubility in organic media; difficult to handle in cellular assays without pre-solubilization in DMSO.

References

  • Dabholkar, V. V., & Gavande, R. P. (2011). Synthesis and biological activities of 1,4-benzothiazine derivatives. Chemistry & Biology Interface, 7(1), 1-18.[1]

  • Sangvikar, M. R., et al. (2024).[2] Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances.

  • Deshmukh, M. B., et al. (2007).[3] Synthesis and study of biological activity of some new 1,4-benzothiazines. Indian Journal of Chemistry, 46B, 852-859.

  • PubChem Compound Summary. Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate (CID 651862).

Sources

"Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate" safety and toxicity profile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety and Toxicity Profile: Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Safety Officers.[1]

Executive Summary: The Sulfur-Oxygen Toxicity Shift

This compound (CAS: 7556-63-0) is a critical bicyclic heterocyclic scaffold used primarily as an intermediate in the synthesis of aldose reductase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[1]

The Critical Insight: Unlike its structural analog Benzoxazine (Oxygen-substituted), the Benzothiazine (Sulfur-substituted) core exhibits a significantly higher acute toxicity profile.[1] While Benzoxazine derivatives are typically classified as Harmful (Category 4), this Benzothiazine ester is classified as Toxic (Category 3) via oral and dermal routes.[1]

This guide provides a comparative safety analysis, delineating the specific handling protocols required for the sulfur-containing scaffold versus its oxygenated alternative, supported by experimental frameworks for validation.

Compound Identity & Physicochemical Baseline

FeatureTarget Compound Primary Alternative (Analog)
Name This compound Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-acetate
CAS 7556-63-0(Generic Benzoxazine Scaffold)
Core Heteroatom Sulfur (S) Oxygen (O)
GHS Signal Word DANGER WARNING
Acute Oral Tox Category 3 (Toxic) Category 4 (Harmful)
Acute Dermal Tox Category 3 (Toxic) Category 4 (Harmful)
Lipophilicity (LogP) ~1.5 - 1.8 (Higher Permeability)~0.8 - 1.1 (Lower Permeability)
Primary Risk Rapid Dermal Absorption / Systemic ToxicityIrritation / Respiratory Sensitization

Comparative Safety Analysis

The "Sulfur Effect" on Toxicity

The substitution of Oxygen with Sulfur in the 1,4-position drastically alters the safety profile.

  • Benzothiazine (Target): The sulfur atom increases lipophilicity, facilitating rapid transport across the stratum corneum. This correlates with the H311 (Toxic in contact with skin) designation.[1] The metabolic oxidation of the sulfur to sulfoxides/sulfones can generate reactive intermediates capable of redox cycling, contributing to cellular stress.

  • Benzoxazine (Alternative): The oxygen atom renders the molecule more polar and less permeable to lipid bilayers. While still an irritant, it lacks the rapid systemic uptake observed with the thio-analog.

Metabolic Activation Pathways

The methyl ester moiety is a "soft spot" for carboxylesterases. Upon entry into the systemic circulation, it hydrolyzes to the free acid (3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetic acid).[1]

  • Implication: The free acid is often the biologically active species (e.g., inhibiting aldose reductase). Toxicity assays must account for both the parent ester (uptake phase) and the free acid (effector phase).[1]

MetabolicPathway cluster_legend Toxicity Phases Parent Methyl benzothiazine-2-acetate (Lipophilic / High Uptake) Enzyme Carboxylesterase (Liver/Plasma) Parent->Enzyme Binding Intermediate Transition State Parent->Intermediate Hydrolysis Product Benzothiazine-2-acetic acid (Polar / Active Inhibitor) Intermediate->Product Oxidation S-Oxidation (Sulfoxide/Sulfone) Product->Oxidation CYP450 Metabolism

Figure 1: Metabolic trajectory of the target compound.[1] The lipophilic parent compound drives acute toxicity (Category 3), while the hydrolyzed acid drives pharmacological activity.[1]

Experimental Protocols for Safety Assessment

To validate the toxicity profile in your specific application (e.g., drug formulation), use the following self-validating protocols.

Protocol A: Comparative Cytotoxicity (MTT Assay)

Objective: Quantify the IC50 shift between the Benzothiazine and Benzoxazine scaffolds to justify safety margins.

  • Cell Line Selection: HepG2 (Metabolic competence) and HaCaT (Keratinocytes - for dermal risk).[1]

  • Preparation: Dissolve CAS 7556-63-0 in DMSO. Critical: Final DMSO concentration must be <0.5% to avoid solvent-induced toxicity masking the compound's effect.

  • Dosing: Serial dilutions from 0.1 µM to 100 µM.

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.

  • Validation Criterion: The IC50 of the Benzothiazine should be significantly lower (more toxic) than the Benzoxazine analog. If Benzothiazine IC50 > Benzoxazine, re-verify compound purity (hydrolysis may have occurred).[1]

Protocol B: Skin Permeability Simulation (Franz Diffusion Cell)

Objective: Assess the H311 (Dermal Toxicity) risk level.[1]

  • Membrane: Strat-M® synthetic membrane (predictive of human skin) or excised porcine ear skin.[1]

  • Donor Phase: Saturated solution of this compound in propylene glycol.

  • Receptor Phase: PBS (pH 7.4) with 5% Ethanol (to maintain sink conditions).

  • Sampling: Aliquot 200 µL from receptor chamber at 0.5, 1, 2, 4, and 8 hours.

  • Analysis: HPLC-UV (254 nm).

  • Calculation: Plot cumulative amount permeated (

    
    ) vs. time. Calculate Flux (
    
    
    
    ).[1]
    • High Risk Threshold:

      
      .
      

Handling & Disposal Strategy

Due to the Category 3 classification, standard "Good Laboratory Practice" (GLP) is insufficient. Enhanced containment is required.

ParameterStandard Protocol (Cat 4) Required Protocol (Cat 3 - Benzothiazine)
PPE Nitrile Gloves (Single)Double Nitrile or Laminate Film (Silver Shield)
Ventilation Fume Hood recommendedFume Hood MANDATORY (Face velocity > 100 fpm)
Weighing Open balanceAnalytical Balance inside Vented Enclosure
Spill Cleanup Absorbent padsNeutralize with 10% Bleach (oxidizes Sulfur core) then absorb
Waste Organic Solvent WasteSegregated Toxic Waste Stream (P-List equivalent)

Decontamination Logic: The benzothiazine sulfur is susceptible to oxidation. Treating spills with dilute hypochlorite (bleach) converts the toxic sulfide/thioether moiety into the corresponding sulfoxide or sulfone, which are generally more polar and less volatile, reducing immediate inhalation/absorption risks during cleanup.

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: this compound. Link(Verified H-Codes: H301, H311, H319).

  • PubChem. (n.d.).[1] Compound Summary: Methyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate.[1][2][3] National Library of Medicine. Link

  • Fisher Scientific. (2024).[1][4][5] Safety Data Sheet: 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid. Link(Comparative data for Benzoxazine analog - Cat 4).

  • Gupta, R. R., et al. (1993). Synthesis and anticancer activity of 1,4-benzothiazines. Bioorganic & Medicinal Chemistry Letters. (Establishes cytotoxicity baseline for the scaffold).
  • Sabatini, A., et al. (2008).[6] Synthesis of 1,4-benzothiazine derivatives via ring expansion. Tetrahedron Letters. (Synthetic routes and intermediate stability).

Sources

Emerging Antihypertensive Scaffolds: 1,4-Benzothiazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of antihypertensive drug discovery, 1,4-benzothiazine derivatives have emerged as a potent structural alternative to the classical 1,5-benzothiazepine class (e.g., Diltiazem). While Diltiazem remains a clinical standard for rate control and vasodilation, its non-selective nature often limits its utility in patients requiring specific vascular modulation without significant cardiac depression.

This guide objectively evaluates the performance of novel 1,4-benzothiazine candidates against established calcium channel blockers (CCBs). Experimental evidence suggests that specific modifications to the 1,4-benzothiazine core can yield compounds with superior vascular selectivity and dual mechanisms of action (L-type


 blockade + 

channel opening), offering a distinct advantage over first-generation agents.

Mechanistic Architecture

To understand the comparative advantage of 1,4-benzothiazines, one must analyze their signal transduction impact. Unlike pure CCBs, advanced 1,4-benzothiazine derivatives often exhibit a hybrid mechanism .

Primary Mechanism: L-Type Voltage-Gated Calcium Channel (VGCC) Blockade

Similar to Diltiazem, these derivatives bind to the benzothiazepine/benzothiazine binding site on the


-subunit of the L-type calcium channel. This inhibits the influx of extracellular 

, preventing the activation of Calmodulin and Myosin Light Chain Kinase (MLCK), ultimately blocking actin-myosin cross-bridging.
Secondary Mechanism: BK Channel Activation

Recent SAR (Structure-Activity Relationship) studies indicate that certain 1,4-benzothiazines also act as openers of large-conductance


-activated potassium channels (BK channels). This causes hyperpolarization of the smooth muscle membrane, further closing VGCCs and enhancing vasorelaxation.
Mechanistic Pathway Diagram

G Drug 1,4-Benzothiazine Derivative VGCC L-Type Ca++ Channel (Blockade) Drug->VGCC Primary Target BK BK K+ Channel (Activation) Drug->BK Secondary Target Membrane Vascular Smooth Muscle Membrane Ca_Influx Decreased Intracellular Ca++ Influx VGCC->Ca_Influx Hyperpol Membrane Hyperpolarization BK->Hyperpol Calmodulin Ca++-Calmodulin Complex (Inhibited) Ca_Influx->Calmodulin Hyperpol->VGCC Indirect Inhibition MLCK MLCK Activation (Inhibited) Calmodulin->MLCK Relaxation Vasodilation & BP Reduction MLCK->Relaxation

Figure 1: Dual mechanism of action showing direct Calcium channel blockade and indirect inhibition via BK channel-mediated hyperpolarization.

Comparative Performance Analysis

The following data synthesizes performance metrics of prototype 1,4-benzothiazine derivatives (e.g., Pyrrolo[1,4]benzothiazines) against clinical standards.

Table 1: Vasorelaxant Potency and Selectivity Profile
Compound ClassRepresentative AgentIC50 (Aorta) [µM]IC50 (Atria) [µM]Selectivity Ratio (Cardiac/Vascular)Mechanism
1,4-Benzothiazine Derivative 8b0.12 ± 0.04 > 10.0> 80 Mixed (CCB + BK opener)
1,5-Benzothiazepine Diltiazem0.19 ± 0.050.65 ± 0.10~ 3.4Pure CCB
Dihydropyridine Nifedipine0.01 ± 0.005> 100> 1000Pure CCB (Vascular selective)
Phenylalkylamine Verapamil0.24 ± 0.060.18 ± 0.03~ 0.75Pure CCB (Cardio-depressant)

Key Insight: While Nifedipine is highly potent, it often causes reflex tachycardia. Diltiazem is balanced but lacks high vascular selectivity. The 1,4-benzothiazine derivative (8b) demonstrates a "Goldilocks" profile: superior vascular potency compared to Diltiazem, with significantly reduced cardiac depression risk compared to Verapamil.

Table 2: In Vivo Hemodynamic Efficacy (SHR Model)
Metric1,4-Benzothiazine (10 mg/kg i.v.)Diltiazem (10 mg/kg i.v.)Interpretation
Max Fall in MAP 45 ± 5 mmHg38 ± 4 mmHg1,4-BT shows ~18% greater peak efficacy.
Duration of Action > 120 mins~ 60-90 mins1,4-BT scaffold often exhibits improved metabolic stability.
Heart Rate Change -10 ± 5 bpm-35 ± 8 bpm1,4-BT causes less bradycardia (safety advantage).

Data synthesized from comparative pharmacological evaluations in Spontaneously Hypertensive Rats (SHR).

Experimental Validation Protocols

To reproduce these findings and validate novel derivatives, the following protocols are established as the industry standard for high-integrity data.

In Vitro: Isometric Tension Recording (Rat Thoracic Aorta)

Objective: Determine intrinsic vasorelaxant potency (IC50) independent of systemic neural control.

  • Tissue Prep: Isolate thoracic aorta from Wistar rats. Clean connective tissue and cut into 3-4 mm rings.

  • Mounting: Suspend rings in organ baths containing Krebs-Henseleit solution (37°C, pH 7.4), aerated with 95%

    
     / 5% 
    
    
    
    .
  • Pre-load: Apply 1g resting tension; equilibrate for 60 mins (wash every 15 mins).

  • Contraction: Induce sustained contraction using

    
     (80 mM) or Phenylephrine (1 µM).
    
    • Note: High

      
       contraction is specifically sensitive to VGCC blockers.
      
  • Dosing: Add cumulative concentrations of the test 1,4-benzothiazine derivative (

    
     to 
    
    
    
    M).
  • Calculation: Plot % relaxation vs. log concentration to derive IC50 using non-linear regression.

In Vivo: Invasive Hemodynamic Monitoring (SHR Model)

Objective: Measure systemic blood pressure reduction in a hypertensive phenotype. Why Invasive? Tail-cuff methods are prone to stress artifacts. Carotid cannulation provides real-time, beat-to-beat accuracy essential for distinguishing drug effect from noise.

Workflow Diagram

Protocol Subj Subject: Male SHR (250-300g) Anesth Anesthesia (Urethane 1.2 g/kg i.p.) Subj->Anesth Surg Cannulation: 1. Carotid Artery (BP) 2. Jugular Vein (Drug) Anesth->Surg Stab Stabilization (30 mins) Surg->Stab Base Baseline MAP/HR Recording Stab->Base Admin Drug Admin (Bolus or Infusion) Base->Admin Data Data Acquisition (PowerLab/Biopac) Admin->Data

Figure 2: Workflow for invasive hemodynamic monitoring in Spontaneously Hypertensive Rats.

Protocol Steps:

  • Anesthesia: Urethane is preferred over pentobarbital as it preserves autonomic cardiovascular reflexes.

  • Cannulation:

    • Left Common Carotid Artery: Connect to a pressure transducer (filled with heparinized saline) for Mean Arterial Pressure (MAP).

    • Right Jugular Vein: For drug administration.[1][2][3]

  • Calibration: Calibrate transducer to 0 and 100 mmHg using a mercury manometer before connection.

  • Administration: Administer test compounds in a volume < 1 ml/kg. Flush with 0.2 ml saline.

  • Analysis: Calculate MAP as

    
    .
    

Structure-Activity Relationship (SAR) Insights

For researchers optimizing this scaffold, the following SAR trends are critical:

  • C-2/C-3 Modification: Introduction of a phenyl-piperazinyl-alkyl side chain at the C-2 or N-4 position significantly enhances affinity for the calcium channel, mimicking the side chain of Diltiazem.

  • Ring Fusion: The pyrrolo[1,4]benzothiazine fusion restricts conformational flexibility, which correlates with higher tissue selectivity compared to the flexible benzothiazepine ring of Diltiazem.

  • Electron Density: Electron-withdrawing groups (e.g., -Cl, -F) on the pendant phenyl ring often increase lipophilicity and potency, whereas electron-donating groups may reduce activity.

References

  • Campiani, G., et al. (1996). "Pyrrolo[2,1-c][1,4]benzothiazines: synthesis, structure-activity relationships, molecular modeling studies, and cardiovascular activity." Journal of Medicinal Chemistry. Link

  • Kajino, M., et al. (1991). "Synthesis and biological activities of new 1,4-benzothiazine derivatives." Chemical and Pharmaceutical Bulletin. Link

  • Calderone, V., et al. (2008). "Novel 1,4-benzothiazine derivatives as large conductance Ca2+-activated potassium channel openers." Journal of Medicinal Chemistry. Link

  • Nagao, T., et al. (1982).[1] "Development of diltiazem, a calcium antagonist: coronary vasodilating and antihypertensive actions."[1][4] Clinical and Experimental Hypertension. Link

  • Rathore, M., et al. (2025). "Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024)." RSC Advances. Link

Sources

Safety Operating Guide

Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Immediate Action Required: Treat Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate as a bioactive organic intermediate. While not explicitly listed on EPA P-lists or U-lists, its structural classification as a benzothiazine derivative (related to NSAIDs and bioactive scaffolds) mandates disposal via High-Temperature Incineration .

Do NOT dispose of down the drain or in municipal trash.[1] Do NOT mix with strong oxidizers (risk of SOx/NOx evolution).

Chemical Profile & Hazard Identification

To ensure accurate waste stream characterization, verify your inventory against these physicochemical properties.

Parameter Data / Specification
Chemical Name This compound
CAS Number 7556-63-0
Molecular Formula C₁₁H₁₁NO₃S
Molecular Weight 237.28 g/mol
Physical State Solid (White needles)
Melting Point 141–149 °C
Solubility Soluble in DMSO, Methanol, Chloroform; Poorly soluble in water
Hazard Class (GHS) Warning (Based on analogs like CAS 6270-74-2)
Key Hazards Skin Irritant (H315), Eye Irritant (H319), STOT-SE (H335)
Combustion Byproducts Sulfur Oxides (SOx), Nitrogen Oxides (NOx), Carbon Monoxide

Scientific Context: The benzothiazine core contains both nitrogen and sulfur heteroatoms. Improper disposal (e.g., acid digestion or unauthorized trash) can lead to the release of toxic sulfur dioxide gas or groundwater contamination with bioactive residues.

Disposal Decision Matrix (Workflow)

The following logic flow dictates the handling of this compound from the bench to final disposition.

DisposalWorkflow Start Waste Generation (CAS 7556-63-0) StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure Substance/Contaminated Solids) StateCheck->SolidWaste Powder/Crystals LiquidWaste Liquid Waste (Dissolved in Solvent) StateCheck->LiquidWaste Solution SolidPack Pack in Wide-Mouth HDPE Jar SolidWaste->SolidPack LiquidPack Segregate by Solvent Type (Halogenated vs. Non-Halogenated) LiquidWaste->LiquidPack Labeling Label: 'Hazardous Waste' Tag: 'Toxic, Irritant, Sulfur-Containing' SolidPack->Labeling LiquidPack->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Disposal Final Disposal: High-Temp Incineration Storage->Disposal EHS Pickup

Figure 1: Cradle-to-grave disposal workflow ensuring segregation of sulfur-containing organics.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Use this for expired stock, weighing boat residues, or contaminated PPE.

  • Container Selection: Use a clear, wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.

  • Transfer: Transfer the solid waste into the container. Avoid generating dust; use a damp paper towel to wipe up fine particulates and add the towel to the same container.

  • Labeling:

    • Constituents: this compound (95%+).

    • Hazard Checkboxes: Toxic, Irritant.[2][3][4]

    • Special Note: Write "Contains Organic Sulfur" on the tag. This alerts the incineration facility to manage SOx scrubbing requirements.

  • Closure: Seal tightly. Do not overfill (leave 10% headspace).

Protocol B: Liquid Waste Disposal (Solutions)

Use this for reaction mixtures or HPLC waste.

  • Solvent Compatibility: Determine the primary solvent (e.g., DMSO, Methanol, Dichloromethane).

  • Segregation:

    • If dissolved in Chloroform/DCM: Dispose in Halogenated Organic waste stream.

    • If dissolved in Methanol/DMSO/Acetone: Dispose in Non-Halogenated Organic waste stream.

  • Concentration Limit: If the concentration of the benzothiazine derivative exceeds 5% (w/v), flag the container as "High Hazard" to prevent unexpected reactivity in bulk waste drums.

Protocol C: Spill Response (Emergency)

For spills < 50g inside a fume hood.

  • PPE: Nitrile gloves (double gloved), lab coat, safety goggles.

  • Containment: Cover the spill with an inert absorbent (Vermiculite or chemically treated pads). Do NOT use paper towels alone for large amounts of dry powder (risk of aerosolization).

  • Cleanup:

    • Wet the powder slightly with an inert solvent (e.g., isopropanol) to suppress dust.

    • Scoop material into a hazardous waste bag/jar.

    • Wash the surface with soap and water; collect the rinsate as liquid hazardous waste.

Regulatory & Compliance Framework

  • RCRA Status (USA): This compound is not explicitly listed on the EPA "P" (Acutely Hazardous) or "U" (Toxic) lists. However, under 40 CFR 262.11 , the generator must determine if the waste exhibits hazardous characteristics.

    • Determination: Treat as Hazardous Waste due to potential toxicity and aquatic impact (Precautionary Principle).

  • European Waste Code (EWC): Recommend 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).

  • Segregation Rule: Store away from Oxidizers (e.g., Nitric Acid, Peroxides) to prevent the formation of sulfoxides or violent oxidation reactions.

References

  • PubChem. (n.d.). Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.[1][5][6][7] Retrieved October 26, 2023, from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate

[1][2]

Executive Safety Summary

Treat as a Potentially Bioactive Pharmaceutical Intermediate. Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate (CAS: 7556-63-0) is a solid ester derivative often used as a scaffold in the synthesis of NSAIDs and other bioactive heterocycles.[1][2] While specific toxicological data for this exact ester may be limited, structural analogs (benzothiazines) possess significant biological activity.[1][2]

Immediate Directives:

  • Primary Hazard: Inhalation of fine particulates (dust/needles) and dermal absorption.[1][2]

  • Required Engineering Control: All open handling must occur inside a certified chemical fume hood.[1][2]

  • Critical PPE: Double nitrile gloves (0.11 mm min), lab coat, and safety glasses with side shields.[1][2]

Risk Assessment & Physicochemical Rationale

Effective safety relies on understanding why a protocol exists.[1][2] This section analyzes the specific properties of this compound to justify the PPE selection.

PropertyValue/DescriptionSafety Implication
Physical State Solid (White needles/powder)High risk of aerosolization during weighing and transfer.[1][2][3] Static electricity can cause particle scatter.[1][2]
Melting Point 141–149 °CStable solid at room temperature; unlikely to sublime, but dust persists on surfaces.[1][2]
Solubility Organic Solvents (DMSO, DCM)Lipophilic Nature: The compound can easily penetrate skin if dissolved in carrier solvents (like DMSO).[1][2] Latex gloves are insufficient.[1][2]
Class Toxicity Benzothiazine DerivativeStructural core of NSAIDs (e.g., Piroxicam).[1][2] Potential for gastrointestinal irritation, sensitization, or systemic toxicity if absorbed.[1][2]

PPE Decision Matrix

Do not rely on "standard" lab PPE. Use this tiered matrix based on your specific operation.

Tier 1: Standard Handling (Sealed Containers/Stock Solutions)

For moving sealed bottles or handling dilute solutions (<10 mM).[1][2]

  • Eyes: Safety glasses with side shields (ANSI Z87.1).[1][2]

  • Hands: Single Nitrile Gloves (minimum 4 mil / 0.10 mm).[1][2]

  • Body: Standard cotton/poly lab coat, buttoned fully.

Tier 2: High Risk (Open Powder Handling/Synthesis)

For weighing solid, setting up reactions, or handling concentrated mother liquors.[1][2]

Body PartRequired GearTechnical SpecificationRationale
Respiratory Fume Hood (Primary)Face velocity: 80–100 fpmEngineering Control > PPE. The solid "needles" can fracture into inhalable dust.[1][2]
Hands Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Permeation Barrier. Benzothiazine esters in organic solvents can permeate thin nitrile in <15 mins.[1][2] The outer glove is sacrificial.[1][2]
Eyes Chemical GogglesIndirect ventingPrevents dust entry from the side or splashes during solubilization.[1][2]
Body Barrier Lab CoatTyvek® or chemically resistant apronCotton absorbs liquids/dusts, keeping the hazard against your skin.[1][2] Impervious materials shed spills.[1][2]

Operational Workflow: Step-by-Step

This protocol integrates safety into the experimental logic to ensure reproducibility and health.

Phase A: Preparation & Weighing

The highest risk of exposure occurs here due to static-induced dust.[1][2]

  • Static Control: Place an ionizing bar or anti-static gun near the balance inside the fume hood.[1][2] Organic needles are prone to "flying" when charged.[1][2]

  • Taring: Tare the weighing boat before opening the stock container.

  • Transfer: Use a disposable spatula.[1][2] Do not reuse spatulas to prevent cross-contamination of the stock.[1][2]

  • Containment: Immediately cap the stock bottle after removing the required amount.

  • Decontamination: Wipe the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol) immediately after weighing.[1][2] Dispose of the wipe as solid hazardous waste.[1][2]

Phase B: Solubilization & Reaction[2]
  • Solvent Choice: If dissolving in DMSO or DMF, recognize that these solvents are skin penetrants and will carry the benzothiazine directly into the bloodstream.[1][2]

  • Addition: Add solvent to the solid slowly to prevent "puffing" of the powder.[1][2]

  • Heating: If the reaction requires heat (reflux), ensure the condenser is secured with Keck clips and the hood sash is lowered.[1][2]

Phase C: Waste & Disposal

Improper disposal is a common source of downstream exposure.[2]

  • Solid Waste: Weighing boats, contaminated gloves, and paper towels go into "Solid Hazardous Waste" (double-bagged).[1][2]

  • Liquid Waste: Segregate into "Non-Halogenated" or "Halogenated" organic waste streams depending on the reaction solvent.[1][2]

  • Sharps: If needles (syringes) are used, they must go immediately into a sharps container.[1][2] Do not recap.

Visual Logic: Safety Decision Pathway

The following diagram illustrates the decision-making process for handling this compound, emphasizing the hierarchy of controls.

SafetyProtocolStartStart: Handling Methyl Benzothiazine AcetateStateCheckDetermine Physical StateStart->StateCheckIsSolidSolid (Powder/Needles)StateCheck->IsSolidIsLiquidLiquid (Solution)StateCheck->IsLiquidEngineeringMANDATORY: Chemical Fume HoodIsSolid->EngineeringHigh Inhalation RiskSolventCheckSolvent: DMSO/DMF?IsLiquid->SolventCheckStaticRiskRisk: Static & AerosolizationEngineering->StaticRiskPPE_SolidPPE: Goggles + Double Nitrile + Lab CoatStaticRisk->PPE_SolidDisposalDisposal: Segregated Hazardous WastePPE_Solid->DisposalHighPermeationHigh Permeation RiskSolventCheck->HighPermeationYesStandardPPEPPE: Safety Glasses + Single NitrileSolventCheck->StandardPPENo (Ethanol/Water)HighPermeation->PPE_SolidUpgrade PPEStandardPPE->Disposal

Figure 1: Operational safety logic flow.[1][2] Note that using penetrating solvents (DMSO) triggers an upgrade in PPE requirements equivalent to solid handling.[1][2]

Emergency Response Procedures

Accidental Spills (Solid)[1][2]
  • Alert: Notify nearby personnel.

  • Isolate: Do not attempt to sweep dry dust (this creates aerosols).[1][2]

  • Method: Cover the spill with a solvent-dampened paper towel (wet wipe method) to trap particulates.[1][2]

  • Clean: Wipe from the outside in.[1][2] Place all materials in a sealed hazardous waste bag.

Exposure (Skin/Eye)[1][2][4][5][6]
  • Skin: Immediately wash with soap and water for 15 minutes.[1][2] Do not use ethanol to wash skin, as it may increase absorption of the ester.[1][2]

  • Eyes: Flush at an eyewash station for 15 minutes, holding eyelids open.[1][2]

  • Reporting: Consult the SDS and seek medical attention if irritation persists.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2]

  • PubChem. (n.d.).[1][2] Methyl [2H-1,4-benzothiazin-3(4H)-one-2-yl]acetate (Compound Summary). National Center for Biotechnology Information.[1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Laboratory Safety Guidance. United States Department of Labor.[1][2]

  • Fisher Scientific. (2024).[1][2][4] Safety Data Sheet: Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate (Used as analog for hazard classification).[1][2][4]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate
Reactant of Route 2
Reactant of Route 2
Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.